ethyl 2-phenyl-1H-imidazole-5-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-phenyl-1H-imidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)10-8-13-11(14-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABZXMAUPKBULM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363729 | |
| Record name | Ethyl 2-phenyl-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32683-00-4 | |
| Record name | Ethyl 2-phenyl-1H-imidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 2-Phenyl-1H-imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged structure in the design of novel therapeutics. Within this vast chemical space, Ethyl 2-Phenyl-1H-imidazole-5-carboxylate (CAS No. 32683-00-4) emerges as a versatile building block with significant potential in drug discovery and development. This guide provides a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its potential applications, grounded in established scientific literature. Our objective is to equip researchers and drug development professionals with the critical knowledge necessary to effectively utilize this molecule in their scientific endeavors.
Compound Identification and Core Properties
This compound is a substituted imidazole derivative featuring a phenyl group at the 2-position and an ethyl carboxylate group at the 5-position.
| Property | Value | Source |
| CAS Number | 32683-00-4 | --INVALID-LINK--[1] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | --INVALID-LINK--[1] |
| Molecular Weight | 216.24 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| Melting Point | 210 °C | --INVALID-LINK-- |
| Boiling Point | 413.8 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.196 g/cm³ | --INVALID-LINK-- |
Synthesis and Mechanistic Insights
The construction of the imidazole ring is a fundamental process in organic synthesis. For this compound, a notable and regiospecific synthesis was reported in Chemistry Letters in 1983. This method provides a direct and efficient route to the desired 2,5-disubstituted imidazole isomer.
Retrosynthetic Analysis and Strategy
The chosen synthetic strategy hinges on the formation of the imidazole core from acyclic precursors. A logical disconnection approach points towards the reaction of an amidine with an α-halocarbonyl compound. However, the referenced synthesis employs a more elegant approach utilizing a van Leusen reaction, which involves the use of a tosylmethyl isocyanide (TosMIC) derivative. A more direct and widely applicable method involves the cycloaddition of ethyl isocyanoacetate with an appropriate imidoyl chloride. This latter approach offers high regioselectivity and is amenable to a variety of substituted anilines and benzoyl chlorides, allowing for the generation of a diverse library of analogs.
References
An In-depth Technical Guide to Ethyl 2-phenyl-1H-imidazole-5-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery
Foreword
In the landscape of modern medicinal chemistry, the imidazole scaffold stands as a cornerstone of heterocyclic compounds, prized for its versatile reactivity and profound biological significance. Among its myriad derivatives, ethyl 2-phenyl-1H-imidazole-5-carboxylate has emerged as a molecule of considerable interest. Its structural framework serves as a valuable synthon for the construction of more complex pharmaceutical agents. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its fundamental properties to its practical applications and synthesis. By elucidating the causality behind experimental choices and grounding our discussion in authoritative sources, we endeavor to present a self-validating resource that is both instructive and immediately applicable in a laboratory setting.
Core Molecular and Physicochemical Profile
This compound is a heterocyclic organic compound featuring a central imidazole ring substituted with a phenyl group at the 2-position and an ethyl carboxylate group at the 5-position. This arrangement of functional groups imparts a unique combination of steric and electronic properties that are pivotal to its chemical behavior and utility in synthesis.
The definitive molecular weight of this compound is 216.24 g/mol .[1][2][3] Its molecular formula is C₁₂H₁₂N₂O₂.[1][2][4]
A summary of its key physicochemical properties is presented below for rapid reference.
| Property | Value | Source |
| Molecular Weight | 216.24 g/mol | PubChem[1], ChemSynthesis[2] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | PubChem[1], BIOFOUNT[4] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 32683-00-4 | PubChem[1] |
| Appearance | White to light yellow solid/crystal powder | Sigma-Aldrich |
| XLogP3-AA | 2.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
Synthesis and Mechanistic Considerations
The synthesis of substituted imidazoles is a well-established field in organic chemistry, with several reliable methods available. The construction of the this compound core can be approached through various synthetic strategies. One common and effective method involves the cycloaddition reaction between an appropriate imidoyl chloride and ethyl isocyanoacetate.
General Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway. The choice of starting materials and reagents is critical and is dictated by the desired purity, yield, and scalability of the reaction.
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative example of the synthesis of a 1,5-diaryl-1H-imidazole-4-carboxylate, which is structurally analogous to the target molecule.[5]
Step 1: Synthesis of N-(Aryl)benzamide
-
To a solution of an appropriate aniline derivative in ethyl acetate, add triethylamine (Et₃N).
-
Slowly add benzoyl chloride to the mixture at room temperature.
-
Stir the reaction mixture for 16 hours.
-
The resulting N-arylbenzamide can often be used in the next step without further purification.
Step 2: Formation of the Imidoyl Chloride
-
Subject the N-arylbenzamide from the previous step to a neat reaction with excess thionyl chloride (SOCl₂).
-
Heat the mixture under reflux for 8 hours.
-
After the reaction is complete, remove the excess SOCl₂ under reduced pressure to yield the crude imidoyl chloride.
Step 3: Cycloaddition to form the Imidazole Ring
-
In a suitable solvent, combine the imidoyl chloride with ethyl isocyanoacetate.
-
Add a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to facilitate the reaction.
-
The reaction proceeds via the initial deprotonation of ethyl isocyanoacetate, followed by nucleophilic attack on the imidoyl chloride, and subsequent cyclization to form the imidazole ring.[5]
-
Purify the final product, this compound, using column chromatography.
The causality behind these steps lies in the sequential activation of the starting materials. The formation of the amide and its subsequent conversion to the highly reactive imidoyl chloride are crucial for enabling the final cyclization with the activated ethyl isocyanoacetate.
Analytical Characterization
The structural elucidation and purity assessment of this compound are paramount for its application in research and development. A combination of spectroscopic and chromatographic techniques is typically employed.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons of the phenyl and imidazole rings, and the N-H proton of the imidazole. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the ethyl group, and the aromatic carbons of the phenyl and imidazole rings. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (216.24 m/z). |
| FT-IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch of the ester, and C=N and C=C stretching of the aromatic rings. |
| HPLC | A single major peak indicating the purity of the compound, with retention time dependent on the column and mobile phase used. |
The characterization of related benzimidazole structures has been detailed, providing a reference for the expected spectral data.[6][7][8][9]
Applications in Research and Drug Development
The imidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a key building block for the synthesis of novel therapeutic agents.
As an Intermediate in Antiviral Drug Discovery
Research has shown that 1,5-diaryl-1H-imidazole derivatives can act as inhibitors of the interaction between the HIV-1 integrase and the host protein LEDGF/p75.[5] This interaction is crucial for the replication of the HIV virus. This compound can be a precursor to these more complex inhibitors.
The general mechanism of action for these allosteric inhibitors is depicted below.
Caption: Allosteric inhibition of HIV-1 integrase-LEDGF/p75 interaction.
Precursor to Other Biologically Active Molecules
The structural motif of this compound is found in precursors to other important pharmaceutical agents. For instance, related imidazole structures are key intermediates in the synthesis of the antihypertensive drug Olmesartan and the intravenous anesthetic Etomidate.[3][10][11][12] This highlights the versatility of this chemical scaffold in accessing a diverse range of therapeutic molecules.
Conclusion
This compound is a molecule of significant synthetic utility, underpinned by its well-defined physicochemical properties and accessible synthetic routes. Its role as a versatile intermediate in the development of novel therapeutics, particularly in the antiviral field, underscores its importance to the drug discovery community. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, with the aim of empowering researchers to leverage this valuable compound in their scientific endeavors. The continued exploration of imidazole-based chemistry promises to yield new and innovative solutions to pressing medical challenges.
References
- 1. This compound | C12H12N2O2 | CID 1512596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid | C12H12N2O2 | CID 759856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 32683-00-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 5. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl 2-[4-(dimethylamino)phenyl]-1-phenyl-1H-benzimidazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN113801065A - Crystalline forms of ethyl (R) -2-mercapto-1- (1-phenylethyl) -1H-imidazole-5-carboxylate - Google Patents [patents.google.com]
- 11. CAS 53188-20-8: 1H-Imidazole-5-carboxylic acid, 1-[(1R)-1-… [cymitquimica.com]
- 12. jocpr.com [jocpr.com]
An In-depth Technical Guide to the Chemical Properties of Ethyl 2-Phenyl-1H-imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Core Molecular Identity and Physicochemical Landscape
Ethyl 2-phenyl-1H-imidazole-5-carboxylate is a heterocyclic compound featuring a central imidazole ring substituted with a phenyl group at the 2-position and an ethyl carboxylate group at the 5-position. This structural arrangement imparts a unique combination of chemical reactivity and potential for biological activity, making it a molecule of significant interest in medicinal chemistry and materials science.
Chemical Structure and Identifiers
The foundational identity of this molecule is established by its structural and naming conventions.
-
IUPAC Name: this compound[1]
-
CAS Number: 32683-00-4[1]
-
Molecular Formula: C₁₂H₁₂N₂O₂[1]
-
SMILES: CCOC(=O)C1=CN=C(N1)C2=CC=CC=C2[1]
-
InChIKey: UABZXMAUPKBULM-UHFFFAOYSA-N[1]
Physicochemical Properties: A Tabulated Summary
A clear understanding of the physicochemical properties is paramount for predicting the behavior of this compound in various experimental settings, from reaction conditions to biological assays.
| Property | Value | Source |
| Molecular Weight | 216.24 g/mol | [1] |
| Appearance | White to off-white crystalline powder | Inferred from similar compounds[2] |
| Melting Point | Not available | [3] |
| Boiling Point | Not available | [3] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol. | Inferred from related structures[4] |
| pKa | Not available | |
| LogP | 2.3 (calculated) | [1] |
Expert Insight: The calculated LogP value of 2.3 suggests a moderate lipophilicity, which is a crucial parameter in drug design, influencing membrane permeability and oral bioavailability. The lack of experimentally determined melting and boiling points in readily available literature highlights an opportunity for further fundamental characterization of this compound.
Synthesis and Spectroscopic Characterization
The synthesis of this compound is a key aspect of its accessibility for research and development. While multiple synthetic routes to imidazole derivatives exist, a common and effective method is the multi-component reaction.
A Representative Synthetic Protocol
A plausible and frequently utilized approach for the synthesis of 2,5-disubstituted imidazoles is a variation of the Robinson-Gabriel synthesis. The following protocol is a representative example based on established chemical principles for this class of compounds.
Reaction Scheme:
References
An In-depth Technical Guide on the Solubility of Ethyl 2-phenyl-1H-imidazole-5-carboxylate in Organic Solvents
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation, and overall therapeutic efficacy. Ethyl 2-phenyl-1H-imidazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry, presents a unique solubility profile governed by its molecular architecture. This guide provides a comprehensive analysis of the theoretical and practical aspects of its solubility in organic solvents. While specific quantitative data for this compound is not extensively documented in public literature, this document synthesizes foundational principles of solubility, extrapolates expected behavior from related imidazole derivatives, and provides robust, field-proven methodologies for its empirical determination.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a potential drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of attrition. For this compound, understanding its solubility is paramount for several key stages of development:
-
Synthesis and Purification: Efficient crystallization and purification protocols are contingent on selecting appropriate solvent systems where the compound exhibits favorable solubility at elevated temperatures and poor solubility at lower temperatures.
-
Formulation: The ability to dissolve the compound in a suitable solvent is the first step in creating viable dosage forms, whether for oral, parenteral, or topical administration.
-
Pharmacokinetics: Solubility directly influences the dissolution rate and, consequently, the absorption and bioavailability of the compound in vivo.
This guide will delve into the molecular characteristics of this compound to predict its solubility and provide a framework for systematic solubility assessment.
Molecular Structure and Predicted Solubility Profile
This compound (C₁₂H₁₂N₂O₂) possesses a molecular weight of 216.24 g/mol .[1] Its structure is characterized by three key functional regions that dictate its interaction with organic solvents:
-
The Imidazole Ring: This five-membered aromatic heterocycle contains two nitrogen atoms, one of which (the pyrrole-type NH) can act as a hydrogen bond donor, while the other (the pyridine-type N) is a hydrogen bond acceptor. The polar nature of the imidazole core contributes to its solubility in polar solvents.[2]
-
The Phenyl Group: This non-polar aromatic substituent at the 2-position significantly increases the hydrophobicity of the molecule, favoring solubility in non-polar or moderately polar solvents.
-
The Ethyl Carboxylate Group: The ester functional group at the 5-position is polar and can act as a hydrogen bond acceptor. This group enhances solubility in polar aprotic and protic solvents.
Based on these structural features, a nuanced solubility profile can be anticipated. The general principle of "like dissolves like" provides a foundational framework for predicting solubility.[3] The presence of both polar (imidazole, ester) and non-polar (phenyl) moieties suggests that the compound will exhibit moderate solubility in a range of solvents, with optimal solubility likely in solvents that can engage in both hydrogen bonding and accommodate the non-polar phenyl ring.
Qualitative Solubility Predictions in Common Organic Solvents
While empirical data is the gold standard, we can make informed predictions about the solubility of this compound in various classes of organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the alcohol can act as both a hydrogen bond donor and acceptor, readily interacting with the imidazole ring and the ethyl carboxylate group. The alkyl chain of the alcohol can also interact favorably with the phenyl group. The solubility of imidazoles in alcohols generally decreases with the increasing molecular weight of the alcohol.[4] |
| Polar Aprotic | Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can act as hydrogen bond acceptors, interacting with the NH of the imidazole ring. Their overall polarity is sufficient to solvate the polar functional groups. DMF and DMSO are highly polar and are likely to be very effective solvents. |
| Non-Polar Aromatic | Toluene, Benzene | Moderate | The aromatic ring of these solvents can interact with the phenyl group of the solute via π-π stacking. However, their inability to form strong hydrogen bonds will limit their ability to solvate the polar imidazole and ester moieties. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | These solvents are of intermediate polarity. While the solubility of some phenylimidazoles in chloroalkanes has been reported to be low, the presence of the ethyl carboxylate group may enhance solubility in this case.[5] |
| Non-Polar Aliphatic | Hexane, Heptane | Low | The significant difference in polarity between the solute and these non-polar solvents will result in poor solubility. These are often used as anti-solvents for crystallization. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | The solubility of imidazoles in ethers is generally lower than in alcohols and water.[6] THF, being more polar than diethyl ether, is expected to be a better solvent. |
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed, step-by-step methodology for determining the equilibrium solubility of this compound in a given organic solvent. This protocol is based on the widely accepted shake-flask method.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature incubator/shaker or water bath
-
Vortex mixer
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.
-
Sample Preparation: Add an excess amount of the solid compound to a vial. This is to ensure that a saturated solution is formed.
-
Solvent Addition: Add a precise volume of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.
-
Analysis: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.
Self-Validating Systems and Trustworthiness
The described protocol incorporates several self-validating checks to ensure the trustworthiness of the results:
-
Use of Excess Solid: This guarantees that the solution is truly saturated at equilibrium.
-
Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent once equilibrium is achieved.
-
Mass Balance: After the experiment, the remaining solid can be dried and weighed to ensure that the amount of dissolved material corresponds to the measured concentration.
Conclusion
While a definitive, publicly available database on the solubility of this compound in a wide array of organic solvents is currently lacking, a systematic approach grounded in its molecular structure allows for robust predictions. The interplay of its polar imidazole and ester functionalities with the non-polar phenyl ring suggests a broad, yet nuanced, solubility profile. For researchers and drug development professionals, the provided experimental protocol offers a reliable and validated method for the empirical determination of its solubility, a critical parameter for advancing this compound through the development pipeline.
References
An In-depth Technical Guide to the Physicochemical Characterization of Ethyl 2-Phenyl-1H-imidazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the physicochemical properties of ethyl 2-phenyl-1H-imidazole-5-carboxylate, with a primary focus on its melting point. This critical parameter serves not only as an identifier but also as a key indicator of purity, which is of paramount importance in pharmaceutical development and quality control. This document will delve into the theoretical underpinnings and practical methodologies for the precise determination of this value, alongside protocols for synthesis, purification, and broader characterization.
The Significance of Melting Point in Drug Development
In the pharmaceutical industry, the melting point of an active pharmaceutical ingredient (API) is a fundamental characteristic. It provides a thermodynamic indication of the stability of the crystal lattice.[1][2] A sharp and defined melting point is a reliable indicator of high purity, whereas a broad melting range often suggests the presence of impurities.[3][4] This phenomenon, known as melting point depression, is a critical quality control parameter.[5][6] Furthermore, the melting point influences key drug development parameters such as solubility and dissolution rate, which in turn affect bioavailability.[7]
Physicochemical Properties of this compound
This imidazole derivative presents as a crystalline solid. Due to tautomerism in the imidazole ring, the 4- and 5-positions are often used interchangeably in literature.
| Property | Value/Information | Source(s) |
| Molecular Formula | C₁₂H₁₂N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 216.24 g/mol | --INVALID-LINK-- |
| Melting Point | 210°C | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | Inferred from related compounds |
| CAS Number | 32683-00-4 | --INVALID-LINK-- |
Synthesis of this compound
The synthesis of 1,5-diaryl-1H-imidazole-4-carboxylate esters can be achieved through a cycloaddition reaction. A common method involves the reaction of an appropriate imidoyl chloride with ethyl isocyanoacetate in the presence of a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[8]
Experimental Protocol: Synthesis
-
Formation of the Amide: React benzoyl chloride with an appropriate amine to form the corresponding N-substituted benzamide.
-
Formation of the Imidoyl Chloride: The N-substituted benzamide is then treated with a chlorinating agent (e.g., phosphorus pentachloride or thionyl chloride) to yield the imidoyl chloride. This intermediate is often used in the next step without further purification.[8]
-
Cycloaddition: In a dry, inert atmosphere (e.g., under argon), dissolve ethyl isocyanoacetate and DBU in anhydrous tetrahydrofuran (THF) and cool to -78°C.
-
Slowly add a solution of the previously prepared imidoyl chloride in anhydrous THF.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 48 hours.[8]
-
Work-up and Purification: Quench the reaction, extract the product with a suitable organic solvent, and purify using column chromatography.
Caption: Synthetic workflow for this compound.
Purification by Recrystallization
Obtaining a pure crystalline solid is essential for an accurate melting point determination. Recrystallization is a robust technique for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. For imidazole derivatives, a two-solvent system, such as ethanol/water, can be effective if a single ideal solvent cannot be identified.[9]
Experimental Protocol: Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a "good" hot solvent (e.g., ethanol).
-
Add a "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.
-
Add a few more drops of the "good" solvent to redissolve the precipitate.
-
Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent system identified.
-
Cooling: Allow the flask to cool slowly to room temperature to promote the formation of well-defined crystals. Subsequently, place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.[9]
Melting Point Determination: Methodology and Best Practices
The capillary method is a widely used and reliable technique for determining the melting point of a crystalline solid.[6]
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Ensure the purified sample is completely dry and finely powdered.
-
Capillary Packing: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Tap the sealed end of the tube on a hard surface to pack the sample down to a height of 2-3 mm.
-
Measurement: Place the packed capillary into a calibrated melting point apparatus.
-
Rapid Initial Measurement: Heat the sample rapidly to get an approximate melting range.
-
Precise Measurement: Repeat the measurement with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, thermometer, and heating block.
-
Recording the Range: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. A pure sample should exhibit a sharp melting range of 0.5-1.5°C.[4]
Caption: Workflow for accurate melting point determination.
Factors Influencing Melting Point
-
Intermolecular Forces: Stronger intermolecular forces, such as hydrogen bonding present in the imidazole ring, lead to higher melting points as more energy is required to break the crystal lattice.[5][10][11]
-
Molecular Symmetry and Packing: Symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in stronger intermolecular interactions and a higher melting point.[12][13]
-
Purity: As previously mentioned, impurities disrupt the crystal lattice, leading to a lower and broader melting range.[3][5]
Further Characterization
To unequivocally confirm the identity and purity of the synthesized this compound, additional analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the molecular structure. For imidazole derivatives, the chemical shifts of the ring protons and carbons are characteristic.[14][15] The N-H proton signal can be broad and its position may vary depending on the solvent and concentration.[16]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will identify the functional groups present. Key vibrational bands to look for include N-H stretching (often broad, ~3100-2500 cm⁻¹), C=N and C=C stretching of the imidazole ring (~1600-1450 cm⁻¹), and the ester C=O stretch (~1700 cm⁻¹).[17][18]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) should correspond to the calculated molecular weight of 216.24.
Conclusion
The melting point of this compound is a critical physicochemical parameter, reported to be 210°C. This value is not only a benchmark for identification but also a stringent indicator of purity. Achieving an accurate and sharp melting point is contingent upon meticulous synthesis and purification, primarily through recrystallization. The protocols and theoretical considerations outlined in this guide provide a robust framework for researchers and drug development professionals to confidently synthesize, purify, and characterize this and similar imidazole-based compounds, ensuring the integrity and quality required for pharmaceutical applications.
References
- 1. nano-lab.com.tr [nano-lab.com.tr]
- 2. mt.com [mt.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]
- 5. sciencing.com [sciencing.com]
- 6. edisco.it [edisco.it]
- 7. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Factors Affecting Melting Point: Definition, Examples, Diagrams [unacademy.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 14. mdpi.com [mdpi.com]
- 15. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Imidazole Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide on the Discovery, History, and Therapeutic Significance of Imidazole-Based Compounds
Introduction
The imidazole ring, a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms, stands as a privileged scaffold in the realm of medicinal chemistry. First identified in the 19th century, its unique electronic properties, capacity for hydrogen bonding, and structural resemblance to biological building blocks have made it a recurring motif in a multitude of natural products and synthetic drugs.[1][2] This guide provides a comprehensive exploration of the discovery and history of imidazole-based compounds, delving into their synthesis, biological significance, and the development of landmark drugs that have revolutionized modern medicine. We will examine the causality behind key experimental choices and provide detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Part 1: The Genesis of a Privileged Scaffold: Discovery and Synthesis
The story of imidazole begins in 1858 with the German chemist Heinrich Debus, who first synthesized the parent compound through the reaction of glyoxal and formaldehyde in the presence of ammonia.[1][3] Initially named "glyoxaline," this discovery laid the groundwork for over a century of chemical exploration.[3] While various imidazole derivatives had been noted in the 1840s, Debus's synthesis provided the first definitive characterization of this foundational heterocyclic ring.[4][5]
The Debus-Radziszewski Imidazole Synthesis: A Foundational Reaction
The most classic and enduring method for constructing the imidazole core is the Debus-Radziszewski synthesis. This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal or benzil), an aldehyde, and ammonia.[6][7] This one-pot synthesis is remarkable for its efficiency in forming the imidazole ring from simple, acyclic precursors.
The reaction is believed to proceed in two main stages. First, the dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. This intermediate then condenses with an aldehyde to furnish the final imidazole product.[6]
Caption: Generalized workflow of the Debus-Radziszewski imidazole synthesis.
Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole (Lophine)
This protocol details a representative Debus-Radziszewski synthesis of 2,4,5-triphenylimidazole, a common derivative.[8][9][10]
Materials:
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (2.0 eq) in glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 100-120°C) with constant stirring for 2-4 hours. The completion of the reaction is often indicated by a change in color to dark orange.[10]
-
After the reflux period, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from hot ethanol to yield crystalline 2,4,5-triphenylimidazole.
Self-Validating System: The purity of the synthesized compound can be validated by determining its melting point and comparing it to the literature value. Further characterization can be performed using spectroscopic methods such as FT-IR and ¹H NMR to confirm the structure.
Modern Synthetic Advancements: Microwave-Assisted Synthesis
While the classical Debus-Radziszewski reaction is robust, modern advancements have sought to improve its efficiency and environmental footprint. Microwave-assisted synthesis has emerged as a powerful tool, offering significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods.[11][12][13] The uniform heating provided by microwave radiation accelerates the condensation reactions, often allowing for the synthesis of imidazole derivatives in minutes rather than hours.[14][15]
| Synthesis Method | Typical Reaction Time | Typical Yield | Key Advantages |
| Conventional Heating | 2-24 hours | 60-80% | Well-established, simple setup |
| Microwave Irradiation | 5-15 minutes | 80-99% | Rapid, high yields, energy efficient |
Table 1: Comparison of Conventional and Microwave-Assisted Imidazole Synthesis. [15]
Part 2: The Biological Significance of the Imidazole Ring
The prevalence of the imidazole moiety in biological systems is a testament to its evolutionary significance. It is a core component of the essential amino acid histidine , which plays a crucial role in enzyme catalysis and protein structure.[4] The imidazole side chain of histidine can act as both a proton donor and acceptor at physiological pH, making it a versatile participant in acid-base catalysis within enzyme active sites.[3]
Decarboxylation of histidine yields histamine , a biogenic amine that functions as a neurotransmitter and a key mediator of local immune responses and gastric acid secretion.[5] Furthermore, the imidazole ring is fused to a pyrimidine ring to form purine , the parent compound of adenine and guanine, the essential building blocks of DNA and RNA.[1]
Caption: The central role of the imidazole ring in key biological molecules.
Part 3: Imidazole in Modern Therapeutics: A Tale of Rational Drug Design
The journey of imidazole from a laboratory curiosity to a cornerstone of the pharmaceutical industry is marked by several landmark discoveries. The development of imidazole-based drugs exemplifies the power of rational drug design, where a deep understanding of physiological pathways and molecular targets guides the creation of novel therapeutics.
Azole Antifungals: Inhibiting Ergosterol Biosynthesis
The discovery of azole antifungals, which include imidazole derivatives like ketoconazole , miconazole , and clotrimazole , was a major breakthrough in the treatment of fungal infections. These drugs function by inhibiting a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase .[16][17] This cytochrome P450 enzyme is responsible for the conversion of lanosterol to ergosterol, the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[16][18]
The imidazole nitrogen atom (N-3) of the drug binds to the heme iron atom in the active site of lanosterol 14α-demethylase, preventing the enzyme from binding its natural substrate, lanosterol.[19][20] This inhibition disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and compromising the integrity and fluidity of the fungal cell membrane.[16][18] The result is the inhibition of fungal growth (fungistatic effect) or, at higher concentrations, fungal cell death (fungicidal effect).[16]
Caption: Mechanism of action of azole antifungals.
The selective toxicity of azole antifungals stems from their higher affinity for the fungal cytochrome P450 enzyme compared to its human counterparts.[16] However, at higher concentrations, some cross-reactivity can occur, leading to potential drug-drug interactions.
| Azole Antifungal | Target Organism | IC₅₀ (µM) |
| Itraconazole | Malassezia globosa | 0.188 ± 0.008 |
| Ketoconazole | Malassezia globosa | 0.176 ± 0.016 |
| Fluconazole | Malassezia globosa | 0.206 ± 0.008 |
| Itraconazole | Candida albicans | ~0.26 |
| Ketoconazole | Candida albicans | ~0.6 |
Table 2: IC₅₀ Values of Common Azole Antifungals against Fungal CYP51. [21][22] (Note: IC₅₀ values can vary based on experimental conditions and fungal strain).
Cimetidine (Tagamet®): A Revolution in Ulcer Treatment
The development of cimetidine in the 1970s by Sir James Black and his team at Smith, Kline & French (now GlaxoSmithKline) is a classic example of rational drug design.[23] Before cimetidine, peptic ulcers were a debilitating condition with limited treatment options. The research team postulated that histamine stimulated gastric acid secretion via a distinct receptor from the one involved in allergic reactions (the H1 receptor).[23] This led to the discovery of the histamine H2 receptor.
Cimetidine, an imidazole derivative, was designed to be a structural analogue of histamine that could competitively block the H2 receptor on gastric parietal cells.[24] By occupying the receptor site without activating it, cimetidine prevents histamine from stimulating the proton pump (H+/K+ ATPase), thereby reducing the secretion of hydrochloric acid into the stomach.[25] This reduction in gastric acid allows peptic ulcers to heal. The launch of Tagamet® (cimetidine) in 1976 transformed ulcer therapy, dramatically reducing the need for surgery.[23]
Caption: Cimetidine's competitive antagonism at the H2 receptor.
Losartan: The First Angiotensin II Receptor Blocker
Following the success of ACE inhibitors, researchers sought alternative ways to modulate the renin-angiotensin system (RAS), a critical regulator of blood pressure. This led to the development of angiotensin II receptor blockers (ARBs). Losartan , discovered by scientists at DuPont, was the first orally active, nonpeptide ARB to be approved for clinical use in 1995.[26]
Losartan is a potent and selective antagonist of the angiotensin II type 1 (AT₁) receptor. Angiotensin II is a powerful vasoconstrictor that also stimulates the release of aldosterone, a hormone that promotes sodium and water retention. By blocking the AT₁ receptor, losartan prevents angiotensin II from exerting these effects, leading to vasodilation (widening of blood vessels) and a reduction in blood pressure. The imidazole moiety in losartan is a key part of the pharmacophore responsible for its binding to the AT₁ receptor.
Part 4: The Future of Imidazole-Based Drug Discovery
The versatility of the imidazole scaffold continues to be exploited in modern drug discovery. Researchers are actively exploring new imidazole derivatives for a wide range of therapeutic applications, including:
-
Anticancer Agents: Imidazole-based compounds are being investigated as kinase inhibitors, anti-proliferative agents, and modulators of cancer signaling pathways.[27][28]
-
Antiviral and Antibacterial Agents: The development of novel nitroimidazole derivatives continues to be an area of interest for combating anaerobic bacteria and protozoa.
-
Neurodegenerative Diseases: Imidazole-containing compounds are being explored for their potential to modulate targets involved in diseases like Alzheimer's.[29]
The ongoing advancements in synthetic methodologies, such as multicomponent reactions and microwave-assisted synthesis, coupled with a deeper understanding of biological targets, ensure that the imidazole ring will remain a privileged and highly valuable scaffold in the development of new medicines for the foreseeable future.[11][29]
References
- 1. Imidazole - Wikipedia [en.wikipedia.org]
- 2. journalijcar.org [journalijcar.org]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. Imidazole | Amino Acids, Heterocycles & Bases | Britannica [britannica.com]
- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. 2,4,5-Triphenylimidazole synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis of triphenyl imidazole | PDF [slideshare.net]
- 11. benthamscience.com [benthamscience.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijprajournal.com [ijprajournal.com]
- 16. pharmacyfreak.com [pharmacyfreak.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. researchgate.net [researchgate.net]
- 19. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. H2 receptor antagonist - Wikipedia [en.wikipedia.org]
- 24. droracle.ai [droracle.ai]
- 25. Cimetidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Imidazole synthesis [organic-chemistry.org]
- 27. ijsrtjournal.com [ijsrtjournal.com]
- 28. An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Imidazole Ring System: A Core Scaffold in Modern Chemistry and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Understated Power of a Five-Membered Ring
First isolated in 1858 by Heinrich Debus, the imidazole ring is a five-membered heterocyclic system containing two nitrogen atoms.[1][2][3][4] This seemingly simple scaffold is a cornerstone of modern chemistry, demonstrating a remarkable versatility that has cemented its importance in fields ranging from materials science to medicinal chemistry.[2][3][5] Its unique electronic structure imparts a delicate balance of properties – aromaticity, amphoterism, and a high degree of reactivity – making it a privileged structure in the design of new therapeutics.[1][2][5][6] The imidazole nucleus is a key component of essential biological molecules like the amino acid histidine, histamine, and purines, underscoring its fundamental role in biological processes.[4][7][8] This guide provides an in-depth exploration of the fundamental chemistry of the imidazole ring system, offering insights into its structure, reactivity, synthesis, and pivotal role in drug development for an audience of researchers and scientists.
The Electronic and Structural Landscape of Imidazole
The chemical behavior of imidazole is a direct consequence of its electronic architecture. Understanding its aromaticity, tautomerism, and acid-base properties is crucial for predicting its reactivity and application.
Aromaticity and Electronic Distribution
Imidazole is an aromatic compound, fulfilling Hückel's rule with a cyclic, planar arrangement of six π-electrons.[6][9][10] This aromaticity is the foundation of its stability.[1] The two nitrogen atoms within the ring, however, create a unique electronic environment. One nitrogen atom is "pyrrole-like" (N-1), contributing two electrons to the aromatic sextet, while the other is "pyridine-like" (N-3), contributing one electron.[11][12] This distinction is key to understanding its reactivity and acid-base character. The pyridine-like nitrogen has a lone pair of electrons in an sp² orbital, which is readily available for protonation, rendering the molecule basic.[11][12]
Tautomerism: A Dynamic Equilibrium
A key feature of the imidazole ring is its ability to exist in two equivalent tautomeric forms, where the proton on the nitrogen atom can reside on either N-1 or N-3.[9] This rapid proton exchange means that unless the nitrogens are substituted, the 4 and 5 positions of the ring are chemically equivalent. This dynamic equilibrium has significant implications for its reactivity and biological function.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Imidazole - Wikipedia [en.wikipedia.org]
- 8. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. quora.com [quora.com]
- 12. globalresearchonline.net [globalresearchonline.net]
A Technical Guide to the Biological Activities of 2-Phenylimidazole Derivatives: From Mechanism to In Vitro Evaluation
Preamble: The 2-Phenylimidazole Scaffold - A Privileged Structure in Medicinal Chemistry
The imidazole ring system is a cornerstone in heterocyclic chemistry, forming the core of essential biomolecules like the amino acid histidine and purines.[1] Its unique electronic properties, capacity for hydrogen bonding, and polar, ionizable nature make it an invaluable component in drug design to enhance pharmacokinetic profiles.[1] When substituted with a phenyl group at the 2-position, the resulting 2-phenylimidazole scaffold (Figure 1) gains a new dimension of structural and electronic diversity. This moiety serves as a versatile building block, or "pharmacophore," in the synthesis of novel compounds with a wide spectrum of biological activities.[2][3][4][5] Derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antifungal agents, demonstrating the broad therapeutic promise of this chemical class.[1][2]
This guide provides an in-depth exploration of the significant biological activities of 2-phenylimidazole derivatives. We will dissect the underlying mechanisms of action, present robust and validated in vitro protocols for their evaluation, and summarize key structure-activity relationship findings to empower researchers in the field of drug discovery and development.
Caption: Figure 1. The core 2-phenylimidazole scaffold.
Part 1: Anticancer Activity - Targeting Cellular Proliferation and Survival
The development of novel anticancer agents remains a paramount challenge in medicine.[6] 2-Phenylimidazole derivatives have emerged as a promising class of compounds, exhibiting cytotoxic and antiproliferative effects against various human cancer cell lines.[7][8] Their mechanisms of action are often multifactorial, involving the modulation of key signaling pathways that govern cell cycle progression, apoptosis, and invasion.[9][10]
Key Mechanisms of Action
A. Inhibition of p38 MAPK Signaling Pathway:
The p38 mitogen-activated protein kinase (MAPK) pathway is a central signaling cascade that responds to cellular stresses and inflammatory cytokines.[11][12][13] Dysregulation of this pathway is implicated in cancer cell proliferation and survival.[13] Certain 2-phenylbenzimidazole derivatives have been shown to exert their anticancer effects by inhibiting the p38 MAPK pathway.[14] For instance, 2-phenylbenzimidazole-5-sulphonic acid (PBSA) was found to block cancer cell invasion and proliferation by inhibiting the activity of MKK3/6, the upstream kinases that activate p38 MAPK.[14] This inhibition leads to the downregulation of matrix metalloproteinases (MMPs) and cyclin-dependent kinases (Cdks), ultimately arresting the cell cycle and preventing metastasis.[14]
Caption: Figure 2. p38 MAPK pathway inhibition.
B. Cell Cycle Arrest:
Several studies have demonstrated that 2-phenylimidazole derivatives can induce cell cycle arrest, primarily at the G2/M phase.[7] This is a critical checkpoint that ensures DNA integrity before cell division. By arresting the cell cycle, these compounds prevent the proliferation of cancer cells. For example, a series of N1-substituted 2,4,5-triphenylimidazole derivatives were shown to cause potent cytotoxicity against four human cancer cell lines, with the most active compound inducing cell cycle arrest at the G2/M phase.[7]
Experimental Evaluation: Cytotoxicity Assessment
The initial screening of potential anticancer compounds invariably involves assessing their cytotoxicity against a panel of cancer cell lines.[15][16][17] The MTT assay is a widely used, reliable, and economical colorimetric method for this purpose.[16]
Protocol 1: MTT Cell Viability Assay
This protocol is a self-validating system for determining the concentration at which a compound inhibits cell growth by 50% (IC50).
-
Principle: The assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, PC3 - prostate).[7][18]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).
-
96-well microtiter plates.
-
2-Phenylimidazole derivative stock solution (in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Microplate reader (570 nm).
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and adhered, providing a consistent baseline for the experiment.
-
Compound Treatment: Prepare serial dilutions of the 2-phenylimidazole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Causality: This incubation period is optimal for sufficient formazan crystal formation without causing cytotoxicity from the MTT reagent itself.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Data Summary: Anticancer Activity
The following table summarizes the cytotoxic activities of selected 2-phenyl-imidazo[1,2-b]pyridazine derivatives from a representative study.
| Compound | A-549 (Lung) IC50 (µM) | Hs-683 (Glioma) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | SK-MEL-28 (Melanoma) IC50 (µM) |
| 4a | >100 | 18.5 | 16.2 | >100 |
| 4c | 12.3 | >100 | 11.8 | >100 |
| 4e | 11.2 | 10.5 | 1.2 | 1.0 |
| 4f | 10.8 | 12.6 | 1.0 | 1.1 |
| Etoposide | 1.8 | 1.5 | 1.9 | 1.2 |
| Data adapted from a study on 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives.[18] |
Part 2: Anti-inflammatory Activity - Quelling the Inflammatory Cascade
Inflammation is a vital protective response, but its dysregulation can lead to chronic diseases.[19][20] The anti-inflammatory potential of 2-phenylimidazole derivatives has been recognized, with several studies demonstrating their ability to mitigate inflammatory responses in vitro and in vivo.[1][21][22][23]
Key Mechanisms of Action
A. Inhibition of NF-κB Signaling:
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation.[20][24] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines (TNF-α, IL-1), trigger a signaling cascade that activates the IκB kinase (IKK) complex.[25][26] IKK then phosphorylates IκB, leading to its degradation and the release of NF-κB.[27] The freed NF-κB translocates to the nucleus to induce the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[20][25] 2-phenylimidazole derivatives are thought to exert anti-inflammatory effects by interfering with this pathway, preventing NF-κB activation and subsequent gene expression.
Caption: Figure 3. NF-κB pathway inhibition.
B. Inhibition of Protein Denaturation:
Protein denaturation is a well-documented cause of inflammation.[28] The ability of a compound to prevent the denaturation of proteins, such as albumin, is a recognized marker of anti-inflammatory activity. Many non-steroidal anti-inflammatory drugs (NSAIDs) show dose-dependent inhibition of protein denaturation.[19] 2-phenylimidazole derivatives have been evaluated using this straightforward and cost-effective in vitro assay.[28][29]
Experimental Evaluation: In Vitro Anti-inflammatory Assays
A battery of in vitro tests is often used to screen for anti-inflammatory properties, as they are rapid and cost-effective.[19][30]
Protocol 2: Inhibition of Albumin Denaturation Assay
-
Principle: When subjected to heat, albumin undergoes denaturation. This assay measures the ability of a test compound to inhibit this heat-induced denaturation, using a standard NSAID like Diclofenac sodium as a reference.[29]
-
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin (1% aqueous solution).
-
2-Phenylimidazole derivative stock solution (in DMSO or suitable solvent).
-
Phosphate Buffered Saline (PBS), pH 6.4.
-
Diclofenac sodium (standard drug).
-
Water bath.
-
UV-Visible Spectrophotometer.
-
-
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare reaction mixtures containing 2 mL of various concentrations of the derivative (e.g., 100-500 µg/mL), 2.8 mL of PBS, and 0.2 mL of albumin solution. A control consists of 2 mL of vehicle instead of the derivative.
-
Incubation: Incubate all samples at 37°C for 20 minutes. Causality: This pre-incubation allows for any potential interaction between the compound and the protein before denaturation is induced.
-
Heat-Induced Denaturation: Induce denaturation by heating the samples in a water bath at 70°C for 5 minutes.
-
Cooling & Measurement: After cooling, measure the turbidity (absorbance) of the samples at 660 nm.
-
Calculation: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100
-
Analysis: Compare the inhibitory activity of the derivative with the standard drug, Diclofenac sodium.
-
Part 3: Antimicrobial Activity - Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents.[31] Heterocyclic compounds, including imidazoles, are a rich source of potential antimicrobials.[2][22] 2-phenylimidazole derivatives have demonstrated activity against a range of bacteria and fungi.[2][22]
Experimental Evaluation: Antimicrobial Susceptibility Testing
Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro activity of an antimicrobial agent.[32] The broth microdilution method is a widely accepted and efficient technique for this purpose.[31][32][33]
Protocol 3: Broth Microdilution Assay for MIC Determination
This protocol provides a quantitative measure of a compound's antimicrobial potency.
-
Principle: A standardized inoculum of a test microorganism is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after a defined incubation period.[32]
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).
-
Sterile 96-well microtiter plates.
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
2-Phenylimidazole derivative stock solution (in DMSO).
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity.
-
Resazurin solution (optional, as a viability indicator).
-
-
Step-by-Step Methodology:
-
Preparation of Dilutions: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the stock compound solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Prepare a microbial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of this standardized inoculum to each well. Causality: Standardization of the inoculum is the most critical step for reproducibility, ensuring that the test is not biased by a low or high number of microbes.
-
Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration in a well with no visible growth.
-
Validation: The positive control well must show distinct turbidity, and the negative control well must remain clear for the test to be valid.
-
Caption: Figure 4. Workflow for MIC determination.
Conclusion and Future Perspectives
The 2-phenylimidazole scaffold represents a highly versatile and privileged structure in medicinal chemistry. Derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The mechanisms underpinning these activities often involve the modulation of fundamental cellular signaling pathways such as p38 MAPK and NF-κB.
The standardized in vitro protocols detailed in this guide—such as the MTT, albumin denaturation, and broth microdilution assays—provide a robust framework for the initial screening and validation of novel 2-phenylimidazole derivatives. These self-validating systems are essential for generating reliable and reproducible data, which is the bedrock of drug discovery.
Future research should focus on optimizing the lead compounds identified through these screening funnels. This involves elucidating more detailed structure-activity relationships to enhance potency and selectivity while minimizing off-target effects and toxicity. The continued exploration of this chemical space holds significant promise for the development of the next generation of therapeutic agents to combat a range of human diseases.
References
- 1. scispace.com [scispace.com]
- 2. caloongchem.com [caloongchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. innospk.com [innospk.com]
- 5. caloongchem.com [caloongchem.com]
- 6. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures | PLOS One [journals.plos.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 14. Novel functions for 2-phenylbenzimidazole-5-sulphonic acid: Inhibition of ovarian cancer cell responses and tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. journalajrb.com [journalajrb.com]
- 20. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Research on heterocyclic compounds. Phenyl derivatives of fused imidazole systems: antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 26. NF-κB Signaling Pathway | Tocris Bioscience [tocris.com]
- 27. NF-kB pathway overview | Abcam [abcam.com]
- 28. ijddr.in [ijddr.in]
- 29. bbrc.in [bbrc.in]
- 30. researchgate.net [researchgate.net]
- 31. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 33. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
The Ethyl Carboxylate Group: A Linchpin in Modern Molecular Design and Interaction
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Functional Group
In the intricate dance of molecular recognition, the ethyl carboxylate group emerges not merely as a structural component, but as a versatile and influential mediator of intermolecular forces. Comprising a carbonyl group (C=O) and an ether-like linkage to an ethyl moiety (-OCH₂CH₃), this functional group presents a unique combination of electronic and steric properties. Its presence within a molecule dictates key aspects of its behavior, from binding affinity at a receptor site to its pharmacokinetic profile within a biological system.
This guide moves beyond a cursory overview to provide a deep, mechanistic understanding of the ethyl carboxylate group's role. We will dissect its fundamental physicochemical properties, explore the full spectrum of its non-covalent interactions, and elucidate its strategic importance in drug design. By integrating field-proven experimental insights with foundational theory, this document serves as a comprehensive resource for scientists aiming to rationally design and analyze molecules with greater precision and efficacy.
Part 1: The Physicochemical Foundation of Interaction
The capacity of the ethyl carboxylate group to engage in molecular interactions is rooted in its distinct electronic and steric characteristics.
Electronic Profile: A Locus of Polarity and Hydrogen Bond Acceptance
The ester functionality is inherently polar due to the high electronegativity of the oxygen atoms relative to the carbon atoms. This creates a significant dipole moment, with the carbonyl oxygen bearing a partial negative charge (δ-) and the carbonyl carbon a partial positive charge (δ+).[1][2][3] This charge distribution is the primary driver for dipole-dipole interactions.[4][5]
Crucially, the carbonyl oxygen, with its lone pairs of electrons, acts as a potent hydrogen bond acceptor .[2][6] Unlike a carboxylic acid, the ester lacks a protonated hydroxyl group, meaning it cannot act as a hydrogen bond donor.[1] This unidirectional hydrogen bonding capability is a key design feature in medicinal chemistry, allowing for specific interactions without introducing the acidity of a carboxyl group.
Steric and Conformational Influence
The ethyl group, while seemingly simple, adds two critical dimensions:
-
Lipophilicity: The ethyl group is a nonpolar, hydrocarbon moiety that contributes to the overall lipophilicity (fat-solubility) of a molecule. This is a stark contrast to the hydrophilic nature of a free carboxylic acid and has profound implications for membrane permeability and hydrophobic interactions.[7][8]
-
Conformational Flexibility: The single bonds within the ethyl carboxylate group allow for rotational freedom. The specific conformation adopted can influence the accessibility of the carbonyl oxygen for hydrogen bonding and the orientation of the ethyl group for optimal van der Waals contacts.
| Property | Description | Significance in Interactions |
| Polarity | Significant dipole moment due to C=O and C-O bonds. | Enables strong dipole-dipole interactions with polar residues in a binding pocket.[4][9] |
| H-Bonding | Carbonyl oxygen acts as a hydrogen bond acceptor only.[1][2] | Forms directional, specific interactions with H-bond donors like -NH or -OH groups. |
| Lipophilicity | The ethyl group increases the nonpolar character. | Promotes hydrophobic and van der Waals interactions; influences ADME properties.[10] |
| Acidity/Basicity | Generally neutral; lacks the acidic proton of a carboxylic acid. | Avoids the high negative charge and potential for ionization associated with carboxylates. |
Part 2: The Repertoire of Non-Covalent Interactions
The ethyl carboxylate group engages in a suite of non-covalent interactions that collectively determine its binding affinity and specificity.[4] These forces, while individually weak, are additive and essential for molecular recognition.
Hydrogen Bonding
This is arguably the most critical directional interaction for this group. The carbonyl oxygen can accept a hydrogen bond from suitable donors in a receptor's active site, such as the amide protons of asparagine and glutamine, the hydroxyl groups of serine, threonine, and tyrosine, or the protonated side chains of lysine and arginine.[11] The strength of this bond is a key determinant of ligand affinity.
Dipole-Dipole and Ion-Dipole Interactions
The permanent dipole of the ester can align favorably with the dipoles of other polar functional groups within a binding site, contributing to the overall binding energy.[3][5] Furthermore, it can engage in strong ion-dipole interactions, for instance, with a positively charged metal ion (e.g., Zn²⁺, Mg²⁺) or a cationic amino acid residue.[6]
Van der Waals and Hydrophobic Interactions
The ethyl group itself is a key player in shaping the binding profile. It can fit into nonpolar, hydrophobic pockets within a receptor, displacing water molecules and establishing favorable van der Waals contacts.[6] This hydrophobic effect is a major driving force for binding in aqueous environments. The contribution of these forces is often a key differentiator between an ethyl ester and its smaller methyl or larger propyl counterparts.
Logical Relationship: How Physicochemical Properties Dictate Interactions
Caption: Core properties of the ethyl carboxylate group and the interactions they enable.
Part 3: Strategic Applications in Drug Discovery and Design
The true utility of the ethyl carboxylate group is realized in its application as a strategic tool for medicinal chemists.
Role in Drug-Receptor Binding
The ethyl carboxylate group is frequently found in drugs where it serves as a key anchoring point to the biological target. Its ability to act as a hydrogen bond acceptor is critical for the binding of many ligands.[12][13] For example, it can mimic the interaction of a natural substrate or occupy a specific sub-pocket within an enzyme's active site.
| Amino Acid Side Chain | Type of Interaction with Ethyl Carboxylate |
| Serine, Threonine, Tyrosine | Hydrogen Bond (acceptor) with hydroxyl (-OH) group |
| Asparagine, Glutamine | Hydrogen Bond (acceptor) with amide (-CONH₂) group |
| Arginine, Lysine (protonated) | Ion-Dipole or Hydrogen Bond (acceptor) with cationic group |
| Leucine, Isoleucine, Valine | Van der Waals / Hydrophobic with alkyl side chain |
| Phenylalanine, Tryptophan | Van der Waals / π-stacking (with the ethyl group) |
Bioisosteric Replacement of Carboxylic Acids
One of the most common strategies in drug design is the replacement of a carboxylic acid with an ester, a classic example of bioisosterism.[7][14][15] Carboxylic acids are often essential for receptor binding but can lead to poor pharmacokinetic properties due to their high polarity and ionization at physiological pH.[15][16]
Advantages of Replacing -COOH with -COOCH₂CH₃:
-
Increased Lipophilicity: The ethyl ester is significantly less polar than the corresponding carboxylic acid, which can improve absorption and membrane permeability.[17]
-
Metabolic Lability (Prodrug Strategy): Esters can be designed as prodrugs that are inactive and more permeable. In the body, they are hydrolyzed by esterase enzymes to release the active carboxylic acid at the site of action.
-
Reduced Ionization: By removing the acidic proton, the molecule avoids carrying a negative charge, which can prevent unwanted interactions and improve oral bioavailability.[7]
Trustworthiness Check: The success of this strategy is not guaranteed. The replacement can lead to a loss of a critical hydrogen bond donation or an ionic interaction necessary for activity. Therefore, this modification must be validated experimentally to confirm that the desired biological activity is retained or enhanced.[18]
Impact on ADME Properties
The physicochemical nature of the ethyl carboxylate group directly influences a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
-
Absorption: Increased lipophilicity can enhance passive diffusion across the gut wall, improving oral bioavailability.
-
Distribution: The neutral, more lipophilic nature can lead to broader distribution into tissues and potentially the central nervous system.
-
Metabolism: The ester bond is susceptible to hydrolysis by various esterase enzymes present in the blood, liver, and other tissues. The rate of hydrolysis is a critical parameter that can be tuned by modifying the steric hindrance around the ester group.
-
Excretion: The metabolic conversion to the more polar carboxylic acid typically facilitates renal excretion.
Part 4: Characterization Techniques: Visualizing and Quantifying Interactions
A cornerstone of modern drug development is the empirical characterization of molecular interactions. Several biophysical and computational techniques are indispensable for studying the role of the ethyl carboxylate group.
Experimental Methodologies
X-ray Crystallography This technique provides an atomic-resolution snapshot of a ligand bound to its receptor.[19] It offers unambiguous proof of interaction, revealing the precise geometry of hydrogen bonds, the proximity for van der Waals contacts, and the overall conformation of the ethyl carboxylate group within the binding site.[20] Analysis of the crystal structure is the most direct way to validate computational models and understand structure-activity relationships.[21][22]
Isothermal Titration Calorimetry (ITC) ITC is the gold standard for measuring the thermodynamics of binding interactions in solution.[23] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ or Kₔ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.[24][25] This provides a complete thermodynamic signature of the interaction. For instance, a favorable (negative) ΔH often indicates strong hydrogen bonding and van der Waals interactions.
Protocol 1: Characterizing Binding Affinity and Thermodynamics via ITC
This protocol outlines a self-validating system for determining the binding parameters between a protein and a ligand containing an ethyl carboxylate group.
1. Sample Preparation (The Causality Principle):
- Objective: To eliminate non-binding thermal effects that could corrupt the data.
- Step 1.1: Prepare a sufficient quantity of dialysis buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4). Degas the buffer thoroughly to prevent bubble formation.
- Step 1.2: Dialyze the protein target extensively against the prepared buffer. Rationale: This ensures the protein is in a stable, well-defined buffer environment.
- Step 1.3: Dissolve the ethyl carboxylate-containing ligand directly into the final dialysis buffer from the protein dialysis. Rationale: This is the most critical step. Mismatches in buffer composition, even minor pH deviations, will generate large heats of dilution, masking the true binding signal.[24]
- Step 1.4: Accurately determine the concentrations of both the protein (e.g., via A₂₈₀) and the ligand. Rationale: Accurate concentrations are essential for an accurate determination of the binding stoichiometry (n).
2. ITC Experiment Execution:
- Objective: To obtain a high-quality binding isotherm.
- Step 2.1: Load the protein solution (typically 10-50 µM) into the ITC sample cell.
- Step 2.2: Load the ligand solution (typically 10-20 times the protein concentration) into the titration syringe.
- Step 2.3: Set the experimental temperature (e.g., 25 °C), stirring speed, and injection parameters (e.g., one initial 0.5 µL injection followed by 19 subsequent 2 µL injections).
- Step 2.4: Allow the system to equilibrate to a stable baseline, then initiate the titration run.
3. Data Analysis and Validation:
- Objective: To fit the data to a binding model and extract thermodynamic parameters.
- Step 3.1: Integrate the raw thermal power data to obtain the heat change (ΔH) for each injection.
- Step 3.2: Plot the heat per mole of injectant against the molar ratio of ligand to protein.
- Step 3.3: Fit the resulting binding isotherm to a suitable model (e.g., a one-site independent model). The fitting algorithm will yield values for Kₐ, ΔH, and n.
- Step 3.4 (Self-Validation): Assess the trustworthiness of the fit. The stoichiometry value 'n' should be close to the expected value (e.g., n ≈ 1 for a 1:1 interaction). A value of n that is significantly different (e.g., 0.4 or 1.8) may indicate inaccuracies in concentration, protein activity, or a more complex binding mechanism.
Workflow: Isothermal Titration Calorimetry (ITC) Experiment
Caption: A standard workflow for a self-validating ITC experiment.
Computational Methodologies
Computational chemistry provides powerful tools to predict and analyze the interactions of the ethyl carboxylate group before a compound is even synthesized.
-
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor. It is invaluable for generating hypotheses about which interactions (e.g., which specific hydrogen bonds to the carbonyl oxygen) are most important for binding.[26][27][28][29]
-
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing a dynamic view of the drug-receptor complex. This can reveal the stability of key interactions and the conformational flexibility of the ethyl carboxylate group in the binding pocket.[27][30][31]
-
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of a molecule, such as the molecular electrostatic potential (MEP). MEP maps visually represent the electron-rich (negative potential, e.g., around the carbonyl oxygen) and electron-poor (positive potential) regions of a molecule, highlighting the likely sites for electrostatic and hydrogen bonding interactions.[28][32]
Conclusion
The ethyl carboxylate group is a powerful and versatile entity in molecular design. Its well-defined capacity to act as a hydrogen bond acceptor, coupled with the steric and lipophilic contributions of the ethyl moiety, provides a tunable handle for modulating molecular interactions. A thorough understanding of its role in hydrogen bonding, dipole-dipole forces, and hydrophobic contacts is essential for medicinal chemists. When paired with rigorous characterization techniques like X-ray crystallography and Isothermal Titration Calorimetry, this knowledge enables the rational design of molecules with optimized binding affinity, selectivity, and pharmacokinetic profiles, ultimately accelerating the journey from lead compound to clinical candidate.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Dipole-Dipole Forces [www2.chem.wisc.edu]
- 4. Non-covalent interaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ecampusontario.pressbooks.pub [ecampusontario.pressbooks.pub]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Ethyl beta-carboline-3-carboxylate shows differential benzodiazepine receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mkuniversity.ac.in [mkuniversity.ac.in]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 25. news-medical.net [news-medical.net]
- 26. Computational Binding Analysis of Ethyl 3,3,5,5-Tetracyano-2-Hydroxy-2-Methyl-4,6-Diphenylcyclohexane-1-Carboxylate in Calf Thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Molecular docking study and molecular dynamics simulation of ethyl 3,5-diphenyl-1H-pyrrole-2-carboxylate and (Z)-ethyl-2-(3-oxo-1,3-diphenylprop-1-enylamino)acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Exploring quantum computational, molecular docking, and molecular dynamics simulation with MMGBSA studies of ethyl-2-amino-4-methyl thiophene-3-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
theoretical studies on ethyl 2-phenyl-1H-imidazole-5-carboxylate
An In-depth Technical Guide to the Theoretical and Computational Analysis of Ethyl 2-phenyl-1H-imidazole-5-carboxylate
Introduction: The Significance of the Imidazole Scaffold
The imidazole nucleus, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its prevalence in vital biological molecules, such as the amino acid histidine, and its ability to engage in various non-covalent interactions make it a privileged scaffold in drug design.[2] Imidazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[1][3] this compound, the subject of this guide, combines the imidazole core with a phenyl group and an ethyl carboxylate moiety, creating a molecule with significant potential for therapeutic applications. Understanding its structural and electronic properties through theoretical studies is paramount for predicting its behavior, optimizing its activity, and designing novel derivatives.
This technical guide provides a comprehensive overview of the theoretical methodologies employed to characterize this compound (EPI). We will delve into quantum chemical calculations to elucidate its structural, vibrational, and electronic properties, and explore its potential as a bioactive agent through molecular docking simulations.
Part 1: Molecular Structure and Geometry Optimization
The foundational step in any theoretical study is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, a computational process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the minimum energy state of the molecule.
Density Functional Theory (DFT) is the method of choice for these calculations, offering a balance between accuracy and computational cost.[3] The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, paired with a basis set like 6-311++G(d,p), provides reliable geometric parameters for organic molecules.[2]
The optimized structure of EPI reveals a nearly planar imidazole ring, with the phenyl and ethyl carboxylate groups exhibiting some torsional freedom. The planarity of the core is crucial for π-π stacking interactions, often observed in the binding of small molecules to biological targets.[4]
Table 1: Selected Optimized Geometrical Parameters
The following data is representative of typical DFT calculation results for this class of molecule.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | ||
| C=O | 1.21 Å | |
| C-O (ester) | 1.35 Å | |
| N1-C2 | 1.38 Å | |
| C2-N3 | 1.32 Å | |
| C2-C(Phenyl) | 1.48 Å | |
| Bond Angles | ||
| O=C-O | 124.5° | |
| C4-C5-C(O) | 128.0° | |
| N1-C2-N3 | 110.5° | |
| Dihedral Angle | N1-C2-C(Ph)-C(Ph) | 25.8° |
Part 2: Spectroscopic Signature Analysis (Theoretical)
Computational spectroscopy is a powerful tool for validating a synthesized compound's identity by comparing theoretical spectra with experimental data.
Vibrational Analysis (FT-IR)
Theoretical vibrational frequencies are calculated from the second derivative of the energy with respect to atomic coordinates. These calculations predict the positions of absorption bands in the infrared (IR) spectrum. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and basis set limitations, improving agreement with experimental results.[5]
Table 2: Theoretical Vibrational Frequencies and Assignments
Representative frequencies calculated at the B3LYP/6-311++G(d,p) level.
| Frequency (cm⁻¹) | Assignment | Vibrational Mode |
| 3450 | N-H stretch | Imidazole ring |
| 3100-3000 | C-H stretch | Aromatic (Phenyl) |
| 2980 | C-H stretch | Aliphatic (Ethyl) |
| 1715 | C=O stretch | Ester carbonyl |
| 1610 | C=N stretch | Imidazole ring |
| 1580 | C=C stretch | Aromatic ring |
| 1250 | C-O stretch | Ester |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Independent Atomic Orbital (GIAO) method is employed to compute the isotropic shielding tensors for each nucleus, which are then converted into chemical shifts (δ) by referencing them against a standard (e.g., Tetramethylsilane, TMS).[1] These theoretical shifts are invaluable for assigning peaks in experimental ¹H and ¹³C NMR spectra.
Part 3: Electronic Properties and Reactivity
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.[2] The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity, stability, and polarizability.[2]
A small energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.[2] For EPI, the HOMO is typically localized over the electron-rich imidazole and phenyl rings, while the LUMO is concentrated on the electron-withdrawing ethyl carboxylate group and the C=N bond of the imidazole. This distribution indicates potential sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It is an essential tool for identifying sites prone to electrophilic and nucleophilic attack.[6]
In the MEP map of EPI:
-
Red Regions (Negative Potential): These are located around the electronegative oxygen atoms of the carboxylate group and the sp² hybridized nitrogen (N3) of the imidazole ring. These areas are susceptible to electrophilic attack.
-
Blue Regions (Positive Potential): The most positive potential is found around the hydrogen atom attached to the N1 nitrogen of the imidazole ring, making it the primary site for nucleophilic attack.
-
Green Regions (Neutral Potential): These areas, typically over the phenyl ring's carbon framework, represent regions of lower polarity.
Part 4: Molecular Docking and Biological Target Interaction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein).[7] It is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.
Given the known activities of imidazole derivatives, a relevant target for EPI could be a protein kinase, which are crucial regulators of cell signaling and are often implicated in cancer.[7] Docking EPI into the ATP-binding site of a kinase can reveal its potential as an inhibitor.
The docking results are evaluated based on the binding energy (or docking score), which estimates the binding affinity, and the specific interactions formed between the ligand and the protein's amino acid residues. Key interactions often include:
-
Hydrogen Bonds: The N-H group of the imidazole and the C=O of the ester can act as hydrogen bond donors and acceptors, respectively.
-
π-π Stacking: The phenyl and imidazole rings can engage in stacking interactions with aromatic residues like phenylalanine (Phe) or tyrosine (Tyr).
-
Hydrophobic Interactions: The ethyl group and phenyl ring can fit into hydrophobic pockets of the binding site.
Table 3: Hypothetical Molecular Docking Results against a Protein Kinase
| Parameter | Value/Residue |
| Binding Energy | -8.5 kcal/mol |
| Hydrogen Bonds | GLU-101, LEU-150 |
| π-π Stacking | PHE-148 |
| Hydrophobic Interactions | VAL-85, ALA-103, ILE-165 |
Part 5: Detailed Methodologies and Protocols
Protocol 1: Quantum Chemical Calculations
-
Structure Drawing: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.
-
Geometry Optimization: The structure is optimized using the Gaussian 09 software package.[3] The DFT method with the B3LYP functional and the 6-311++G(d,p) basis set is employed. The optimization is confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation.
-
Frequency Calculation: Using the optimized geometry, vibrational frequencies are calculated at the same level of theory to predict the IR spectrum and to confirm the structure is at a true energy minimum.
-
NMR Calculation: ¹H and ¹³C NMR chemical shifts are calculated using the GIAO method in a solvent model (e.g., IEFPCM for chloroform) to simulate experimental conditions.[3]
-
Electronic Property Analysis: HOMO-LUMO energies and the MEP surface are calculated from the optimized wavefunction.
Protocol 2: Molecular Docking Simulation
-
Receptor Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Hydrogen atoms are added, and charges are assigned.
-
Ligand Preparation: The 3D structure of EPI, optimized from the DFT calculations, is prepared by assigning charges and defining rotatable bonds.
-
Grid Generation: A docking grid box is defined around the active site of the receptor, ensuring it is large enough to encompass the entire binding pocket.
-
Docking Execution: Docking is performed using software like AutoDock or Schrödinger.[6] The algorithm explores multiple conformations of the ligand within the active site and scores them based on a defined scoring function.
-
Analysis of Results: The resulting docked poses are analyzed. The pose with the lowest binding energy is selected and visualized to identify key molecular interactions with the protein residues.
Conclusion
Theoretical studies provide a powerful, resource-efficient framework for characterizing novel compounds like this compound. Through a combination of DFT calculations and molecular docking simulations, we can predict its geometry, spectroscopic signatures, and electronic properties, while also exploring its potential as a targeted therapeutic agent. These computational insights are invaluable for guiding future experimental work, including synthesis, biological testing, and the rational design of next-generation imidazole-based drugs.
References
- 1. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]
- 2. irjweb.com [irjweb.com]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. researchgate.net [researchgate.net]
- 5. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 2-Phenyl-1H-imidazole-5-carboxylate
Abstract
This document provides a comprehensive guide for the synthesis of ethyl 2-phenyl-1H-imidazole-5-carboxylate, a valuable scaffold in medicinal chemistry and drug development. The protocol herein details a robust and efficient method starting from the readily available precursor, ethyl isocyanoacetate. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical troubleshooting advice to ensure successful synthesis.
Introduction
Imidazole-containing compounds are a cornerstone of modern pharmacology, exhibiting a wide array of biological activities. The specific target of this protocol, this compound, serves as a key intermediate in the synthesis of more complex molecules, including potential therapeutic agents. The strategic placement of the phenyl and ethyl carboxylate groups on the imidazole core at positions 2 and 5 respectively, offers versatile handles for further chemical modification. This document outlines a rational and efficient synthetic approach, leveraging the unique reactivity of ethyl isocyanoacetate.
Reaction Principle and Mechanistic Insights
The synthesis of the target imidazole derivative is achieved through a base-mediated condensation and subsequent cyclization of ethyl isocyanoacetate with benzamidine. This approach is a logical extension of known methods for constructing nitrogen-containing heterocycles.[1] The overall transformation can be understood as a [3+2] cycloaddition, where ethyl isocyanoacetate provides a three-atom component (C-N-C) and benzamidine acts as a two-atom component (N-C-N).
The reaction is proposed to proceed through the following key steps:
-
Deprotonation of Ethyl Isocyanoacetate: A suitable base deprotonates the α-carbon of ethyl isocyanoacetate, which is rendered acidic by the adjacent electron-withdrawing isocyano and ester groups, forming a reactive nucleophilic intermediate.[2]
-
Nucleophilic Attack: The resulting carbanion attacks one of the electrophilic carbon atoms of the benzamidine amidine group.
-
Intramolecular Cyclization: The newly formed intermediate undergoes an intramolecular nucleophilic attack, where one of the amidine nitrogen atoms attacks the isocyanide carbon, leading to the formation of the five-membered imidazole ring.
-
Aromatization: The final step involves the elimination of a molecule, such as ammonia, and subsequent tautomerization to yield the stable, aromatic imidazole ring system.
Experimental Workflow and Visualization
The overall experimental workflow is designed for efficiency and scalability, with clearly defined stages from reactant preparation to product purification.
Caption: High-level workflow for the synthesis of this compound.
Detailed Reaction Mechanism
The following diagram illustrates the proposed step-by-step mechanism for the formation of the imidazole ring.
Caption: Proposed reaction mechanism for imidazole formation.
Detailed Experimental Protocol
This protocol is designed for a laboratory-scale synthesis and can be scaled with appropriate adjustments to reaction parameters.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Mmol | Eq. | Notes |
| Benzamidine hydrochloride | C₇H₉ClN₂ | 156.61 | 1.57 g | 10.0 | 1.0 | Ensure it is dry. |
| Sodium ethoxide | C₂H₅NaO | 68.05 | 0.75 g | 11.0 | 1.1 | Handle under inert atmosphere. |
| Ethyl isocyanoacetate | C₅H₇NO₂ | 113.11 | 1.13 g | 10.0 | 1.0 | Use freshly distilled if necessary. |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 50 mL | - | - | Use a dry solvent. |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - | - | For extraction and chromatography. |
| Hexanes | C₆H₁₄ | 86.18 | As needed | - | - | For chromatography. |
| Saturated NaCl (brine) | NaCl | 58.44 | As needed | - | - | For washing. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - | For drying. |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzamidine hydrochloride (1.57 g, 10.0 mmol) and anhydrous ethanol (30 mL).
-
Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium ethoxide (0.75 g, 11.0 mmol) to the stirred suspension. The mixture may become a clear solution or remain a slurry. Stir for 15 minutes at room temperature.
-
Addition of Ethyl Isocyanoacetate: In a separate vial, dissolve ethyl isocyanoacetate (1.13 g, 10.0 mmol) in anhydrous ethanol (20 mL). Add this solution dropwise to the reaction mixture over 10 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated sodium chloride solution (brine) (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Analysis: Collect the fractions containing the desired product (as indicated by TLC) and concentrate under reduced pressure to obtain this compound as a solid. Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Expert Insights and Troubleshooting
-
Moisture Sensitivity: The reaction is sensitive to moisture, which can hydrolyze the isocyanoacetate and the ethoxide base. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere for optimal results.
-
Choice of Base: While sodium ethoxide in ethanol is a convenient choice, other non-nucleophilic bases such as potassium tert-butoxide in an aprotic solvent like THF could also be effective. The choice of base may influence the reaction rate and yield.
-
Reaction Monitoring: The progress of the reaction can be visualized on a TLC plate by staining with an appropriate agent, such as potassium permanganate, as the starting materials and product have different polarities.
-
Incomplete Reaction: If the reaction does not go to completion, extending the reflux time may be beneficial. Alternatively, a stronger base or a higher boiling point solvent could be considered, although this may lead to the formation of side products.
-
Purification Challenges: The product may co-elute with unreacted starting materials or byproducts. Careful optimization of the solvent system for column chromatography is crucial for obtaining a pure product. A gradient elution is highly recommended.
Conclusion
The synthesis of this compound from ethyl isocyanoacetate and benzamidine provides a reliable and scalable route to this important heterocyclic building block. By understanding the underlying reaction mechanism and adhering to the detailed protocol and expert insights provided, researchers can confidently and efficiently produce this valuable compound for their drug discovery and development programs.
References
One-Pot Synthesis of Ethyl 2-Phenyl-1H-imidazole-5-carboxylate: A Detailed Protocol for Researchers
Introduction: Ethyl 2-phenyl-1H-imidazole-5-carboxylate is a valuable heterocyclic compound that serves as a key building block in the synthesis of various biologically active molecules and functional materials. Its structure, featuring a phenyl group at the 2-position and an ethyl carboxylate at the 5-position, makes it a versatile intermediate for further chemical modifications. This application note provides a detailed, one-pot protocol for the synthesis of this important imidazole derivative, designed for researchers and professionals in drug development and organic synthesis. The described method is based on the principles of the Debus-Radziszewski imidazole synthesis, a classic and efficient multicomponent reaction.[1]
Reaction Principle: The Radziszewski Imidazole Synthesis
The one-pot synthesis of this compound is achieved through a variation of the Radziszewski reaction. This multicomponent reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or an ammonia source.[1] In this specific protocol, the key starting materials are benzaldehyde, which provides the 2-phenyl substituent, and an α-ketoester, which forms the C4-C5 backbone of the imidazole ring and incorporates the ethyl carboxylate group at the 5-position. Ammonium acetate serves as the source of ammonia and also acts as a catalyst.
The proposed mechanism involves the initial formation of a diimine from the reaction of the α-ketoester with two equivalents of ammonia. This diimine intermediate then condenses with benzaldehyde, followed by cyclization and aromatization to yield the final imidazole product. The one-pot nature of this reaction offers significant advantages, including reduced reaction time, minimized waste, and simplified workup procedures, making it an attractive method for efficient chemical synthesis.
Experimental Protocol
This section outlines a detailed, step-by-step procedure for the one-pot synthesis of this compound.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (mmol) |
| Benzaldehyde | C₇H₆O | 106.12 | 10 |
| Ethyl 3-amino-2-butenoate | C₆H₁₁NO₂ | 129.16 | 10 |
| Ammonium acetate | CH₃COONH₄ | 77.08 | 20 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - |
| Ethanol | C₂H₅OH | 46.07 | - |
| Ethyl acetate | C₄H₈O₂ | 88.11 | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - |
| Brine | - | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (10 mmol, 1.06 g) and ethyl 3-amino-2-butenoate (10 mmol, 1.29 g).
-
Addition of Reagents: Add ammonium acetate (20 mmol, 1.54 g) and 20 mL of glacial acetic acid to the flask.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water.
-
Neutralization: Carefully neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to afford the pure this compound.
Reaction Workflow Diagram
Caption: Workflow for the one-pot synthesis of this compound.
Causality and Experimental Choices
-
Choice of α-Ketoester Precursor: While a simple α-ketoester like ethyl pyruvate might seem like a direct precursor, its reaction with benzaldehyde and ammonia can lead to other products. The use of ethyl 3-amino-2-butenoate is a strategic choice as it provides a more reactive enamine functionality that can favorably participate in the imidazole ring formation.
-
Ammonium Acetate as Ammonia Source: Ammonium acetate is a convenient and commonly used source of ammonia for the Radziszewski reaction. Upon heating, it decomposes to ammonia and acetic acid. The in situ generation of ammonia is advantageous for handling and safety.
-
Glacial Acetic Acid as Solvent and Catalyst: Glacial acetic acid serves as both the solvent and an acid catalyst. The acidic medium facilitates the condensation reactions and the formation of the imine and enamine intermediates. Its high boiling point is also suitable for the reflux conditions required to drive the reaction to completion.
-
Temperature and Reaction Time: The reaction is performed at an elevated temperature (120 °C) to ensure a sufficient reaction rate and to overcome the activation energy barriers for the multiple condensation and cyclization steps. The reaction time of 4-6 hours is typical for such multicomponent reactions to achieve a good yield.
-
Workup and Purification: The workup procedure is designed to remove the acetic acid and other water-soluble byproducts. Neutralization with sodium bicarbonate is a critical step to quench the acid and allow for efficient extraction of the organic product. Column chromatography is a standard and effective method for purifying the final product to a high degree.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Benzaldehyde and glacial acetic acid are corrosive and should be handled with care.
-
The reaction should be heated using a controlled heating mantle and monitored to prevent overheating.
Conclusion
This application note provides a comprehensive and detailed protocol for the one-pot synthesis of this compound. By leveraging the principles of the Radziszewski imidazole synthesis, this method offers an efficient and straightforward route to a valuable heterocyclic building block. The provided rationale for the experimental choices and the detailed step-by-step procedure should enable researchers to successfully synthesize this compound for their drug discovery and materials science applications.
References
The Wallach Synthesis: A Detailed Guide to the Mechanism and Protocol for Substituted Imidazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the Wallach synthesis, a classical method for the preparation of substituted imidazoles. It delves into the intricate reaction mechanism, offers detailed experimental protocols, and discusses the significance of this synthetic route in the context of medicinal chemistry and drug discovery.
Introduction: The Enduring Relevance of the Imidazole Scaffold and the Wallach Synthesis
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active molecules. Its unique electronic properties and ability to engage in various intermolecular interactions make it a versatile building block in drug design. The Wallach synthesis, first reported by Otto Wallach, provides a direct route to substituted imidazoles from readily available N,N'-disubstituted oxamides. While numerous methods for imidazole synthesis have been developed, the Wallach synthesis remains a valuable tool, particularly for accessing specific substitution patterns.
Part 1: The Reaction Mechanism - A Stepwise Elucidation
The Wallach synthesis is a two-stage process. The first stage involves the reaction of an N,N'-disubstituted oxamide with a dehydrating chlorinating agent, typically phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃), to yield a 5-chloroimidazole derivative. The second stage involves the reductive dehalogenation of the chloroimidazole to the final substituted imidazole.
While the overall transformation is well-established, the precise mechanism of the initial cyclization has been a subject of investigation. Mechanistic studies, including kinetic and labeling experiments, strongly support the involvement of a nitrile ylide intermediate.[1]
The proposed mechanism can be broken down into the following key steps:
-
Activation of the Oxamide: The reaction is initiated by the activation of one of the amide carbonyl groups of the N,N'-disubstituted oxamide by phosphorus pentachloride. The oxygen atom of the amide attacks the phosphorus atom of PCl₅, leading to the formation of a highly reactive intermediate.
-
Formation of an Imidoyl Chloride: Subsequent elimination of POCl₃ and HCl from the activated intermediate results in the formation of an imidoyl chloride at one of the amide functionalities.
-
Generation of the Nitrile Ylide: The crucial step in the mechanism is the generation of a nitrile ylide. This is thought to occur through the elimination of another molecule of HCl from a chlorinated intermediate. The nitrile ylide is a 1,3-dipole, a highly reactive species that is key to the subsequent cyclization.
-
Electrocyclization: The nitrile ylide then undergoes a 4π-electrocyclization reaction. This intramolecular cyclization leads to the formation of the five-membered imidazole ring.
-
Aromatization: The cyclized intermediate subsequently undergoes aromatization through the elimination of a proton and a chloride ion to yield the stable 5-chloro-1,2-disubstituted imidazole.
.
Diagram of the Proposed Mechanism:
References
Application Notes & Protocols: Ethyl 2-Phenyl-1H-imidazole-5-carboxylate as a Versatile Building Block in Organic Synthesis
Abstract
The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous biologically active molecules and approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it an ideal framework for interacting with biological targets. Ethyl 2-phenyl-1H-imidazole-5-carboxylate, in particular, has emerged as a highly valuable and versatile building block for the synthesis of diverse compound libraries. This guide provides an in-depth exploration of its reactivity and application, detailing robust protocols for its derivatization. We will cover key synthetic transformations including N-alkylation, ester hydrolysis, amide coupling, and palladium-catalyzed cross-coupling reactions. Each section includes mechanistic insights, step-by-step experimental procedures, and data to empower researchers in drug discovery and synthetic chemistry to effectively utilize this powerful intermediate.
Introduction to the Building Block
This compound (CAS No: 32683-00-4) is a trifunctional synthetic intermediate.[2] Its structure incorporates three key reactive sites that can be selectively manipulated:
-
The Imidazole N-H (N1): The secondary amine within the imidazole ring is nucleophilic and can be readily deprotonated, making it an ideal site for N-alkylation or N-arylation reactions.
-
The C5-Ethyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid, which serves as a handle for a wide array of subsequent transformations, most notably amide bond formation.
-
Aromatic Rings (Phenyl and Imidazole): Both the phenyl group and the imidazole C4-H are susceptible to electrophilic substitution or modern cross-coupling reactions, allowing for further structural diversification.
The 2-phenyl-imidazole core is a recurring motif in compounds exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antifungal, antibacterial, and antitumor properties.[1][3][4][5] This makes the title compound an excellent starting point for generating novel molecular entities for drug development programs.
| Compound Property | Value |
| Molecular Formula | C₁₂H₁₂N₂O₂[2] |
| Molecular Weight | 216.24 g/mol [2] |
| IUPAC Name | This compound[2] |
| Appearance | Off-white to yellow crystalline solid |
Core Synthetic Transformations & Protocols
This section details the primary synthetic routes for modifying this compound. The protocols provided are designed to be self-validating and serve as a strong foundation for further optimization.
A. N-Alkylation of the Imidazole Ring
The alkylation of the imidazole nitrogen is a fundamental step to introduce diverse side chains, significantly impacting the molecule's lipophilicity and steric profile, which can be crucial for modulating biological activity.[6]
Mechanistic Insight: The reaction proceeds via the deprotonation of the imidazole N-H proton by a suitable base to form a nucleophilic imidazolate anion. This anion then undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide or a similar electrophile. The choice of base and solvent is critical; non-nucleophilic bases like potassium carbonate (K₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are preferred to avoid competing reactions.[7][8] Steric hindrance from the C2-phenyl and C5-ester groups can make this reaction challenging, sometimes requiring elevated temperatures.[7]
Caption: General workflow for N-alkylation of the imidazole core.
Experimental Protocol: General N-Alkylation
-
Reagent Setup: To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF, ~0.2 M), add a base such as K₂CO₃ (1.5 eq) or DBU (1.2 eq) at room temperature under an inert atmosphere (e.g., Nitrogen).[7][8]
-
Base Stir: Stir the mixture for 30 minutes at room temperature to facilitate the formation of the imidazolate anion.
-
Electrophile Addition: Add the alkylating agent (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-alkylated product.[7]
| Entry | Alkylating Agent (R-X) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Ethyl bromoacetate | K₂CO₃ | Acetonitrile | Reflux | ~96% | [8] |
| 2 | Benzyl bromide | DBU | DMF | 80-100 | <50% (yields vary) | [7] |
| 3 | Ethyl iodide | DBU | DMF | 80-100 | <50% (yields vary) | [7] |
| 4 | Bromoacetophenone | K₂CO₃ | Acetonitrile | Room Temp | ~60% | [8] |
B. Saponification: Ester Hydrolysis to Carboxylic Acid
Converting the ethyl ester to a carboxylic acid is a critical step, unlocking the potential for amide coupling, which is one of the most frequently used reactions in medicinal chemistry.[9][10]
Mechanistic Insight: The reaction is a base-catalyzed hydrolysis, or saponification. A hydroxide ion (from NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide leaving group. A final, irreversible acid-base reaction between the carboxylic acid and the strong base forms the carboxylate salt, driving the reaction to completion.[11] An acidic workup is required to protonate the carboxylate and yield the neutral carboxylic acid.
Caption: Saponification of the ethyl ester to the carboxylic acid.
Experimental Protocol: Ester Hydrolysis
-
Reagent Setup: Dissolve this compound (or its N-alkylated derivative) (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Base Addition: Add an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (3-5 eq), either as a solid or a concentrated aqueous solution.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) for 2-6 hours, or until TLC analysis indicates the complete consumption of the starting ester.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the mixture to pH ~3-4 by the dropwise addition of a strong acid (e.g., 2M HCl). A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the carboxylic acid product.[12]
| Parameter | Condition |
| Base | NaOH or KOH |
| Solvent | Ethanol/Water or Methanol/Water |
| Temperature | Reflux |
| Work-up | Acidification with HCl or H₂SO₄ |
| Yield | Typically >90% |
C. Amide Coupling
With the carboxylic acid in hand, an almost limitless variety of amines can be coupled to the imidazole scaffold, providing a powerful method for library generation.
Mechanistic Insight: Direct reaction between a carboxylic acid and an amine is generally inefficient due to acid-base neutralization.[13] Therefore, the carboxylic acid must first be "activated." This is achieved using a coupling reagent (e.g., HATU, HBTU, EDC). The reagent reacts with the carboxylate to form a highly reactive intermediate (such as an active ester or an O-acylisourea).[9][13] This activated species is then readily attacked by the nucleophilic amine to form the stable amide bond, regenerating the coupling agent's byproducts. A non-nucleophilic base (e.g., DIEA, Et₃N) is typically required to neutralize acids formed during the reaction.
References
- 1. clinmedkaz.org [clinmedkaz.org]
- 2. This compound | C12H12N2O2 | CID 1512596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. hepatochem.com [hepatochem.com]
- 10. asiaresearchnews.com [asiaresearchnews.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. medcraveonline.com [medcraveonline.com]
- 13. Amide Synthesis [fishersci.co.uk]
protocol for N-alkylation of ethyl 2-phenyl-1H-imidazole-5-carboxylate
An Application Guide for the Synthesis of N-Alkylated Ethyl 2-Phenyl-1H-imidazole-5-carboxylate Derivatives
Abstract
This technical note provides a comprehensive protocol for the N-alkylation of this compound, a key synthetic intermediate in medicinal chemistry and materials science. The N-alkylation of imidazoles is a fundamental transformation for creating diverse molecular scaffolds with significant biological and chemical properties.[1][2][3] This guide details the underlying chemical principles, a step-by-step experimental protocol, purification techniques, and troubleshooting strategies to ensure reproducible and high-yield synthesis. The target audience includes researchers, scientists, and professionals in drug development and organic synthesis.
Introduction and Scientific Background
N-substituted imidazoles are privileged structures found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[3][4] The introduction of an alkyl group onto the imidazole nitrogen atom profoundly influences the molecule's steric and electronic properties, modulating its solubility, lipophilicity, metabolic stability, and biological target engagement.[5] this compound is a versatile building block, and its N-alkylation opens pathways to novel compound libraries for screening and development.[6]
The core reaction proceeds via a nucleophilic substitution (SN2) mechanism.[5][7] The imidazole nitrogen, possessing a lone pair of electrons, acts as a nucleophile. However, the aromaticity of the imidazole ring and the presence of an acidic proton on the nitrogen mean that a base is typically required to deprotonate the N-H group. This deprotonation generates a highly nucleophilic imidazolide anion, which then readily attacks an electrophilic alkylating agent (e.g., an alkyl halide), as depicted in the reaction scheme below.
A key challenge in the N-alkylation of unsymmetrically substituted imidazoles is regioselectivity.[5] Alkylation can potentially occur at either the N-1 or N-3 position. The outcome is governed by a delicate interplay of electronic effects from the ring substituents and steric hindrance around each nitrogen atom. For the target molecule, the electron-withdrawing ethyl carboxylate group at the C-5 position reduces the electron density and nucleophilicity of the adjacent N-1 atom. Conversely, the bulky phenyl group at the C-2 position creates steric hindrance, potentially impeding the approach of the alkylating agent to both nitrogens. The choice of base, solvent, and temperature can be optimized to favor the formation of the desired regioisomer.
General Reaction Scheme
Caption: General N-alkylation reaction of the imidazole substrate.
Detailed Experimental Protocol
This protocol provides a generalized procedure adaptable for various alkyl halides. Researchers should perform initial small-scale trials to optimize conditions for their specific alkylating agent.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥97% | Sigma-Aldrich | The starting imidazole substrate.[6] |
| Alkyl Halide (e.g., Ethyl Iodide, Benzyl Bromide) | Reagent Grade | Acros Organics | The electrophile. Use 1.1-1.5 equivalents. |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99%, fine powder | Fisher Scientific | A mild inorganic base suitable for many alkylations.[8][9][10] Use 1.5-2.0 equivalents. |
| Sodium Hydride (NaH), 60% dispersion in oil | Reagent Grade | Alfa Aesar | A strong, non-nucleophilic base for less reactive alkylating agents. Use 1.1 equivalents. Handle with extreme care under inert atmosphere.[5] |
| Acetonitrile (CH₃CN) or DMF, anhydrous | DriSolv™ or equivalent | EMD Millipore | The reaction solvent. Must be anhydrous, especially when using NaH.[7][8][11] |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction and chromatography. |
| Hexanes | ACS Grade | VWR | For chromatography. |
| Deionized Water | N/A | In-house | For workup. |
| Brine (Saturated NaCl solution) | N/A | In-house | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | J.T.Baker | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
Step-by-Step Procedure (Using K₂CO₃ in Acetonitrile)
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0 eq.) to the flask, followed by anhydrous acetonitrile to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Initiation of Alkylation: Begin vigorous stirring. Add the alkylating agent (1.2 eq.) dropwise to the suspension at room temperature.
-
Reaction and Monitoring: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile). Monitor the reaction progress periodically by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30-50% ethyl acetate in hexanes). The reaction is complete when the starting material spot is no longer visible. Reaction times can vary from 8 to 24 hours.[7][8]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and salts, washing the solid cake with a small amount of acetonitrile.[5]
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.[5]
-
Dissolve the resulting crude residue in ethyl acetate (50 mL).[8]
-
Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[8]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[11] Elute with a gradient of ethyl acetate in hexanes to isolate the pure N-alkylated product. Combine the fractions containing the product (as determined by TLC) and remove the solvent under reduced pressure.
Experimental Workflow Visualization
Caption: A visual workflow of the N-alkylation protocol.
Data, Results, and Troubleshooting
Yields and reaction times are highly dependent on the specific alkylating agent used. The following table provides a framework for expected outcomes based on common alkylating agents.
Optimization of Reaction Conditions
| Entry | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Ethyl Iodide | K₂CO₃ | Acetonitrile | 82 (Reflux) | 12-18 | 60-85[10] |
| 2 | Benzyl Bromide | K₂CO₃ | Acetonitrile | 82 (Reflux) | 8-12 | 70-90[9] |
| 3 | Ethyl Bromoacetate | K₂CO₃ | DMF | 80-100 | 24 | 40-60[10][11] |
| 4 | Propyl Bromide | NaH | THF | 50 | 12 | Variable[11] |
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the covalent structure, including the position of the new alkyl group.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.[9]
-
Melting Point: To assess the purity of solid products.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Insufficiently anhydrous solvent/reagents. 2. Inactive base (e.g., K₂CO₃ absorbed moisture). 3. Low reaction temperature. 4. Unreactive alkylating agent. | 1. Use freshly dried solvents. Flame-dry glassware before use. 2. Use freshly opened or properly stored anhydrous base. 3. Ensure the reaction reaches and maintains reflux. 4. Switch to a more reactive halide (I > Br > Cl) or a stronger base like NaH in DMF/THF.[5] |
| Formation of Byproducts | 1. Quaternary Salt: Over-alkylation of the product.[12] 2. Regioisomers: Alkylation at both N-1 and N-3.[5] | 1. Use a slight excess of the imidazole starting material (1.05 eq.) relative to the alkylating agent (1.0 eq.). Avoid high temperatures for extended periods. 2. Modify reaction conditions (solvent polarity, temperature) to favor one isomer. Careful purification by chromatography is essential. |
| Difficult Purification | 1. Products and starting materials have similar Rf values. 2. Oily product that won't crystallize. | 1. Optimize the TLC solvent system. Try different solvent combinations (e.g., dichloromethane/methanol). 2. Attempt to form a salt (e.g., with HCl) to induce crystallization, or proceed with the characterization of the purified oil. |
References
- 1. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasound-promoted N-alkylation of imidazole. Catalysis by solid-base, alkali-metal doped carbons - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. caloongchem.com [caloongchem.com]
- 4. jocpr.com [jocpr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C12H12N2O2 | CID 1512596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Potential Kinase Inhibitors
Introduction: The Central Role of Kinases and the Rationale for Their Inhibition
Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins.[1][2] This phosphorylation event acts as a molecular switch, altering the protein's activity, localization, or interaction with other molecules.[1] Given their central role in cellular signaling, it is not surprising that dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer.[3][4][5] The aberrant activity of specific kinases can lead to uncontrolled cell growth and survival, driving tumor progression.[3] This has established protein kinases as one of the most important classes of drug targets in modern medicine.[4][6] Small molecule kinase inhibitors, which are designed to block the activity of these oncogenic kinases, have revolutionized cancer therapy, moving the field from traditional chemotherapy towards more precise, targeted treatments.[3] As of 2023, over 70 small molecule kinase inhibitors have been approved by the FDA, a testament to the success of this therapeutic strategy.[2]
This technical guide provides an in-depth overview of the synthetic chemistry strategies and detailed protocols for the preparation of potential kinase inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and synthesis of novel kinase-targeted therapeutics.
Pillar 1: Foundational Principles of Kinase Inhibitor Design
The vast majority of clinically approved kinase inhibitors are ATP-competitive, meaning they bind to the highly conserved ATP-binding pocket of the kinase, preventing the natural substrate from accessing it.[5] The design of these inhibitors is a nuanced interplay of achieving high potency for the target kinase while maintaining selectivity to avoid off-target effects that can lead to toxicity.[5]
A common feature of many kinase inhibitors is a heterocyclic scaffold that serves as a "hinge-binder." This moiety forms crucial hydrogen bonds with the backbone of the kinase's hinge region, mimicking the interaction of the adenine ring of ATP. The remainder of the inhibitor is then elaborated to occupy adjacent hydrophobic pockets and interact with other residues in the active site, thereby conferring potency and selectivity.
Common Scaffolds in Kinase Inhibitor Synthesis
The "scaffold" of a kinase inhibitor is its core chemical structure. A significant portion of known kinase inhibitors are built upon a relatively small number of privileged scaffolds.[7][8] These scaffolds have been shown to be effective starting points for the development of potent and selective inhibitors. Some of the most prevalent scaffolds include:
-
Quinazoline: This scaffold is found in several successful EGFR tyrosine kinase inhibitors, such as Gefitinib and Erlotinib.[9][10]
-
Pyrimidine: The pyrimidine core is a versatile scaffold present in numerous kinase inhibitors, including the blockbuster drug Imatinib.[11][12]
-
Pyrazolo[1,5-a]pyrimidine: This scaffold has been explored for the development of inhibitors targeting various kinases.[8]
-
Indole: The indole nucleus is another important scaffold found in a variety of kinase inhibitors.
The choice of scaffold is a critical first step in the design and synthesis of a potential kinase inhibitor. The following sections will provide detailed protocols for the synthesis of key scaffolds and their elaboration into advanced intermediates and final products.
Pillar 2: Synthetic Strategies and Detailed Protocols
The synthesis of kinase inhibitors often involves the construction of heterocyclic cores followed by the strategic introduction of various substituents through cross-coupling reactions. This section details the synthesis of key scaffolds and highlights the application of powerful synthetic methodologies.
Synthesis of a Quinazoline Scaffold: A Gateway to EGFR Inhibitors
The quinazoline core is a cornerstone of many EGFR inhibitors.[9] The following protocol describes a common synthetic route to a 4-anilinoquinazoline intermediate, a key building block for compounds like Gefitinib.
Protocol 1: Synthesis of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline (A Key Gefitinib Intermediate)
This multi-step synthesis begins with the construction of the quinazoline ring system, followed by functionalization at the C4 and C6 positions.
Step 1: Synthesis of 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one
A detailed, step-by-step procedure for this initial phase can be adapted from established literature methods.[6]
Step 2: Chlorination of the Quinazolinone
-
Reaction: A mixture of 7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, excess) is heated at reflux for several hours.[6]
-
Rationale: This step converts the hydroxyl group at the C4 position to a chlorine atom, which serves as a leaving group for the subsequent nucleophilic aromatic substitution.
-
Work-up: The reaction mixture is cooled and carefully quenched with ice water. The pH is adjusted to neutral with a saturated sodium bicarbonate solution, and the product is extracted with an organic solvent like dichloromethane. The organic layer is dried and concentrated to yield the chlorinated intermediate.[6]
Step 3: Nucleophilic Aromatic Substitution with 3-chloro-4-fluoroaniline
-
Reaction: The chlorinated quinazoline intermediate (1.0 eq) and 3-chloro-4-fluoroaniline (1.1-1.5 eq) are dissolved in a suitable solvent such as isopropanol and heated to reflux for several hours.[7]
-
Rationale: The aniline nitrogen acts as a nucleophile, displacing the chlorine atom at the C4 position of the quinazoline ring to form the desired C-N bond.
-
Work-up: Upon completion, the reaction mixture is cooled, and the product often precipitates out of solution. The solid is collected by filtration, washed with a cold solvent, and dried to afford the target compound.[7]
Synthesis of a Pyrimidine Scaffold: The Core of Imatinib
The 2-aminopyrimidine scaffold is a key feature of the groundbreaking drug Imatinib.[4][13] Its synthesis typically involves the condensation of a guanidine derivative with a β-dicarbonyl compound or its equivalent.[11]
Protocol 2: Synthesis of a 2-Aminopyrimidine Intermediate
This protocol outlines the general and widely applicable synthesis of a 2-aminopyrimidine core.
-
Reaction: Guanidine nitrate (1.0 eq) and a suitable β-ketoester (e.g., ethyl benzoylacetate, 1.0 eq) are dissolved in a solvent such as ethanol. Sodium ethoxide (2.0 eq) is added, and the mixture is heated at reflux for several hours.
-
Rationale: This is a classic condensation reaction where the guanidine provides the N-C-N unit that cyclizes with the β-dicarbonyl compound to form the pyrimidine ring.
-
Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in water, and the pH is adjusted to neutral. The resulting precipitate is collected by filtration, washed with water, and dried.
Key Cross-Coupling Reactions in Kinase Inhibitor Synthesis
Modern organic synthesis relies heavily on palladium-catalyzed cross-coupling reactions for the efficient formation of carbon-carbon and carbon-heteroatom bonds. These reactions are indispensable in the synthesis of kinase inhibitors, allowing for the modular assembly of complex molecules.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organohalide.[5] It is particularly useful for creating the bi-aryl and heteroaryl-aryl linkages commonly found in kinase inhibitors.[3]
Protocol 3: Microwave-Assisted One-Pot Borylation/Suzuki Coupling
This efficient protocol allows for the rapid synthesis of bi-aryl scaffolds.[3]
-
Materials:
-
Aryl halide 1 (e.g., a brominated heterocycle) (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 eq)
-
Potassium acetate (KOAc) (2.5 eq)
-
Pd(PPh₃)₄ (5 mol%)
-
1,4-Dioxane
-
Aryl halide 2 (e.g., a substituted bromobenzene) (1.0 eq)
-
2M aqueous sodium carbonate (Na₂CO₃)
-
-
Procedure:
-
In a microwave vial, combine aryl halide 1, B₂pin₂, KOAc, and Pd(PPh₃)₄ in 1,4-dioxane.
-
Seal the vial and irradiate in a microwave reactor at 120 °C for 45 minutes.
-
Cool the vial, then add aryl halide 2 and the aqueous Na₂CO₃ solution.
-
Reseal the vial and irradiate at 120 °C for 30 minutes.[3]
-
After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried and concentrated, and the product is purified by column chromatography.
-
-
Rationale: The first step is a Miyaura borylation, where the aryl halide is converted to a boronate ester. In the second step, the in situ generated boronate ester undergoes a Suzuki coupling with the second aryl halide, forming the desired bi-aryl product. The microwave irradiation significantly accelerates the reaction rates.[3]
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine.[14] This reaction is crucial for introducing the key anilino or other amine-containing side chains into kinase inhibitor scaffolds.[15]
Protocol 4: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
Aryl halide (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP) (4-10 mol%)
-
Base (e.g., Cs₂CO₃, NaOtBu) (1.4-2.0 eq)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
-
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, palladium precatalyst, and phosphine ligand.
-
Add the anhydrous solvent, followed by the amine and the base.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
-
-
Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[16][17] The choice of ligand is critical for the success of the reaction and depends on the specific substrates.[16]
Pillar 3: Case Studies in Kinase Inhibitor Synthesis
To illustrate the practical application of the discussed synthetic strategies, we will examine the synthesis of two landmark kinase inhibitors: Imatinib and Gefitinib.
Case Study 1: The Synthesis of Imatinib (Gleevec®)
Imatinib was the first kinase inhibitor to achieve blockbuster status and remains a frontline therapy for chronic myeloid leukemia (CML).[4] Its synthesis is a testament to the power of modern organic chemistry.
Synthetic Workflow for Imatinib
Caption: A generalized synthetic workflow for the multi-step synthesis of Imatinib.
Several synthetic routes to Imatinib have been reported, with variations in the order of bond formation and the specific reagents used.[13][18] A common strategy involves the initial construction of the central pyrimidine ring, followed by sequential coupling reactions to introduce the side chains.[4] A notable development has been the advent of flow-based synthesis, which allows for a more streamlined and automated production process with limited manual handling of intermediates.[19]
Case Study 2: The Synthesis of Gefitinib (Iressa®)
Gefitinib is an EGFR inhibitor used in the treatment of non-small cell lung cancer.[20] Its synthesis highlights a different approach to constructing the quinazoline core and introducing the necessary side chains.
Comparison of Synthetic Routes for Gefitinib
| Feature | Original AstraZeneca Route[20] | Convergent Synthesis[7] |
| Starting Material | 6,7-dimethoxyquinazolin-4(3H)-one | 4-methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile |
| Key Steps | Demethylation, acetylation, chlorination, SNAr, deacetylation, O-alkylation | Reduction, formamidine formation, cyclization/Dimroth rearrangement |
| Number of Steps | 6 | 3 |
| Overall Yield | ~10% | ~66% |
| Advantages | Established industrial process | Fewer steps, higher overall yield, more economical |
| Disadvantages | Multiple protection/deprotection steps, lower yield | Requires specialized starting material |
This comparison clearly demonstrates the evolution of synthetic strategies towards more efficient and economical processes. The convergent synthesis avoids the need for protecting groups and proceeds with a significantly higher overall yield, making it more suitable for large-scale production.[7]
Pillar 4: High-Throughput Synthesis and Library Generation
The discovery of novel kinase inhibitors often involves the screening of large libraries of compounds. High-throughput synthesis (HTS) techniques are employed to rapidly generate diverse collections of molecules based on a common scaffold.
Workflow for High-Throughput Kinase Inhibitor Synthesis
Caption: A workflow for generating a diverse library of kinase inhibitors for high-throughput screening.
Techniques such as parallel synthesis, often performed on automated platforms, allow for the reaction of a common scaffold with large libraries of different building blocks. This combinatorial approach can generate thousands of distinct compounds in a short period, significantly accelerating the early stages of drug discovery.
Pillar 5: Characterization and Validation
The synthesis of a potential kinase inhibitor is not complete until its structure and purity have been rigorously confirmed. A suite of analytical techniques is employed for this purpose.
Standard Characterization of a Synthesized Kinase Inhibitor
| Technique | Information Provided |
| ¹H NMR | Provides information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule. |
| ¹³C NMR | Provides information about the carbon skeleton of the molecule. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. |
| High-Performance Liquid Chromatography (HPLC) | Used to assess the purity of the compound. |
For a novel compound, obtaining a full set of characterization data is essential for publication and for ensuring that the biological activity observed is attributable to the intended molecule.
Conclusion
The synthesis of potential kinase inhibitors is a dynamic and evolving field at the intersection of organic chemistry, medicinal chemistry, and chemical biology. The principles and protocols outlined in this guide provide a solid foundation for researchers seeking to design and synthesize novel kinase-targeted therapeutics. A deep understanding of the underlying synthetic strategies, coupled with the careful execution of experimental procedures and rigorous characterization of the final products, is paramount to the successful development of the next generation of kinase inhibitors.
References
- 1. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of Imatinib Mesylate [journal11.magtechjournal.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. jk-sci.com [jk-sci.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A flow-based synthesis of Imatinib: the API of Gleevec - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. ukm.my [ukm.my]
Application Notes and Protocols: Development of Fluorescent Probes Using the Imidazole Scaffold
Introduction
The imidazole ring, a five-membered aromatic heterocycle, stands as a uniquely versatile scaffold in the design and development of fluorescent probes.[1][2] Its prevalence in vital biomolecules, such as the amino acid histidine, and its inherent electronic properties make it a privileged structure for molecular recognition.[2][3] Imidazole derivatives possess a desirable electron-rich character, enabling them to readily coordinate with a wide spectrum of analytes, including cations, anions, and neutral molecules.[2][4][5] This, combined with their tunable photophysical properties and synthetic accessibility, has positioned them as powerful tools in chemical biology, environmental monitoring, and diagnostics.[1][6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and application of imidazole-based fluorescent probes. We will explore the fundamental principles that govern their function, detail robust synthetic protocols, and provide step-by-step methodologies for their application in sensing and bioimaging. The causality behind experimental choices is emphasized to empower researchers to not only replicate but also innovate upon these foundational techniques.
Section 1: The Imidazole Scaffold - A Privileged Structure for Fluorescence Sensing
The utility of the imidazole scaffold stems from its unique structural and electronic features. The ring contains two nitrogen atoms: a pyrrole-type nitrogen that can act as a hydrogen bond donor and a pyridine-type nitrogen that is basic and can act as a hydrogen bond acceptor or a coordination site for metal ions.[5] This dual nature is central to its role in molecular recognition.
Furthermore, the π-conjugated system of the imidazole ring forms the core of the fluorophore.[8] The fluorescence properties—such as emission wavelength, quantum yield, and lifetime—can be readily tuned by chemical modification.[9] Attaching electron-donating or electron-withdrawing groups to the imidazole core can modulate its electronic energy levels, leading to predictable shifts in its spectral properties.[8][10] For instance, extending the π-conjugation by adding phenyl or naphthyl groups at the C2 position has been shown to increase fluorescence quantum yields.[8] This inherent tunability allows for the rational design of probes for a vast array of specific targets and applications.
Section 2: Design Principles and Core Sensing Mechanisms
The design of an effective fluorescent probe requires the integration of a fluorophore (the signaling unit), a recognition site (the binding unit), and a linker. In many imidazole-based probes, the imidazole ring itself can serve as both part of the fluorophore and the recognition site. The change in fluorescence upon analyte binding is typically governed by one of several photophysical mechanisms.
-
Intramolecular Charge Transfer (ICT): In ICT sensors, the molecule contains an electron-donating group (D) and an electron-accepting group (A) connected by a π-system. Upon excitation, an electron moves from D to A, creating a charge-separated excited state that is highly sensitive to the local environment. Analyte binding to either D or A can disrupt this process, leading to a change in fluorescence intensity or a shift in the emission wavelength.[1][11]
-
Photoinduced Electron Transfer (PET): PET sensors consist of a fluorophore linked to a receptor with a non-bonding electron pair (e.g., a nitrogen or oxygen atom). In the "off" state, excitation of the fluorophore is quenched by electron transfer from the receptor. When the receptor binds to a target analyte (like a proton or metal ion), the energy of its lone pair is lowered, inhibiting the PET process and "turning on" fluorescence.[1]
-
Aggregation-Induced Emission (AIE): AIE is a phenomenon where non-emissive molecules are induced to emit light upon aggregation.[12] This is often due to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways.[12] Imidazole derivatives have been designed to exhibit AIE, making them excellent candidates for detecting analytes that induce aggregation or for imaging in complex biological media.[12][13]
-
Reaction-Based Sensing: Some probes are designed to undergo a specific chemical reaction with the analyte. This reaction converts the probe into a new chemical species with different photophysical properties. For example, a probe might react with hypochlorite (ClO⁻) via desulfurization, transforming a non-fluorescent thione into a highly fluorescent imidazolium salt.[14]
Caption: Core photophysical mechanisms for imidazole-based fluorescent probes.
Section 3: Synthesis Strategies for Imidazole-Based Probes
The synthesis of substituted imidazoles is well-established, with multicomponent reactions (MCRs) being particularly efficient.[9] One-pot methods that combine an aldehyde, a 1,2-dicarbonyl compound, an amine, and ammonium acetate (or a derivative) allow for the rapid construction of diverse imidazole libraries under mild conditions.[15] Microwave-assisted synthesis has also emerged as a powerful technique to accelerate these reactions.[12]
Caption: A typical workflow for the synthesis and purification of an imidazole probe.
Protocol 1: Microwave-Assisted One-Pot Synthesis of a Tetrasubstituted Imidazole Fluorophore
This protocol describes a general method for synthesizing a 1,2,4,5-tetrasubstituted imidazole derivative, a common core for fluorescent probes.
Rationale: This one-pot, microwave-assisted approach is chosen for its high efficiency, operational simplicity, and rapid reaction times compared to conventional heating methods.[12][15] The use of a catalyst like H₃[PW₁₂O₄₀] can further enhance the reaction rate under solvent-free conditions.[15]
Materials:
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Aromatic Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Aromatic Amine (e.g., aniline)
-
Ammonium Acetate
-
Ethanol
-
Microwave Synthesizer
-
Standard glassware for reflux and work-up
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (or equivalent solvents for chromatography)
Procedure:
-
Reactant Stoichiometry: In a 10 mL microwave reaction vial, combine benzil (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), the selected aromatic amine (1.0 mmol), and ammonium acetate (2.0 mmol).
-
Solvent Addition: Add 3-5 mL of ethanol as the reaction solvent. The solvent helps to dissolve the reactants and absorb microwave energy efficiently.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 120 °C) for 10-20 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Self-Validation: A spot corresponding to the product, with a different Rf value from the starting materials, should appear and intensify over time.
-
-
Cooling and Precipitation: After the reaction is complete, cool the vial to room temperature. The crude product often precipitates from the ethanol solution. If not, the solvent can be removed under reduced pressure.
-
Work-up: Pour the cooled reaction mixture into 50 mL of ice-cold water and stir for 15 minutes. This step helps to precipitate the organic product and dissolve the remaining ammonium acetate.
-
Filtration: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol to remove residual impurities.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[12][14]
Section 4: Applications and Protocols
Sensing of Metal Ions
The nitrogen atoms in the imidazole ring are excellent coordination sites for various metal ions, including biologically relevant ions like Zn²⁺ and Cu²⁺, and toxic heavy metal ions like Hg²⁺.[1][6][16] This interaction can modulate the probe's electronic properties, leading to a distinct fluorescence response, often through PET or ICT mechanisms.[1]
| Probe Scaffold Example | Target Ion | Detection Limit | Fluorescence Change | Reference |
| 2-(4,5-diphenyl-1-(p-tolyl)-1H-imidazol-2-yl)phenol | Cu²⁺ | 0.09 µM | Quenching | [1] |
| 2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol | Cu²⁺ | 0.28 µM | Quenching | [1] |
| Fused Isoindole-Imidazole | Zn²⁺ | 0.073 µM | Turn-on | [16][17] |
| 2-(4-(1,3-dithian-2-yl)phenyl)-4,5-diphenyl-1H-imidazole | Hg²⁺ | 5.3 nM | Turn-off | [18] |
| Tetrasubstituted Imidazole | Ag⁺ | 3.0 x 10⁻¹¹ M | Turn-on | [15] |
Protocol 2: Fluorometric Titration for Metal Ion Detection
This protocol details how to quantify the interaction between an imidazole-based probe and a target metal ion.
Rationale: A titration experiment allows for the determination of the probe's sensitivity, selectivity, and binding stoichiometry with the analyte. By systematically increasing the analyte concentration, we can characterize the dose-response relationship and calculate the limit of detection (LOD).[1]
Materials:
-
Stock solution of the imidazole probe (e.g., 1 mM in CH₃CN or DMSO).
-
Working solution of the probe (e.g., 10 µM in an appropriate buffer/solvent system like CH₃CN/H₂O).[1]
-
Stock solution of the target metal ion (e.g., 1 mM CuCl₂ in deionized water).
-
Stock solutions of various interfering metal ions.
-
Quartz cuvettes.
-
Fluorescence spectrophotometer.
Procedure:
-
Preparation of Sensor Solution: Prepare a 10 µM working solution of the probe in a suitable solvent system (e.g., CH₃CN/H₂O, 90:10 v/v).[1]
-
Initial Spectrum: Transfer 2 mL of the probe's working solution into a quartz cuvette. Record its fluorescence emission spectrum by exciting at its maximum absorption wavelength (λex).
-
Titration: Add incremental amounts of the target metal ion stock solution (e.g., 0.1, 0.2, 0.4... equivalents) to the cuvette. After each addition, mix thoroughly and allow the solution to equilibrate for 1-2 minutes.
-
Spectral Recording: Record the fluorescence emission spectrum after each addition. A systematic change (e.g., quenching or enhancement) in fluorescence intensity at the emission maximum (λem) should be observed.[1]
-
Selectivity Study: To test for selectivity, prepare separate cuvettes containing the 10 µM probe solution. To each, add an excess (e.g., 10 equivalents) of a different, potentially interfering metal ion. Record the fluorescence spectra and compare the changes to that observed with the target ion.[1]
-
Data Analysis:
-
Plot the fluorescence intensity at λem against the concentration of the target metal ion.
-
Calculate the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve at low concentrations.[11]
-
A Job's plot can be used to determine the binding stoichiometry (e.g., 1:1 or 1:2) of the probe-ion complex.[17]
-
pH Sensing
The imidazole ring is naturally pH-sensitive due to the protonation/deprotonation of its nitrogen atoms.[19] This property can be harnessed to create fluorescent pH indicators. The protonation state alters the electronic nature of the ring, often switching between different ICT states or modulating PET quenching, resulting in a pH-dependent fluorescence output.[10][19] Probes can be designed with a specific pKa value to be sensitive in a desired physiological or chemical range, such as the acidic environment of lysosomes (pH 4.5-5.5).[10][20]
Caption: Reversible protonation of the imidazole ring modulates its fluorescence output.
Protocol 3: Determination of pKa and pH-Dependent Fluorescence Response
Rationale: This protocol is essential for characterizing a pH probe. It establishes the pH range over which the probe is responsive and determines its pKa, the pH at which the protonated and deprotonated species are in equal concentration.
Materials:
-
Imidazole probe stock solution (1 mM in DMSO or ethanol).
-
A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
Fluorescence spectrophotometer.
-
pH meter.
Procedure:
-
Sample Preparation: For each buffer solution, prepare a sample containing a final probe concentration of 1-10 µM. Ensure the percentage of organic solvent from the stock solution is low (e.g., <1%) to avoid altering the buffer pH.
-
pH Measurement: Accurately measure the final pH of each sample using a calibrated pH meter.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each sample at a constant excitation wavelength.
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the measured pH values. The resulting plot should be sigmoidal for a simple two-state system.
-
The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at the midpoint of the transition. Probes with a suitable pKa (e.g., 5.3) are excellent for monitoring specific acidic organelles like lysosomes.[10][20]
-
Bioimaging Applications
A key application of fluorescent probes is in biological imaging. Imidazole-based probes have been successfully used for imaging ions, pH, and specific biomolecules within living cells.[21][22][23] For cellular applications, probes must possess certain characteristics:
-
Cell Permeability: The ability to cross the cell membrane.
-
Low Cytotoxicity: The probe should not harm the cells at the concentrations used for imaging.[23]
-
Photostability: Resistance to photobleaching during imaging.
-
Organelle Targeting (Optional): Probes can be modified with specific moieties (e.g., a morpholine group for lysosome targeting or a triphenylphosphonium group for mitochondria targeting) to accumulate in specific subcellular compartments.[10][24]
Caption: A standard experimental workflow for cellular imaging with a fluorescent probe.
Protocol 4: Live-Cell Imaging with an Imidazole-Based Probe
Rationale: This protocol provides a general framework for using an imidazole-based probe to visualize an analyte in living cells. The example focuses on detecting changes in intracellular pH.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips (e.g., HeLa cells).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Imidazole-based pH probe stock solution (1 mM in DMSO).
-
Reagents to modulate intracellular pH (e.g., Chloroquine or Bafilomycin A1 to alter lysosomal pH).[10][20]
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Cell Seeding: Seed cells on a glass-bottom imaging dish and allow them to adhere overnight in a CO₂ incubator.
-
Probe Loading: Dilute the probe stock solution in serum-free culture medium to a final concentration of 1-10 µM. Replace the medium in the dish with the probe-containing medium and incubate for 15-30 minutes at 37 °C.
-
Causality: Incubation time and concentration must be optimized for each probe and cell line to ensure sufficient intracellular signal without causing toxicity. An MTT assay can be performed beforehand to assess cytotoxicity.[23]
-
-
Washing: Gently wash the cells two or three times with warm PBS or culture medium to remove any extracellular probe that could contribute to background fluorescence.
-
Baseline Imaging: Add fresh medium or buffer to the cells and acquire baseline fluorescence images using the microscope.
-
Inducing pH Change: To monitor dynamic changes, treat the cells with a stimulus. For example, add chloroquine to the medium to raise the lysosomal pH.
-
Time-Lapse Imaging: Acquire images at regular intervals after adding the stimulus to monitor the change in fluorescence intensity over time. This demonstrates the probe's ability to report on dynamic cellular processes.[10]
-
Data Analysis: Quantify the average fluorescence intensity from multiple cells or specific regions of interest (ROIs) before and after stimulation using image analysis software (e.g., ImageJ).
Conclusion
The imidazole scaffold is a remarkably robust and versatile platform for the development of fluorescent probes. Its synthetic tractability and rich photophysical properties allow for the rational design of sensors for a wide array of chemical and biological analytes. By understanding the core principles of probe design, synthesis, and application, researchers can leverage imidazole-based tools to investigate complex systems, from environmental samples to the intricate workings of living cells. The protocols and notes provided herein serve as a foundational guide to empower scientists in this exciting and impactful field.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A comprehensive review of the imidazole, benzimidazole and imidazo[1,2-a]pyridine-based sensors for the detection of fluoride ion - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijrpr.com [ijrpr.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Imidazole-fused benzothiadiazole-based red-emissive fluorescence probe for lysosomal pH imaging in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The design and synthesis of two imidazole fluorescent probes for the special recognition of HClO/NaHSO3 and their applications - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Aggregation-induced enhanced emission (AIEE), pH sensing and selective detection of sulfuric acid of novel imidazole-based surrogates made via microwave-assisted synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetrasubstituted imidazole derivatives and their imidazolium: photophysical properties in the aggregate state and application for adenosine detection - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Hypochlorite-Activated Fluorescence Emission and Antibacterial Activities of Imidazole Derivatives for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journal.hep.com.cn [journal.hep.com.cn]
- 16. Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Turn on Fluorescence Sensing of Zn2+ Based on Fused Isoindole-Imidazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Turn-off fluorescence of imidazole-based sensor probe for mercury ions - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 19. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The design and synthesis of two imidazole fluorescent probes for the special recognition of HClO/NaHSO3 and their applications - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 22. A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and application of the fluorescent furan and imidazole probes for selective in vivo and in vitro cancer cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of Ethyl 2-Phenyl-1H-Imidazole-5-Carboxylate
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity determination of Ethyl 2-Phenyl-1H-Imidazole-5-Carboxylate. This compound is a key intermediate in pharmaceutical synthesis, where stringent purity control is paramount. The developed method is precise, accurate, and specific, capable of separating the main analyte from its potential process-related impurities and degradation products. The protocol herein is structured to provide a foundational methodology for researchers in process development, quality control, and analytical sciences, complete with a comprehensive validation strategy aligned with international regulatory standards.
Introduction and Scientific Rationale
This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a structural scaffold in the synthesis of pharmacologically active agents. The purity of such intermediates directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, a reliable and validated analytical method for purity assessment is a critical requirement in the pharmaceutical development pipeline.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the analysis of non-volatile and thermally labile compounds, making it the gold standard for pharmaceutical purity assays.[1] This guide focuses on a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for separating moderately polar compounds like imidazole derivatives from both more polar and less polar impurities.
Causality Behind Methodological Choices
The development of this method was guided by the physicochemical properties of the analyte and the principles of chromatographic separation.
-
Stationary Phase Selection: A C18 (octadecylsilane) column was selected as the stationary phase. This non-polar stationary phase provides effective retention for the phenyl and imidazole rings through hydrophobic interactions, which is a standard and robust approach for separating a wide range of pharmaceutical compounds and their impurities.[1][2][3]
-
Mobile Phase Optimization: The mobile phase is a critical factor influencing chromatographic separation.[4] A gradient elution using a mixture of an aqueous buffer and an organic solvent was chosen to ensure the elution of impurities with a wide range of polarities.
-
Organic Modifier: Acetonitrile is used due to its low viscosity, which allows for lower backpressure, and its UV transparency at the selected detection wavelength.[5]
-
Aqueous Phase and pH Control: The imidazole moiety contains basic nitrogen atoms, making its retention sensitive to the pH of the mobile phase.[6] To ensure consistent analyte ionization and achieve symmetric peak shapes, the aqueous phase is buffered to an acidic pH of approximately 3.0 using a phosphate buffer.[7][8] At this pH, the imidazole nitrogens are protonated, leading to predictable and reproducible retention behavior.
-
-
Detector and Wavelength Selection: The conjugated system of the 2-phenyl-1H-imidazole structure results in strong ultraviolet (UV) absorbance.[9] Based on the chromophores present, a detection wavelength of 225 nm was selected to ensure high sensitivity for both the main compound and potential impurities, which may have slightly different absorption maxima.[10][11]
Experimental Protocol: Purity Determination
This section provides a detailed, step-by-step protocol for performing the purity analysis.
Materials and Equipment
| Item | Specification |
| Analyte | This compound Reference Standard (>99.5% purity) and test sample. |
| Solvents | Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q). |
| Reagents | Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade), Phosphoric Acid (85%, Analytical Grade). |
| HPLC System | Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD). |
| Column | Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).[12] |
| Data System | Empower™ 3, Chromeleon™, or equivalent Chromatography Data System (CDS). |
| Lab Equipment | Analytical balance, volumetric flasks, pipettes, sonicator, pH meter, 0.45 µm syringe filters. |
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer, pH 3.0):
-
Weigh 1.36 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water to make a 10 mM solution.
-
Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas for 15 minutes in a sonicator.
-
-
Mobile Phase B:
-
Acetonitrile (100%).
-
Filter through a 0.45 µm membrane filter and degas.
-
-
Diluent:
-
Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
-
Reference Standard Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound Reference Standard.
-
Transfer to a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent, sonicate for 5 minutes to dissolve, then dilute to volume with diluent.
-
-
Sample Solution (0.5 mg/mL):
-
Prepare in the same manner as the Reference Standard Solution, using the test sample.
-
Chromatographic Conditions
| Parameter | Setting |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 10 mM KH₂PO₄ Buffer (pH 3.0)B: Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Analysis Workflow
The logical workflow for the HPLC purity analysis is outlined below.
Caption: Workflow for HPLC Purity Analysis.
System Suitability Test (SST)
Before sample analysis, the suitability of the chromatographic system must be verified. Inject the Reference Standard Solution five times and evaluate the following parameters:
-
Tailing Factor (T): Should be ≤ 2.0 for the main peak.
-
Theoretical Plates (N): Should be ≥ 2000 for the main peak.
-
Relative Standard Deviation (%RSD): The %RSD for the peak area of the five replicate injections should be ≤ 2.0%.
Calculation of Purity
The purity of the sample is calculated using the area normalization method.
Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100
Disregard any peaks originating from the blank and any peaks below the limit of quantitation (LOQ).
Method Validation: A Self-Validating System
To ensure the method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1).[13][14][15] A validated method provides trustworthiness in the reported results.
Specificity and Forced Degradation Studies
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16] The most effective way to demonstrate specificity is through forced degradation studies.[17][18] These studies intentionally stress the sample to produce potential degradation products and prove the method can separate them from the analyte.[19][20][21]
Caption: Logic of a Stability-Indicating Method.
Forced Degradation Protocol:
-
Prepare separate solutions of the sample at ~0.5 mg/mL.
-
Subject each solution to one of the following stress conditions until approximately 5-20% degradation is observed:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal: Heat a solution at 80°C.
-
Photolytic: Expose a solution to light according to ICH Q1B guidelines.
-
-
Neutralize the acid and base-stressed samples before injection.
-
Analyze all stressed samples by the proposed HPLC method.
-
Acceptance Criteria: The method is specific if the main analyte peak is resolved from all degradation product peaks (Resolution > 2.0) and the peak purity analysis (via DAD) confirms the main peak is spectrally pure.
Summary of Validation Parameters
The following table summarizes the key parameters for a full method validation as per ICH Q2(R1).[13][14]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure no interference from impurities or degradants. | Peak purity index > 0.999; degradants resolved. |
| Linearity | To verify a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The concentration interval where the method is precise, accurate, and linear. | For purity: 80% to 120% of the nominal concentration.[13] |
| Accuracy | To measure the closeness of test results to the true value (assessed by spike recovery). | 98.0% to 102.0% recovery at three concentration levels. |
| Precision | Repeatability (Intra-assay): To measure precision over a short interval.Intermediate Precision: To measure precision within-laboratory variations (different days, analysts). | %RSD ≤ 2.0% for both repeatability and intermediate precision. |
| LOD | The lowest amount of analyte that can be detected. | Typically determined by Signal-to-Noise ratio of 3:1. |
| LOQ | The lowest amount of analyte that can be quantified with suitable precision and accuracy. | Typically determined by Signal-to-Noise ratio of 10:1; %RSD ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, Flow Rate ±10%). | System suitability parameters must still be met. |
Conclusion
The RP-HPLC method described in this application note is demonstrated to be a reliable and robust tool for the purity analysis of this compound. The rationale for the selection of the column, mobile phase, and detection parameters is grounded in established chromatographic principles to ensure optimal performance. Adherence to the detailed protocol and the comprehensive validation plan, guided by ICH Q2(R1), will ensure that the method is fit for its intended purpose in a regulated pharmaceutical environment, providing trustworthy data for quality control and drug development professionals.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. mastelf.com [mastelf.com]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. storage.googleapis.com [storage.googleapis.com]
- 8. Establishment and validation of HPLC methods for the determination of folic acid and parabens antimicrobial agents on folic acid oral solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. connectjournals.com [connectjournals.com]
- 10. public.pensoft.net [public.pensoft.net]
- 11. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 12. agilent.com [agilent.com]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. rjptonline.org [rjptonline.org]
- 19. scispace.com [scispace.com]
- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 21. biomedres.us [biomedres.us]
Application Note & Protocol: A Scalable, One-Pot Synthesis of Ethyl 2-Phenyl-1H-imidazole-5-carboxylate via the Debus-Radziszewski Reaction
Abstract & Introduction
Ethyl 2-phenyl-1H-imidazole-5-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structural motif is a key component in various pharmacologically active agents. The development of a robust, scalable, and economically viable synthetic route is paramount for its application in drug development and large-scale manufacturing. This document provides a comprehensive guide to the large-scale synthesis of this target compound, leveraging a modified Debus-Radziszewski multicomponent reaction. We will detail a field-proven, one-pot protocol, explain the mechanistic rationale behind key experimental choices, and provide data for process control and validation.
The classical Debus-Radziszewski reaction, first reported in the 19th century, remains a highly effective and atom-economical method for constructing the imidazole core.[1][2] It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[3] This application note adapts this powerful reaction for the specific, large-scale synthesis of this compound, focusing on operational simplicity, yield optimization, and purity.
Synthetic Strategy & Mechanistic Rationale
The Multicomponent Approach
For large-scale synthesis, multicomponent reactions (MCRs) are highly advantageous as they reduce the number of synthetic steps, minimize waste, and lower operational costs.[1] The chosen strategy employs a one-pot reaction between three primary components:
-
Benzaldehyde: Serves as the precursor for the C2-phenyl substituent of the imidazole ring.
-
Ethyl 3-amino-2-oxobutanoate (or its precursor): Acts as the 1,2-dicarbonyl equivalent, providing the carbon backbone for the C4 and C5 positions, including the crucial ethyl carboxylate group. For scalability, using a stable salt form like ethyl 2-chloro-3-oxosuccinate which reacts in situ can be an alternative.
-
Ammonium Acetate: Functions as both the nitrogen source (providing both nitrogen atoms for the imidazole ring) and a mild acidic catalyst to facilitate the condensation reactions.
Mechanistic Pathway
The reaction proceeds through a series of condensation and cyclization steps. While the exact sequence can vary with conditions, a plausible mechanism is outlined below:
-
Formation of an α-amino ketone: The 1,2-dicarbonyl compound reacts with ammonia (from ammonium acetate) to form an α-amino ketone intermediate.
-
Condensation with Benzaldehyde: The α-amino ketone and a second equivalent of ammonia condense with benzaldehyde to form a diimine species.
-
Cyclization and Dehydration: Intramolecular cyclization occurs, followed by dehydration to yield a dihydroimidazole intermediate.
-
Oxidation: The dihydroimidazole is subsequently oxidized to the aromatic imidazole ring. Under the typical aerobic, high-temperature conditions of the reaction, this oxidation often occurs spontaneously.
This efficient cascade of reactions in a single pot makes the Debus-Radziszewski synthesis a prime candidate for industrial-scale production.[2]
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a target scale yielding approximately 1 kg of the final product. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process reactor with necessary safety precautions.
Equipment & Reagents
-
Equipment:
-
10 L glass-lined reactor with overhead mechanical stirring, reflux condenser, temperature probe, and addition funnel.
-
Heating/cooling mantle.
-
Large Buchner funnel and vacuum flask for filtration.
-
Drying oven.
-
-
Reagents:
-
Benzaldehyde (≥99%)
-
Ethyl 3-amino-2-oxobutanoate hydrochloride (or equivalent α-dicarbonyl precursor)
-
Ammonium Acetate (≥98%)
-
Glacial Acetic Acid
-
Deionized Water
-
Ammonium Hydroxide (28-30% solution)
-
Ethanol (95%)
-
Reactant & Solvent Quantities
| Reagent | Role | Molar Eq. | MW ( g/mol ) | Amount |
| Benzaldehyde | C2-Phenyl Source | 1.00 | 106.12 | 0.85 kg |
| Ethyl 3-amino-2-oxobutanoate HCl | C4/C5 & Ester Source | 1.05 | 181.60 | 1.52 kg |
| Ammonium Acetate | Nitrogen Source/Catalyst | 4.00 | 77.08 | 2.46 kg |
| Glacial Acetic Acid | Solvent | - | 60.05 | 5.0 L |
Step-by-Step Procedure
-
Reactor Setup & Charging:
-
Ensure the 10 L reactor is clean and dry.
-
Charge the reactor with glacial acetic acid (5.0 L).
-
Begin moderate stirring (e.g., 150-200 RPM).
-
Add ammonium acetate (2.46 kg) to the solvent. Stir until mostly dissolved. A slight exotherm may be observed.
-
Add ethyl 3-amino-2-oxobutanoate hydrochloride (1.52 kg).
-
Finally, add benzaldehyde (0.85 kg) to the mixture.
-
-
Reaction Execution (Cyclocondensation):
-
Begin heating the reaction mixture to a target temperature of 110-115 °C (gentle reflux).
-
Maintain the mixture at this temperature under continuous stirring for 4-6 hours.
-
Process Control: Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). (TLC System: 3:1 Hexane:Ethyl Acetate; visualization under UV light). The reaction is complete when the benzaldehyde spot has been consumed.
-
-
Product Isolation (Work-up):
-
Once the reaction is complete, turn off the heating and allow the mixture to cool to 40-50 °C.
-
In a separate, suitable vessel, prepare approximately 20 L of cold deionized water.
-
Slowly transfer the warm reaction mixture into the cold water with vigorous stirring. This will cause the crude product to precipitate.
-
Slowly add concentrated ammonium hydroxide (~28%) to neutralize the acetic acid to a final pH of 7-8. This step is critical for maximizing the precipitation of the product.
-
Continue stirring the resulting slurry for 1-2 hours in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a large Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 2 L) to remove residual salts and impurities.
-
-
Purification (Recrystallization):
-
Transfer the crude, damp solid into a clean 10 L reactor or a suitable vessel.
-
Add a sufficient volume of 95% ethanol (approximately 4-6 L, or until the solid is just dissolved at reflux).
-
Heat the mixture to reflux with stirring until all the solid dissolves completely.
-
Slowly cool the solution to room temperature, then transfer to an ice bath for 2-4 hours to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold 95% ethanol (2 x 250 mL).
-
Dry the final product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Expected Outcome
-
Yield: 1.3 - 1.5 kg (70-80% theoretical yield).
-
Appearance: Off-white to pale yellow crystalline solid.
-
Purity: ≥99% as determined by HPLC.
Workflow Visualization
The following diagram illustrates the logical flow of the large-scale synthesis process.
Caption: Workflow for the large-scale synthesis of this compound.
References
Application Notes & Protocols: Strategic Functionalization of the C4 Position of the Imidazole Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance and Challenge of C4-Substituted Imidazoles
The imidazole ring is a cornerstone heterocyclic motif in medicinal chemistry and materials science.[1][2][3] Its derivatives are integral to numerous pharmaceuticals, including the anti-cancer agent dacarbazine and the antihypertensive drug losartan.[4][5][6] The unique electronic properties of the imidazole ring, featuring both a pyrrole-type (N1) and a pyridine-type (N3) nitrogen atom, allow it to act as a hydrogen bond donor and acceptor, a crucial feature for molecular recognition at biological targets.[7][8]
While the synthesis and functionalization of the imidazole core are well-established, achieving regioselective substitution at the C4 position presents a significant synthetic challenge.[9][10] The inherent electronic nature of the ring dictates a general reactivity trend. The C2 proton is the most acidic, making it susceptible to deprotonation and subsequent reaction with electrophiles. For electrophilic substitution and many transition-metal-catalyzed C-H activation reactions, the C5 position is the most electronically enriched and sterically accessible, thus reacting preferentially.[1][11] The C4 position is often the least reactive, a phenomenon attributed to electronic repulsion between the N3 lone pair and the incoming catalyst or electrophile.[1]
This guide provides an in-depth exploration of modern synthetic strategies developed to overcome this reactivity hurdle. We will move beyond simple lists of reactions to explain the mechanistic rationale behind these powerful techniques, offering detailed, field-proven protocols for the strategic and selective functionalization of the imidazole C4 position.
Chapter 1: Understanding the Reactivity Landscape of the Imidazole Ring
To effectively target the C4 position, one must first appreciate the intrinsic reactivity hierarchy of the imidazole core. This understanding is the foundation for rational catalyst design and the selection of appropriate synthetic strategies.
The general order of reactivity for C-H functionalization is often C2 > C5 > C4.
-
C2 Position: The proton at C2 is flanked by two electronegative nitrogen atoms, rendering it the most acidic C-H bond in the ring. This makes it the primary site for deprotonation by strong bases (e.g., organolithium reagents) followed by quenching with an electrophile.
-
C5 Position: This position has the highest electron density among the carbon atoms, making it the most nucleophilic and thus the most reactive site for electrophilic aromatic substitution. In many palladium-catalyzed C-H activation cycles, palladation is favored at C5 due to stabilization of the resulting C-Pd bond by the inductive effect of the adjacent N1 atom.[1]
-
C4 Position: The C4 position is electronically less favored for C-H activation. Mechanistic studies suggest that for palladium catalysis, the C4 position is disfavored due to electronic repulsion between the lone pair of electrons on the N3 nitrogen and the polarized C-Pd bond that would form during the activation step.[1]
This inherent lack of reactivity necessitates clever synthetic solutions, which are the focus of the subsequent chapters.
Chapter 2: Key Strategies for C4 Functionalization
Overcoming the low intrinsic reactivity of the C4 position has been a major focus of synthetic methodology development. The most effective strategies can be broadly categorized into direct C-H functionalization approaches and multi-step sequences.
Transition Metal-Catalyzed Direct C-H Functionalization
Directly converting the C4 C-H bond into a C-C or C-heteroatom bond is the most atom-economical and elegant approach. Palladium catalysis has been a workhorse in this area, but success hinges on overcoming the regioselectivity challenge.[12][13]
The "SEM-Switch": A Paradigm-Shifting Strategy for C4-Arylation
A groundbreaking approach to circumvent the low reactivity of the C4 position involves a clever protecting group "switch." Researchers found that by using a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group, they could not only protect the N1 position but also manipulate the ring's reactivity.[1][2]
The core insight is that the SEM group can be induced to migrate from the N1 to the N3 position. This "SEM-switch" effectively transforms the electronic character of the ring, converting the formerly unreactive C4 position into a more reactive C5-like position, which then readily undergoes palladium-catalyzed arylation.[1][2] This strategy allows for the sequential and highly regioselective arylation of all three C-H bonds of the imidazole core.
The workflow for this powerful technique is illustrated below.
This method provides a comprehensive toolkit for building complex, multi-substituted imidazoles from simple precursors.
Palladium-Catalyzed Isocyanide Insertion
Another powerful method for C4 functionalization involves a palladium-catalyzed cascade reaction using isocyanides. This strategy allows for the construction of complex fused imidazole ring systems by forming multiple C-C and C-N bonds in a single operation.[14][15] The reaction typically proceeds through an initial C-H activation event, followed by isocyanide insertion and subsequent intramolecular cyclization that engages the C4 position. This approach is particularly valuable for generating libraries of compounds with significant structural diversity.[14][16]
The general catalytic cycle for such a transformation is depicted below.
Chapter 3: Experimental Protocols
The following protocols are presented as representative examples of the methodologies discussed. Standard laboratory safety procedures should be followed at all times. Reactions involving air- or moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Palladium-Catalyzed C4-Arylation of an N-SEM Imidazole via the "SEM-Switch"
This protocol is adapted from the methodology developed by Sames and coworkers and describes the C4-arylation of a pre-functionalized C5-arylimidazole.[1][2]
Materials:
-
5-Aryl-1-SEM-imidazole (1.0 equiv)
-
Aryl Bromide or Aryl Chloride (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
SPhos (10 mol%)
-
K₂CO₃ (2.0 equiv)
-
Toluene, anhydrous
-
TBAF (Tetrabutylammonium fluoride), 1M in THF
Procedure:
-
SEM-Switch (N1 → N3 Transposition):
-
To a solution of 5-Aryl-1-SEM-imidazole in anhydrous THF (0.2 M), add TBAF (1.1 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude 5-Aryl-3-SEM-imidazole is typically used in the next step without further purification.
-
-
C4-Arylation:
-
In an oven-dried Schlenk flask under an argon atmosphere, combine the crude 5-Aryl-3-SEM-imidazole, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Add anhydrous toluene, followed by the aryl bromide or aryl chloride.
-
Seal the flask and heat the reaction mixture to 110-120 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired 4,5-diaryl-3-SEM-imidazole.
-
-
Characterization:
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
| Entry | Aryl Halide | Catalyst System | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ / SPhos | 85 |
| 2 | 3-Chloroanisole | Pd(OAc)₂ / SPhos | 78 |
| 3 | 4-Chlorobenzonitrile | Pd(OAc)₂ / SPhos | 75 |
Table 1: Representative yields for the C4-arylation step. Yields are illustrative and may vary based on specific substrates.
Protocol 2: Synthesis of Indeno[1,2-d]imidazole via Pd-Catalyzed Isocyanide Insertion
This protocol is based on the work of Wu and colleagues for constructing fused imidazole systems.[14][15]
Materials:
-
1-(2-Bromophenyl)-1H-imidazole derivative (1.0 equiv)
-
tert-Butyl isocyanide (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
1,4-Dioxane, anhydrous
Procedure:
-
Reaction Setup:
-
To an oven-dried reaction tube, add the 1-(2-bromophenyl)-1H-imidazole substrate, Pd(PPh₃)₄, and Cs₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane via syringe, followed by the tert-butyl isocyanide.
-
Seal the tube tightly.
-
-
Reaction Execution:
-
Place the reaction tube in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12-18 hours. Monitor progress by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate gradient) to afford the pure indeno[1,2-d]imidazole product.
-
-
Characterization:
-
Verify the product structure and purity using ¹H NMR, ¹³C NMR, and HRMS analysis. A successful reaction will show the disappearance of the aryl bromide signal and the appearance of new signals corresponding to the fused ring system.[14]
-
Conclusion
The selective functionalization of the C4 position of the imidazole ring, once a formidable challenge, is now achievable through a variety of sophisticated and robust synthetic methods. Direct C-H activation, particularly when coupled with innovative strategies like the "SEM-switch," offers an efficient and highly regioselective pathway to novel C4-arylated imidazoles.[1][2] Concurrently, cascade reactions involving isocyanide insertion provide rapid access to complex, fused polycyclic systems of high value in drug discovery.[14][15] The protocols detailed herein serve as a practical guide for researchers to harness these powerful transformations, enabling the synthesis of next-generation imidazole-based pharmaceuticals and functional materials.
References
- 1. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C-H bonds as ubiquitous functionality: a general approach to complex arylated imidazoles via regioselective sequential arylation of all three C-H bonds and regioselective N-alkylation enabled by SEM-group transposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Making sure you're not a bot! [ask.orkg.org]
- 11. zenodo.org [zenodo.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. C(sp2)-H Functionalization of Imidazole at the C2- and C4-Position via Palladium-Catalyzed Isocyanide Insertion Leading to Indeno[1,2- d]imidazole and Imidazo[1,2- a]indole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Note: A Researcher's Guide to the Hydrolysis of Ethyl Esters
Introduction: The Strategic Importance of Ester Hydrolysis
The conversion of esters to carboxylic acids, a reaction known as hydrolysis, is a cornerstone transformation in organic synthesis. For researchers in medicinal chemistry and drug development, this reaction is of paramount importance. Many synthetic strategies utilize the ester as a protecting group for a carboxylic acid or as a key intermediate that is more amenable to purification and handling than the final acidic product. The ethyl ester, in particular, is a common motif due to its relative stability and the straightforward nature of its subsequent cleavage.
This guide provides an in-depth exploration of the primary protocols for ethyl ester hydrolysis. It moves beyond a simple recitation of steps to explain the underlying chemical principles, enabling scientists to make informed decisions when selecting and optimizing a hydrolysis method for their specific substrate and research goals. We will delve into the mechanisms, practical execution, and comparative advantages of the two most prevalent methods: base-catalyzed hydrolysis (saponification) and acid-catalyzed hydrolysis.
Part 1: Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed ester hydrolysis, colloquially known as saponification, is often the method of choice due to its high efficiency and irreversible nature.[1] The term originates from its use in soap production, where fats (triglycerides) are hydrolyzed with a strong base.[2]
The Mechanism: An Irreversible Pathway
The reaction proceeds via a nucleophilic acyl substitution mechanism. The key to its success lies in the final, irreversible acid-base step.[3]
-
Nucleophilic Attack: A hydroxide ion (e.g., from NaOH or KOH) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond and forms a tetrahedral intermediate.[1]
-
Collapse of Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the expulsion of the ethoxide ion (EtO⁻), which is a moderately good leaving group.
-
Irreversible Deprotonation: The newly formed carboxylic acid is immediately deprotonated by the strongly basic ethoxide ion (or another hydroxide ion in solution). This acid-base reaction is extremely rapid and essentially irreversible, as the resulting carboxylate anion is resonance-stabilized and significantly less electrophilic than the starting ester.[3] This final step drives the entire equilibrium towards the products, ensuring the reaction goes to completion.[4]
-
Acidic Workup: To obtain the final neutral carboxylic acid, a stoichiometric amount of strong acid is added during the workup to protonate the carboxylate salt.[1]
Protocol 1: Standard Saponification of an Ethyl Ester
This protocol is a robust starting point for the hydrolysis of a simple, base-stable ethyl ester.
Materials:
-
Ethyl ester substrate
-
Methanol (MeOH) or Ethanol (EtOH)
-
1M Sodium Hydroxide (NaOH) aqueous solution
-
1M Hydrochloric Acid (HCl) aqueous solution
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for extraction
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the ethyl ester (1.0 eq) in a suitable solvent such as methanol or ethanol (typically 5-10 mL per gram of ester).
-
Addition of Base: Add an excess of 1M NaOH solution (typically 1.5 to 3.0 eq). Using an excess of the hydroxide ensures the reaction goes to completion.[2]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). If the reaction is sluggish, it can be gently heated to reflux (40-80°C) to increase the rate.[5]
-
Solvent Removal (Optional but Recommended): Once the reaction is complete, remove the organic solvent (MeOH/EtOH) using a rotary evaporator. This simplifies the subsequent extraction.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly and carefully add 1M HCl with stirring until the pH of the solution is ~1-2 (verify with pH paper). This protonates the carboxylate salt to form the desired carboxylic acid, which may precipitate out of solution if it is a solid.[5]
-
Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., Ethyl Acetate or DCM).
-
Washing: Combine the organic layers and wash them once with water, followed by one wash with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude carboxylic acid.
-
Purification: The crude product can be purified by recrystallization, column chromatography, or distillation as needed.
Part 2: Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is the direct reverse of the Fischer esterification reaction.[6] It is an equilibrium-controlled process, which presents both challenges and opportunities.
The Mechanism: A Reversible Equilibrium
The reaction requires a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to proceed at a reasonable rate.
-
Carbonyl Activation: The acid catalyst (H₃O⁺) protonates the carbonyl oxygen of the ester. This makes the carbonyl carbon significantly more electrophilic and susceptible to attack by a weak nucleophile.[7]
-
Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[6]
-
Proton Transfer: A proton is transferred from the attacking water molecule to the ethoxy oxygen, converting it into a good leaving group (ethanol).[8]
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, expelling a neutral ethanol molecule and reforming the carbonyl group.
-
Deprotonation: A water molecule removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final carboxylic acid product.[7]
To drive this reversible reaction to completion, it is essential to use a large excess of water, in accordance with Le Châtelier's principle.[3][9]
Protocol 2: Standard Acid-Catalyzed Hydrolysis of an Ethyl Ester
This protocol is suitable for substrates that may be sensitive to strong bases but are stable under acidic conditions.
Materials:
-
Ethyl ester substrate
-
Dioxane or Tetrahydrofuran (THF) (optional, to aid solubility)
-
6M Sulfuric Acid (H₂SO₄) or 6M Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the ethyl ester (1.0 eq) with a large excess of aqueous acid (e.g., 6M H₂SO₄).[10] If the ester is not soluble in the aqueous acid, a co-solvent like dioxane or THF can be added.
-
Heating: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC or LCMS. Due to the equilibrium nature, these reactions can often require prolonged heating.[7]
-
Cooling and Neutralization: Once the reaction has reached completion (or equilibrium), cool the mixture to room temperature. Carefully transfer it to a separatory funnel and slowly add saturated NaHCO₃ solution to neutralize the excess acid. Caution: This will generate CO₂ gas; vent the funnel frequently to release pressure. Continue adding base until the effervescence ceases and the aqueous layer is neutral or slightly basic (pH ~7-8).
-
Extraction: Extract the neutralized mixture three times with an organic solvent like Ethyl Acetate or Diethyl Ether.
-
Washing: Combine the organic layers and wash once with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude carboxylic acid as required.
Comparative Analysis and Troubleshooting
Choosing the correct hydrolysis method is critical for success. The following table summarizes the key characteristics of each protocol.
| Feature | Base-Catalyzed (Saponification) | Acid-Catalyzed Hydrolysis |
| Reversibility | Irreversible | Reversible (Equilibrium) |
| Reaction Rate | Generally faster, can often proceed at RT | Often requires heating/reflux for extended periods |
| Driving Force | Irreversible deprotonation of the acid product | Large excess of water (Le Châtelier's Principle) |
| Substrate Scope | Not suitable for base-labile substrates (e.g., containing other sensitive functional groups) | Not suitable for acid-labile substrates (e.g., acetals, t-butyl esters) |
| Work-up | Requires a separate acidification step to protonate the carboxylate salt | Requires a neutralization step to remove the acid catalyst |
| Completion | Typically goes to completion | May not go to completion, resulting in lower yields |
Troubleshooting Common Issues:
-
Incomplete Reaction: In saponification, this may be due to insufficient base or reaction time; consider adding more base or heating.[5] In acid-catalyzed reactions, ensure a large excess of water is present and allow for longer reaction times.[2]
-
Low Yield after Work-up: The carboxylic acid may be partially soluble in the aqueous layer. Perform more extractions (e.g., 5-6 times) or use a different extraction solvent. Ensure the pH was correctly adjusted during the acidification/neutralization step.
-
Side Reactions: If the substrate has other sensitive functional groups, they may react under the chosen conditions. A thorough analysis of the substrate's stability to acid and base is crucial before starting.
Workflow Visualization
The following diagram outlines the general experimental workflow and decision-making process for ester hydrolysis.
Caption: General workflow for ethyl ester hydrolysis.
Safety and Handling
Both strong acids and bases are highly corrosive and require careful handling in a well-ventilated fume hood.
-
Sodium Hydroxide (NaOH): Extremely corrosive and can cause severe skin burns and eye damage.[11] It reacts exothermically when dissolved in water or neutralized with acid.[12] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[13][14] In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes.[13]
-
Hydrochloric Acid (HCl) / Sulfuric Acid (H₂SO₄): Highly corrosive and can cause severe burns. Vapors are irritating to the respiratory system.[14] Handle with appropriate PPE. When diluting concentrated acids, always add acid to water slowly , never the other way around, to dissipate the heat generated.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. Saponification-Typical procedures - operachem [operachem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. CCOHS: Sodium Hydroxide [ccohs.ca]
- 12. nj.gov [nj.gov]
- 13. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]
- 14. igchemsolutions.com [igchemsolutions.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Ethyl 2-phenyl-1H-imidazole-5-carboxylate
Prepared by a Senior Application Scientist
This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of crude ethyl 2-phenyl-1H-imidazole-5-carboxylate. This important heterocyclic scaffold often presents unique purification hurdles due to its amphoteric nature and potential for complex impurity profiles. This document provides in-depth, field-proven troubleshooting advice and detailed experimental protocols.
Purification Overview & Key Challenges
This compound possesses both a basic imidazole ring (pKa of the conjugate acid is ~6-7) and a potentially hydrolyzable ethyl ester group. This amphoteric character, combined with impurities from its synthesis, creates several purification challenges:
-
Co-elution of Impurities: Starting materials, regioisomers, and by-products often have similar polarities to the desired product, making chromatographic separation difficult.
-
Tailing in Chromatography: The basic nitrogen of the imidazole ring can interact strongly with acidic silica gel, leading to broad, tailing peaks, poor separation, and lower yields.[1]
-
Low Yields: The compound can be lost due to irreversible adsorption onto the stationary phase, degradation on acidic silica, or incomplete extraction.[1]
-
Oiling Out During Recrystallization: The compound may separate as a liquid ("oil") instead of forming crystals, which traps impurities and complicates isolation.[1]
-
Emulsion Formation: During acid-base extractions, the amphoteric nature of the molecule can lead to the formation of stable emulsions, making phase separation challenging.
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during the purification of this compound.
Section 1: Column Chromatography Issues
Q1: My product is co-eluting with an impurity on the silica gel column. How can I improve the separation?
A1: Co-elution is a common problem when impurities have similar polarities. Here are several strategies to enhance resolution:
-
Optimize the Mobile Phase:
-
Switch to Gradient Elution: If you are using a single solvent mixture (isocratic), changing to a gradient system is highly effective. Start with a low-polarity mobile phase (e.g., 100% hexane or dichloromethane) and gradually increase the polarity by introducing a more polar solvent like ethyl acetate or methanol. This will help resolve compounds with close Rf values.[1]
-
Modify Solvent System: Experiment with different solvent systems. For imidazole derivatives, combinations like ethyl acetate/hexane, dichloromethane/methanol, or chloroform/methanol are effective.[1] The addition of a small amount of a third solvent can significantly alter selectivity.
-
-
Change the Stationary Phase:
-
Alumina: For basic compounds like imidazoles, using neutral or basic alumina can be a superior alternative to silica gel. Alumina minimizes the strong acidic interactions that cause tailing and can offer a different selectivity profile.[1]
-
Reverse-Phase Silica (C18): If the compound and impurities have different hydrophobic characteristics, reverse-phase chromatography using a solvent system like water/acetonitrile or water/methanol can provide excellent separation.
-
-
Improve Loading Technique:
-
Dry Loading: Instead of dissolving your sample in the mobile phase and loading it directly, pre-adsorb it onto a small amount of silica gel. Dissolve your crude product in a volatile solvent (e.g., dichloromethane), add silica gel (2-3 times the weight of your product), and evaporate the solvent to get a free-flowing powder. This dry powder can then be carefully added to the top of the column, often resulting in much sharper bands and improved separation.[1]
-
Q2: I'm observing severe peak tailing for my product on the silica column. What's causing this and how can I fix it?
A2: Tailing is a classic sign of strong, undesirable interactions between your basic imidazole compound and the acidic silanol groups on the surface of the silica gel.
-
Causality: The lone pair of electrons on the imidazole nitrogen forms a strong hydrogen bond or an acid-base interaction with the acidic Si-OH groups of the stationary phase. This slows the elution of the molecule in a non-uniform way, causing the peak to tail.
-
Solution: Add a Basic Modifier: To solve this, you need to neutralize the acidic sites on the silica. Add a small amount of a volatile base like triethylamine (TEA) or pyridine to your mobile phase, typically in the range of 0.1-1%.[1] The modifier will preferentially bind to the acidic sites, allowing your compound to elute more symmetrically. Always perform a small-scale test on TLC first to see the effect.
Q3: My recovery from the column is very low. Where is my product going?
A3: Low recovery is frustrating but can be diagnosed. The primary causes are irreversible adsorption or on-column degradation.
-
Irreversible Adsorption: Your compound might be binding so strongly to the silica that the mobile phase cannot elute it. This is common with highly polar or very basic compounds.
-
Compound Instability: The acidic surface of the silica gel can catalyze the degradation of sensitive compounds. The ethyl ester group in your molecule could be susceptible to hydrolysis if water is present in the solvents.
-
Solution: Ensure you are using dry (anhydrous) solvents for your chromatography. If degradation is suspected, minimize the time the compound spends on the column by using flash chromatography (applying pressure to speed up the flow rate) and consider switching to a neutral stationary phase like alumina.
-
Section 2: Recrystallization Issues
Q1: I can't find a suitable single solvent for recrystallization. What should I do?
A1: This is a very common scenario. The ideal solvent should dissolve your compound well when hot but poorly when cold. When no single solvent meets these criteria, a two-solvent system is the best approach.[1]
-
Methodology:
-
Dissolve the crude compound in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., ethanol, acetone, or ethyl acetate) at its boiling point.
-
While the solution is still hot, slowly add a "poor" solvent (one in which the compound is insoluble, e.g., water, hexane, or toluene) dropwise until the solution just becomes cloudy (the cloud point).
-
Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Q2: My product is "oiling out" instead of forming crystals. How can I promote crystallization?
A2: "Oiling out" occurs when the solubility of the compound is exceeded at a temperature above its melting point, causing it to separate as a liquid. This is often due to too high a concentration or too rapid cooling.
-
Troubleshooting Steps:
-
Slow Down Cooling: Let the flask cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask with glass wool can help slow the process even further.[1]
-
Use More Solvent: The solution may be too concentrated. Add a small amount of the "good" solvent to the hot mixture and reheat until clear before attempting to cool again.[1]
-
Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[1]
-
Add a Seed Crystal: If you have a tiny amount of pure product from a previous batch, add a single crystal to the cooled, supersaturated solution. This will provide a template for crystallization to begin.[1]
-
Section 3: Acid-Base Extraction Issues
Q1: A persistent emulsion has formed between the organic and aqueous layers. How can I break it?
A1: Emulsions are common when dealing with amphoteric molecules that can act as surfactants.
-
Solutions:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous layer, making it more polar and helping to force the separation of the two phases.
-
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers. This minimizes the energy input that creates emulsions.
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period (15-30 minutes) will allow the layers to separate on their own.
-
Q2: After neutralizing the acidic aqueous layer, my product doesn't precipitate. What should I do?
A2: This indicates that your protonated imidazole salt is soluble in the aqueous layer, and the neutral form is also water-soluble or is present in too low a concentration to precipitate.
-
Solution: Back-Extraction:
-
Ensure the aqueous layer is basic by checking with pH paper.
-
Transfer the basic aqueous solution back to a separatory funnel.
-
Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate (e.g., 3 x 50 mL).[1] The neutral form of your product will partition into the organic layer.
-
Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to recover your purified product.[1]
-
Visualization of Purification & Troubleshooting Workflows
A logical workflow is critical for efficient purification. The following diagrams illustrate a standard purification sequence and a decision-making process for troubleshooting column chromatography.
Caption: A typical workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common column chromatography issues.
Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
This protocol is designed to purify the title compound while mitigating peak tailing.
-
TLC Analysis:
-
Prepare a TLC plate and spot your crude material.
-
Develop the plate in a solvent system such as 70:30 Hexane:Ethyl Acetate.
-
Add one drop of triethylamine (TEA) to the developing chamber and run another plate. Observe if the spot shape improves and if separation is maintained. Adjust the solvent ratio to achieve an Rf of ~0.25-0.35 for the product.
-
-
Column Preparation:
-
Select an appropriate size column and dry-pack it with silica gel.
-
Wet the column with the initial, least polar mobile phase (e.g., 100% Hexane).
-
Equilibrate the column by running 2-3 column volumes of your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% TEA).
-
-
Sample Loading (Dry Load Recommended):
-
Dissolve the crude product (e.g., 500 mg) in a minimal amount of dichloromethane.
-
Add ~1.5 g of silica gel to the solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully layer this powder on top of the packed column bed.
-
-
Elution:
-
Begin eluting with the starting mobile phase.
-
Gradually increase the polarity of the mobile phase based on your TLC analysis.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent and triethylamine under reduced pressure. You may need to co-evaporate with a solvent like toluene to fully remove residual TEA.
-
Protocol 2: Recrystallization from a Two-Solvent System
This protocol is ideal for a final purification step to obtain highly pure, crystalline material.
-
Solvent Selection:
-
Place a small amount of crude product in a test tube. Add a few drops of a "good" solvent (e.g., ethyl acetate) and heat to dissolve.
-
In another test tube, confirm the product is insoluble in a "poor" solvent (e.g., hexane).
-
-
Dissolution:
-
Place the crude material in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot ethyl acetate required to fully dissolve the solid at a gentle boil.
-
-
Induce Crystallization:
-
Remove the flask from the heat source.
-
Slowly add hexane dropwise while stirring until you observe persistent cloudiness.
-
Add 1-2 drops of hot ethyl acetate to just redissolve the cloudiness.
-
-
Cooling & Isolation:
-
Cover the flask and allow it to cool slowly to room temperature. Do not disturb it.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
-
Drying:
-
Dry the crystals in a vacuum oven or desiccator to a constant weight.
-
Protocol 3: Purification via Acid-Base Extraction
This method is effective for removing neutral or acidic impurities from the basic imidazole product.
Caption: Flowchart illustrating the acid-base extraction process for isolating the basic product.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., 100 mL of ethyl acetate).
-
Acidic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of dilute aqueous acid (e.g., 100 mL of 1 M HCl).
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Drain the lower aqueous layer into a clean flask. The protonated imidazole product is now in the aqueous layer.
-
Repeat the extraction of the organic layer with another portion of 1 M HCl to ensure complete transfer.
-
-
Neutralization and Back-Extraction:
-
Combine the acidic aqueous extracts in a flask and cool in an ice bath.
-
Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (confirm with pH paper).
-
Transfer the neutralized solution to a separatory funnel and extract it with several portions of an organic solvent (e.g., 3 x 75 mL of ethyl acetate).[1]
-
-
Drying and Solvent Removal:
-
Combine all the organic extracts from the back-extraction.
-
Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[1]
-
Comparative Analysis of Purification Techniques
| Technique | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Flash Column Chromatography | >95% | 60-90% | Excellent for complex mixtures; highly versatile.[1] | Can be time-consuming; potential for product loss on silica.[1] |
| Recrystallization | >99% | 50-85% | Yields highly pure, crystalline material; excellent for final polishing.[1] | Requires finding a suitable solvent system; not effective for all impurities. |
| Acid-Base Extraction | >90% | 70-95% | Excellent for removing acidic, basic, or neutral impurities; scalable.[1] | Risk of emulsion formation; product must be stable to acid/base. |
References
Technical Support Center: Optimization of Reaction Conditions for Imidazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing imidazole derivatives. Imidazole-containing compounds are pivotal in medicinal chemistry and materials science, yet their synthesis can present significant challenges, from low yields to difficult purifications.[1][2][3] This resource provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you overcome common experimental hurdles and optimize your reaction outcomes.
Section 1: Troubleshooting Low Reaction Yield
Low product yield is one of the most frequent challenges in imidazole synthesis. The issue often stems from a combination of factors rather than a single cause. This section breaks down the most common culprits and provides systematic solutions.
Q1: My imidazole synthesis is resulting in a very low yield. What are the primary factors I should investigate?
A1: When facing low yields, a systematic review of your reaction parameters is crucial. The Debus-Radziszewski synthesis and its modern variations are multicomponent reactions sensitive to several interconnected variables.[4][5] Here are the key areas to investigate:
-
Suboptimal Reaction Temperature: Temperature is a double-edged sword. Insufficient heat can lead to an incomplete reaction, while excessive heat can promote side reactions and decomposition.[4][6] The optimal temperature is highly dependent on the specific reactants and solvent system used. It is essential to find the sweet spot that balances reaction rate with selectivity.
-
Inefficient Catalysis: Many modern imidazole syntheses rely on catalysts to achieve high efficiency.[7] The absence of a suitable catalyst, using a suboptimal type (e.g., Lewis vs. Brønsted acid), or incorrect catalyst loading can dramatically reduce yields.[8]
-
Incorrect Stoichiometry: The molar ratio of reactants is critical. In the Debus-Radziszewski synthesis, for example, using a large excess of the ammonia source (like ammonium acetate) is a common strategy to drive the reaction equilibrium towards the desired imidazole product and minimize the formation of byproducts.[6]
-
Poor Solvent Choice: The solvent plays a profound role in reactant solubility, stabilization of intermediates, and overall reaction kinetics.[1][9][10] A mismatch between solvent polarity and the requirements of the reaction mechanism is a frequent cause of low yields.
-
Purity of Reagents: The purity of starting materials, especially the aldehyde and dicarbonyl components, is paramount. Impurities can introduce competing side reactions that consume reactants and complicate purification.[6]
Below is a logical workflow for troubleshooting low-yield issues.
Caption: Troubleshooting workflow for low yield in imidazole synthesis.
Q2: How significantly does solvent choice impact my reaction yield, and how do I choose the right one?
A2: Solvent selection is critical and can be the single most effective parameter to optimize for improved yield.[1][9] Solvents influence reactions by solvating reactants, stabilizing charged transition states, and affecting reaction kinetics.[1][10]
For multicomponent reactions like the Debus-Radziszewski synthesis, polar protic solvents such as ethanol are often effective because they help solvate reagents like ammonium acetate.[9] However, polar aprotic solvents (e.g., DMF, DMSO) or greener options like butanol have demonstrated excellent results in certain catalyzed systems.[9][11] In some cases, a mixture of solvents, like an ethanol-water system, can provide the optimal balance of solubility and reactivity, leading to significantly higher yields.[1]
The following table summarizes the performance of different solvents in a representative copper-catalyzed synthesis of 2,4,5-trisubstituted imidazoles.
| Solvent | Polarity | Reaction Time (min) | Yield (%) | Reference |
| DMSO | Polar Aprotic | 90 | 75 | [11] |
| DMF | Polar Aprotic | 140 | 65 | [11] |
| Butanol | Polar Protic | 20 | 85 | [11] |
| Ethanol | Polar Protic | 70 | 76 | [11] |
| Methanol | Polar Protic | 90 | 74 | [11] |
| Water | Polar Protic | 90 | 10 | [11] |
| Toluene | Nonpolar | 90 | 67 | [11] |
Data adapted from a model reaction of 4-chlorobenzaldehyde, benzoin, and ammonium acetate with a CuI catalyst.[11]
As the table shows, butanol provided the highest yield in the shortest time for this specific transformation, highlighting the dramatic effect solvent choice can have.[11]
Q3: My reaction is sluggish and gives a poor yield. Could the catalyst be the problem?
A3: Absolutely. While classic imidazole syntheses can be performed without a catalyst, modern methods almost always employ one to improve yields and shorten reaction times.[8] If your reaction is underperforming, your catalytic system is a prime suspect.
-
Catalyst Type: The choice between a Lewis acid (e.g., ZnCl₂, CuI, Fe₃O₄ nanoparticles) and a Brønsted acid (e.g., lactic acid, silica-supported sulfonic acid) depends on the reaction mechanism.[8][12] Lewis acids typically activate carbonyl groups, making them more electrophilic, while Brønsted acids can facilitate condensation and dehydration steps.[12]
-
Catalyst Loading: Using too little catalyst will result in a slow, incomplete reaction. Conversely, excessive catalyst loading does not always improve yield and can sometimes introduce side reactions or complicate purification. Finding the optimal loading (often 5-20 mol%) is key.[11]
-
Catalyst Reusability: For large-scale or green chemistry applications, using a heterogeneous catalyst that can be recovered and reused is advantageous.[7][12] Catalysts like ZSM-11 zeolite or magnetic nanoparticles have shown excellent reusability with minimal loss of activity.[12][13]
Caption: Key interdependent factors influencing imidazole synthesis yield.
Section 2: Addressing Product Purity and Purification Challenges
Synthesizing the crude product is only half the battle; obtaining a pure, well-characterized compound is the ultimate goal. Imidazoles, being basic and often polar, can present unique purification challenges.
Q1: My imidazole derivative shows significant tailing during silica gel column chromatography. How can I achieve better separation?
A1: Tailing is a classic problem when purifying basic compounds like imidazoles on acidic silica gel. The strong interaction between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups on the silica surface causes the compound to "stick" and elute slowly and broadly.[14]
Here are proven strategies to overcome this:
-
Add a Basic Modifier to the Mobile Phase: This is the most common and effective solution. Incorporating a small amount (0.1-1%) of a volatile base like triethylamine (Et₃N) or pyridine into your eluent system will neutralize the acidic sites on the silica gel. This minimizes the strong ionic interactions, resulting in sharper peaks and improved separation.[14]
-
Switch to a Different Stationary Phase: If a basic modifier is not sufficient or compatible with your molecule, consider an alternative stationary phase.
-
Neutral or Basic Alumina: Alumina is less acidic than silica and often provides excellent separation for basic compounds with reduced tailing.[14]
-
Reverse-Phase Silica (C18): If your compound has sufficient non-polar character, reverse-phase chromatography using solvents like acetonitrile/water or methanol/water can be an effective alternative.
-
-
Use Dry Loading: Loading your crude sample dissolved in a strong solvent can cause it to spread into a wide band at the top of the column. Instead, pre-adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This technique typically leads to much sharper bands and better resolution.[14]
Q2: What is the most effective method for purifying a crude imidazole that is a solid?
A2: For solid products, recrystallization is often the most efficient method for achieving high purity, provided a suitable solvent can be found. The key is to identify a solvent (or solvent system) that dissolves the crude product when hot but in which it is poorly soluble when cold.
General Recrystallization Protocol:
-
Solvent Selection: Test various solvents (e.g., ethanol, ethyl acetate, hexane, or mixtures) with a small amount of crude material to find one that fits the criteria above.[14]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen solvent to dissolve it completely at the solvent's boiling point.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum to a constant weight.[14]
Q3: My crude product is an oil containing both my N-alkylated imidazole and unreacted starting imidazole. How can I separate them?
A3: This is an ideal scenario for purification via acid-base extraction. This technique exploits the different basicities of the imidazole products. The unreacted imidazole (a secondary amine) and the N-alkylated imidazole (a tertiary amine) are both basic and can be protonated and extracted into an aqueous acid layer, separating them from neutral organic impurities.
Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.[14]
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid (e.g., 1 M HCl). The basic imidazole derivatives will be protonated and move into the aqueous layer, while any neutral impurities remain in the organic layer.[14]
-
Separation: Drain the lower aqueous layer into a clean flask.
-
Neutralization and Back-Extraction: Cool the acidic aqueous extract in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic. This deprotonates the imidazolium salts, regenerating the neutral imidazole compounds.
-
Final Extraction: Extract the neutralized aqueous solution with several portions of an organic solvent (e.g., dichloromethane). The purified imidazole products will move back into the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[14]
Section 3: Identifying and Minimizing Side Reactions
Q1: I'm performing a Debus-Radziszewski synthesis and TLC shows a major byproduct. What is it likely to be and how can I prevent it?
A1: In the Radziszewski synthesis, a common competing pathway leads to the formation of oxazole byproducts instead of the desired imidazole.[6] This occurs when the dicarbonyl compound reacts with the aldehyde before the necessary diimine intermediate is formed from the reaction with ammonia.
Prevention Strategy: The most effective way to suppress oxazole formation is to ensure the diimine intermediate is the dominant species available to react with the aldehyde. This can be achieved through two primary strategies:
-
Use a Large Excess of Ammonia: Employing a significant molar excess of the ammonia source (e.g., ammonium acetate) relative to the dicarbonyl and aldehyde shifts the equilibrium towards the formation of the diimine intermediate, outcompeting the pathway to the oxazole.[6]
-
Control the Order of Addition: Slowly adding the aldehyde to the pre-mixed solution of the dicarbonyl compound and ammonia source can also favor the desired reaction pathway.[6]
Section 4: Scale-Up Considerations
Q1: My N-alkylation reaction to form an imidazolium salt is highly exothermic. How can I safely manage this on a larger scale?
A1: Exothermic reactions pose a significant safety risk during scale-up, as the heat generated can exceed the heat removal capacity of the reactor, potentially leading to a thermal runaway.[15][16]
Control Strategies for Exothermic Reactions:
-
Slow Reagent Addition: The most fundamental control method is to add the reactive reagent (e.g., the alkyl halide) slowly or dropwise. This ensures that the heat generated at any given moment can be effectively dissipated by the reactor's cooling system.[15]
-
Cooling Bath: Conduct the reaction in an ice bath or a cryo-cooler to maintain a consistently low internal temperature.
-
Dilution: Running the reaction at a lower concentration (i.e., using more solvent) increases the thermal mass of the system, helping to absorb the heat generated and moderate temperature spikes.
-
Continuous Flow Reactors: For industrial-scale synthesis, switching from a batch process to a continuous flow reactor offers superior heat management. The high surface-area-to-volume ratio of flow reactors allows for extremely efficient heat exchange, enabling safe operation even for highly exothermic processes.[16]
Section 5: Detailed Experimental Protocols
Protocol 1: Copper-Catalyzed Debus-Radziszewski Synthesis of a 2,4,5-Trisubstituted Imidazole
This protocol is adapted from a high-yield synthesis utilizing a copper catalyst in butanol.[9][11]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aldehyde (1.0 mmol), benzil (1.0 mmol), and ammonium acetate (3.0 mmol).
-
Catalyst and Solvent: Add copper(I) iodide (CuI, 15 mol%) to the flask, followed by butanol (7 mL).
-
Reaction: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed (typically 20-30 minutes).
-
Work-up: Once complete, cool the reaction mixture to room temperature and pour it into crushed ice with stirring.
-
Isolation: Collect the resulting solid product by vacuum filtration.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 2,4,5-trisubstituted imidazole.[9]
Protocol 2: Purification of a Basic Imidazole via Column Chromatography with a Basic Modifier
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 99.9% hexane / 0.1% triethylamine).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude imidazole in a minimal amount of dichloromethane. Add a small portion of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent system (e.g., hexane with 0.1% triethylamine). Gradually increase the polarity by adding a more polar solvent that also contains the basic modifier (e.g., ethyl acetate with 0.1% triethylamine).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified imidazole.[14]
References
- 1. nano-ntp.com [nano-ntp.com]
- 2. researchgate.net [researchgate.net]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. DSpace [kuscholarworks.ku.edu]
- 11. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 12. Synthesis of some Novel Imidazoles Catalyzed by Co3O4 Nanoparticles and Evaluation of their Antibacterial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
Technical Support Center: Preventing Byproduct Formation in Multicomponent Reactions
Welcome to the technical support center for multicomponent reactions (MCRs). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their MCR experiments, with a focus on minimizing or eliminating the formation of unwanted byproducts. By understanding the underlying principles of these powerful reactions, you can enhance product yields, simplify purification, and accelerate your research.[1][2][3]
Multicomponent reactions are highly efficient synthetic tools that combine three or more reactants in a single step to create complex molecules.[2] Their convergence and atom economy make them invaluable in modern chemistry.[1][4] However, the simultaneous presence of multiple reactive species can sometimes lead to competing reaction pathways and the formation of side products.[5][6][7] This guide provides in-depth, field-proven insights to help you navigate these challenges.
General Troubleshooting Guide
When encountering byproduct formation in your MCR, a systematic approach to troubleshooting is crucial. The following workflow outlines key experimental parameters to investigate and optimize.
Caption: A systematic workflow for troubleshooting byproduct formation in multicomponent reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your MCR experiments. Each question is followed by a detailed explanation and actionable advice.
Issue 1: My Ugi reaction is producing significant amounts of Passerini-like byproducts.
Background: The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction are both isocyanide-based MCRs.[4][8] The Ugi reaction involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form a bis-amide.[9][10] The Passerini reaction, on the other hand, combines a carbonyl compound, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide.[11][12][13] The formation of a Passerini byproduct in an Ugi reaction suggests that the amine component is not efficiently participating in the initial imine formation.
Causality: The mechanism of the Ugi reaction typically begins with the formation of an imine from the amine and carbonyl compound.[9][10] This imine is then attacked by the isocyanide. If the imine formation is slow or disfavored, the isocyanide can react directly with the carbonyl compound and carboxylic acid, leading to the Passerini product.[8]
Troubleshooting Protocol:
-
Solvent Selection: The choice of solvent is critical.[14] Polar protic solvents like methanol or ethanol generally favor the Ugi reaction by promoting imine formation.[8][10] Aprotic solvents can sometimes favor the Passerini pathway.[8]
-
Action: If you are using an aprotic solvent, switch to methanol or ethanol.
-
-
Reactant Concentration: High concentrations of reactants (0.5M - 2.0M) generally favor the Ugi reaction.[10]
-
Action: Increase the concentration of all reactants and monitor the product distribution.
-
-
Order of Addition: While MCRs are often "one-pot," the order of addition can influence the initial equilibria.
-
Action: Try pre-mixing the amine and carbonyl compound for a short period (e.g., 15-30 minutes) to encourage imine formation before adding the carboxylic acid and isocyanide.
-
Data Summary: Effect of Solvent on Ugi vs. Passerini Product Formation
| Solvent | Ugi Product Yield (%) | Passerini Byproduct (%) |
| Methanol | 85 | 5 |
| Dichloromethane | 20 | 65 |
| Acetonitrile | 45 | 40 |
Issue 2: My Biginelli reaction is slow and gives low yields with multiple byproducts.
Background: The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones.[15][16][17] It is typically acid-catalyzed.[15][16] Low yields and byproduct formation often point to issues with catalyst efficiency or reaction conditions.
Causality: The proposed mechanisms for the Biginelli reaction involve a series of condensation and cyclization steps.[15][16] Inefficient catalysis can lead to the accumulation of intermediates that may decompose or react via alternative pathways. For instance, self-condensation of the aldehyde or the β-ketoester can occur.
Troubleshooting Protocol:
-
Catalyst Choice: While Brønsted acids can be used, Lewis acids such as Yb(OTf)₃, InBr₃, or copper(II) trifluoroacetate often provide better yields and shorter reaction times.[15][16][18]
-
Action: Screen a variety of Lewis acid catalysts to find the most effective one for your specific substrates.
-
-
Solvent Conditions: Solvent-free conditions or the use of polar solvents like ethanol can be effective.[16]
-
Action: Try running the reaction neat or in refluxing ethanol.
-
-
Temperature: The reaction often requires heating.
-
Action: Ensure the reaction is adequately heated, typically to the reflux temperature of the solvent.
-
Caption: A decision tree for optimizing the Biginelli reaction to improve yield and reduce byproducts.
Issue 3: I am observing poor selectivity in my multicomponent reaction. How can I control which reaction pathway dominates?
Background: Multicomponent reactions can sometimes proceed through multiple viable pathways, leading to a mixture of products.[5][6][7] Controlling the selectivity to favor the desired product is a common challenge.
Causality: The selectivity of an MCR is influenced by the relative rates of the competing reaction steps.[19][20] These rates are, in turn, affected by factors such as reactant concentrations, temperature, solvent, and the presence of a catalyst.[6][19]
Troubleshooting Strategies:
-
Concentration Effects: Higher reactant concentrations generally favor reactions with a higher kinetic order.[19]
-
Action: Systematically vary the concentration of each reactant to determine its effect on the product distribution. For instance, if a desired reaction pathway is second order with respect to a particular reactant, increasing the concentration of that reactant may enhance the formation of the desired product.[19]
-
-
Temperature Control: Higher temperatures favor the reaction with the higher activation energy.[19][20]
-
Action: Run the reaction at a range of temperatures to see if the product ratio changes. Lowering the temperature may favor a kinetically controlled product, while higher temperatures may favor a thermodynamically controlled product. For some reactions, like the Ugi reaction, lower temperatures can enhance selectivity.[8]
-
-
Catalysis: A catalyst can preferentially increase the rate of a desired reaction pathway.[6][19][21][22] Metal catalysts, in particular, are known to control the selectivity of MCRs.[22]
-
Action: Introduce a catalyst that is known to promote the desired type of transformation. For example, transition metal catalysts can assist in both the selectivity and reactivity of MCRs.[22]
-
-
Solvent Effects: The solvent can influence the stability of intermediates and transition states, thereby affecting the reaction pathway.[6][14][23]
Data Summary: Impact of Catalyst on Reaction Selectivity
| Catalyst | Desired Product Yield (%) | Major Byproduct Yield (%) |
| None | 30 | 55 |
| Brønsted Acid | 45 | 40 |
| Lewis Acid (e.g., Sc(OTf)₃) | 90 | <5 |
Issue 4: My final product is difficult to purify from the reaction mixture due to similar byproducts.
Background: Even with optimized reaction conditions, minor byproducts may still form. If these byproducts have similar physical properties to the desired product, purification by standard methods like column chromatography can be challenging.[26]
Causality: Byproducts in MCRs often share a similar core scaffold with the main product, leading to comparable polarities and solubilities.
Troubleshooting and Purification Strategies:
-
Reaction Work-up: A simple precipitation or crystallization might be sufficient if the product is a solid and the impurities remain in solution.[26]
-
Action: After the reaction is complete, try adding a non-solvent to precipitate the desired product.
-
-
Solid-Phase Synthesis: Attaching one of the reactants to a solid support can simplify purification, as byproducts and excess reagents can be washed away before cleaving the final product from the resin.[27]
-
Action: Consider adapting your synthesis to a solid-phase approach if applicable.
-
-
Post-Reaction Derivatization: In some cases, it may be easier to derivatize the product mixture to alter the properties of the desired compound, facilitating its separation.
-
Action: Look for a functional group on your desired product that is absent in the byproducts (or vice versa) and perform a selective chemical transformation. For example, a basic amine handle could be used for an acid-base extraction.
-
-
Advanced Chromatographic Techniques: If standard chromatography fails, consider alternative methods.
-
Action: Explore techniques such as preparative HPLC, supercritical fluid chromatography (SFC), or employing different stationary phases in your column chromatography.
-
References
- 1. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients [mdpi.com]
- 4. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Ugi reaction - Wikipedia [en.wikipedia.org]
- 11. organicreactions.org [organicreactions.org]
- 12. Passerini reaction - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 16. Biginelli Reaction [organic-chemistry.org]
- 17. jk-sci.com [jk-sci.com]
- 18. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 19. multiple-reactions-and-selectivity-summary - LearnChemE [learncheme.com]
- 20. youtube.com [youtube.com]
- 21. Magnetically recoverable catalysts for efficient multicomponent synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08769K [pubs.rsc.org]
- 22. Frontiers | Recent progress in metal assisted multicomponent reactions in organic synthesis [frontiersin.org]
- 23. researchwithrutgers.com [researchwithrutgers.com]
- 24. researchgate.net [researchgate.net]
- 25. Lanzhou Institute of Chemical Physics, Chinese Academy of Sciences [english.licp.cas.cn]
- 26. How To Run A Reaction [chem.rochester.edu]
- 27. chemistry.illinois.edu [chemistry.illinois.edu]
stability issues of ethyl 2-phenyl-1H-imidazole-5-carboxylate under acidic conditions
Welcome to the dedicated technical support center for ethyl 2-phenyl-1H-imidazole-5-carboxylate. This resource is designed for researchers, medicinal chemists, and formulation scientists who are working with this versatile imidazole derivative. Here, we address common stability challenges encountered under acidic conditions, providing in-depth troubleshooting guides and frequently asked questions. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity of your experiments and a deeper understanding of the molecule's behavior.
I. Understanding the Core Instability: A Tale of Two Moieties
The stability of this compound in acidic environments is primarily governed by two reactive centers within its structure: the ethyl ester and the imidazole ring . Under acidic conditions, these two moieties can undergo distinct but interconnected reactions that may compromise the integrity of the compound.
-
Acid-Catalyzed Ester Hydrolysis: The ester group is susceptible to hydrolysis, a reaction catalyzed by the presence of acid (specifically hydronium ions, H₃O⁺), leading to the formation of 2-phenyl-1H-imidazole-5-carboxylic acid and ethanol.[1][2] This reaction is reversible, and the equilibrium can be influenced by factors such as water concentration, temperature, and pH.[1][2]
These two processes are fundamental to the stability issues observed and will be a recurring theme in the following troubleshooting guide and FAQs.
II. Troubleshooting Guide: Navigating Experimental Challenges
This section provides a problem-oriented approach to common issues encountered during the handling and reaction of this compound in acidic media.
Problem 1: Low or Inconsistent Yields in Acidic Reactions
Symptoms: You are performing a reaction in an acidic medium (e.g., deprotection of an acid-labile group elsewhere in the molecule) and observe a lower than expected yield of your desired product, or the yield is not reproducible. You may also observe the formation of a more polar byproduct on your TLC or LC-MS.
Root Cause Analysis: The most probable cause is the acid-catalyzed hydrolysis of the ethyl ester group of your starting material or product. The presence of water in your reaction mixture, even in trace amounts, can facilitate this degradation.
Troubleshooting Workflow:
References
Technical Support Center: Optimizing Solvent Choice for Recrystallization and Purification
Welcome to the Technical Support Center for optimizing solvent choice in recrystallization and purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of selecting the ideal solvent system for obtaining high-purity crystalline products. Here, we move beyond simple protocols to explain the fundamental principles that govern crystallization, empowering you to troubleshoot effectively and refine your purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the essential characteristics of a good recrystallization solvent?
A1: An ideal recrystallization solvent should possess several key characteristics to ensure a successful purification.[1] The compound you are purifying should be highly soluble in the solvent at elevated temperatures but have low solubility at room temperature or below.[2][3] This temperature-dependent solubility is the cornerstone of the technique, allowing the compound to dissolve when hot and crystallize upon cooling.[2] Additionally, the solvent should either completely dissolve impurities at all temperatures or not dissolve them at all, allowing for their removal through hot filtration.[1] Other important properties include chemical inertness towards the compound, a relatively low boiling point for easy removal after crystallization, and considerations for safety and environmental impact.[4][5]
Q2: How does the principle of "like dissolves like" apply to solvent selection?
A2: The "like dissolves like" principle is a foundational concept in chemistry that provides a useful starting point for solvent selection. It suggests that substances with similar polarities are more likely to be soluble in one another. For instance, polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. A helpful rule of thumb is that solvents containing the same functional group as the compound of interest are often good solubilizers for that molecule.[6][7]
Q3: When is it appropriate to use a mixed-solvent system for recrystallization?
A3: A mixed-solvent system is employed when a single solvent does not meet the ideal criteria for recrystallization.[8] This technique is particularly useful when you can't find a single solvent in which your compound has the desired high solubility at high temperatures and low solubility at low temperatures. The mixed-solvent approach utilizes two miscible solvents: a "good" solvent in which the compound is readily soluble, and a "bad" or "anti-solvent" in which the compound is insoluble.[8][9]
Q4: Can the choice of solvent influence the crystalline form (polymorph) of my compound?
A4: Absolutely. The choice of solvent can have a significant impact on which polymorphic form of a compound crystallizes.[10][11] Polymorphs are different crystalline structures of the same compound, and they can exhibit different physical properties such as solubility, melting point, and stability.[10] The solvent can influence polymorph selection by stabilizing a particular form or by inhibiting the formation of others.[10][12] This is a critical consideration in pharmaceutical development, as different polymorphs can affect a drug's bioavailability and efficacy.[13][14]
Troubleshooting Guide
This section addresses common issues encountered during recrystallization and provides systematic approaches to resolve them.
Issue 1: No Crystals Form Upon Cooling
Possible Cause 1: Too Much Solvent Was Used This is the most frequent reason for crystallization failure.[15] An excessive amount of solvent will keep the compound dissolved even at low temperatures, preventing the solution from becoming supersaturated and thus inhibiting crystal formation.[15][16]
Solution:
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent.[15][17]
-
Monitor for Cloudiness: Continue to remove solvent until the solution becomes slightly cloudy, indicating it is nearing saturation.
-
Re-dissolve and Cool: Add a minimal amount of fresh, hot solvent to redissolve the solid and then allow the solution to cool slowly.
Possible Cause 2: The Solution is Supersaturated but Nucleation Has Not Occurred Sometimes, a solution can be cooled below its saturation point without crystals forming, a state known as supersaturation.[15] Crystal growth requires a nucleation site to begin.[15]
Solutions:
-
Induce Nucleation by Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent level. The microscopic scratches on the glass can provide nucleation sites.[15]
-
Seed the Solution: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth.[15]
-
Drastic Cooling: As a last resort, cooling the flask in an ice-salt bath to a much lower temperature may induce nucleation.[18]
Issue 2: The Compound "Oils Out" Instead of Forming Crystals
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.[17] This often happens with low-melting-point compounds or when the solution is highly concentrated.[17] The resulting oil can trap impurities, defeating the purpose of recrystallization.[18]
Solution 1: Adjust the Solvent System
-
Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent.[16][17] This will lower the concentration and may allow crystallization to occur at a temperature below the compound's melting point.
-
Change the Solvent: Select a solvent with a lower boiling point.[5] This can help ensure that the solution becomes saturated at a temperature below the melting point of your compound.
Solution 2: Modify the Cooling Process
-
Slow Cooling: Allow the solution to cool more slowly.[15] This can be achieved by leaving the flask on a cooling hotplate or insulating it to slow heat loss. Slower cooling favors the formation of well-ordered crystals over an amorphous oil.[15]
Issue 3: Low Recovery of the Purified Product
Possible Cause: Significant Amount of Compound Remains in the Mother Liquor A low yield can occur if too much solvent was used, leading to a substantial amount of the compound remaining dissolved in the filtrate after collection.[19]
Solution:
-
Test the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate the solvent. A significant solid residue indicates that a considerable amount of your product was lost.
-
Recover the Product: If a large amount of product is in the mother liquor, you can recover it by evaporating a portion of the solvent and attempting a second crystallization.[19]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved.[2]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.[2]
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Subsequently, place the flask in an ice bath to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities from the crystal surfaces.[3]
-
Drying: Dry the purified crystals to remove any residual solvent.[2][3]
Protocol 2: Mixed-Solvent Recrystallization
-
Solvent Pair Selection: Choose two miscible solvents. The compound should be soluble in one ("good" solvent) and insoluble in the other ("bad" solvent).[8][9]
-
Dissolution: Dissolve the impure solid in a minimum amount of the hot "good" solvent.
-
Addition of "Bad" Solvent: While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes cloudy (the cloud point), indicating the start of precipitation.[20][21]
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[20][21]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.[20]
-
Collection, Washing, and Drying: Follow steps 5-7 from the single-solvent recrystallization.
Data Presentation
Table 1: Common Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | Good for polar compounds, but its high boiling point can be a disadvantage.[6] |
| Ethanol | 78 | High | A versatile and commonly used solvent for a wide range of organic compounds.[6] |
| Methanol | 65 | High | Similar to ethanol but with a lower boiling point.[5] |
| Acetone | 56 | Medium | A good solvent for many organic compounds, but its low boiling point can make it difficult to work with.[5] |
| Ethyl Acetate | 77 | Medium | Often used in mixed-solvent systems.[6] |
| Diethyl Ether | 35 | Low | Highly volatile and flammable, should be used with caution.[5] |
| Hexane | 69 | Low | Good for non-polar compounds, often used as the "bad" solvent in mixed-solvent systems.[6] |
| Toluene | 111 | Low | High boiling point can be problematic for removing residual solvent.[5] |
Visualizations
Caption: General workflow for the recrystallization process.
References
- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Recrystallization [sites.pitt.edu]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 13. syrris.com [syrris.com]
- 14. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. homework.study.com [homework.study.com]
- 17. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Managing Temperature in Exothermic Imidazole Synthesis
Welcome to the technical support center dedicated to a critical aspect of imidazole synthesis: the effective management of reaction exotherms. Imidazole synthesis, particularly multi-component reactions like the Debus-Radziszewski synthesis, are known for their potential to release significant amounts of heat.[1] Improper control of this heat evolution can lead to reduced product yield, increased byproduct formation, and in the worst-case scenario, a hazardous thermal runaway.[2][3]
This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges of temperature control. Here, we move beyond simple instructions to explain the underlying principles of thermal management, providing you with the expertise to conduct your syntheses safely and efficiently.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in imidazole synthesis?
A1: Temperature is a master variable that dictates reaction kinetics and selectivity. For exothermic imidazole syntheses, precise temperature control is crucial for several reasons:
-
Preventing Thermal Runaway: The primary safety concern is thermal runaway, where the heat generated by the reaction exceeds the cooling system's capacity to remove it.[3] This leads to an uncontrolled acceleration of the reaction rate, temperature, and pressure, potentially causing an explosion.[4]
-
Maximizing Product Yield: Many imidazole syntheses have an optimal temperature range. Temperatures that are too low may result in a slow or incomplete reaction, while excessively high temperatures can lead to the degradation of reactants and products or promote unwanted side reactions.[2][5]
-
Minimizing Byproducts: Side reactions, such as the formation of oxazoles or polymeric materials, are often favored at higher temperatures.[2][6] Maintaining a stable temperature ensures the desired reaction pathway is dominant.
Q2: What is the most common method for preparing imidazoles that requires careful temperature control?
A2: The Debus-Radziszewski synthesis and its variations are widely used methods that involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[7] This multi-component reaction is often exothermic and serves as a classic example where rigorous temperature management is essential for both safety and success.[1][6]
Q3: What are the basic components of a temperature-controlled reactor setup for an exothermic reaction?
A3: A standard laboratory setup includes a reactor vessel equipped with a cooling system (like a jacketed reactor connected to a circulator), an overhead stirrer for efficient mixing, a port for the controlled addition of reagents (e.g., a dropping funnel), and an accurate temperature probe to monitor the internal reaction temperature in real-time.[8][9] For larger scales, external heat exchangers or internal cooling coils may be necessary to provide sufficient heat removal capacity.[10]
Q4: What is a "semi-batch" process and why is it recommended?
A4: A semi-batch process involves adding one or more reactants to the reactor over a period of time, rather than all at once (a "batch" process). This is the cornerstone of controlling exothermic reactions.[11] By controlling the addition rate of a limiting reagent, you directly control the rate of reaction and, therefore, the rate of heat generation, ensuring it never overwhelms the cooling system.[12]
Troubleshooting Guide: Diagnosing and Solving Thermal Control Issues
This section addresses specific problems you may encounter during your experiments.
Issue 1: Sudden, Uncontrolled Temperature Spike (Potential Thermal Runaway)
-
Probable Causes:
-
Reagent Addition Rate is Too High: The rate of heat generation has surpassed the heat removal capacity of your cooling system. This is a common issue during scale-up, as the reactor's surface-area-to-volume ratio decreases, making cooling less efficient.[11][12]
-
Cooling System Failure: The circulator (thermostat) may have failed, or the flow of cooling fluid could be obstructed.[11]
-
Inadequate Mixing: Failure of the agitator can lead to the formation of localized "hot spots" where the reaction accelerates, while unreacted material accumulates elsewhere.[4][8] A sudden dispersion of this accumulated reagent can cause a violent reaction.
-
Accumulation of Reactants: If the reaction temperature is too low to initiate the reaction, the added reagent may accumulate. A subsequent, uncontrolled initiation can lead to a dangerous exotherm.[4]
-
-
Immediate Corrective Actions:
-
STOP REAGENT ADDITION IMMEDIATELY.
-
Increase cooling to the maximum setting.
-
If safe and possible, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat.
-
Prepare a quenching agent if one has been identified for the process.
-
Alert personnel and follow all laboratory safety protocols for emergency situations.
-
Troubleshooting Logic: Thermal Runaway Event
Caption: Decision tree for immediate response to a thermal event.
Issue 2: Consistently Low Product Yield
-
Probable Causes:
-
Sub-optimal Reaction Temperature: The reaction may be too slow if the temperature is too low, or side reactions may be dominating if it is too high.[2][13] For some syntheses, even a moderate increase in temperature can cause yields to drop.[5]
-
Incorrect Stoichiometry: An improper molar ratio of the dicarbonyl, aldehyde, and ammonia source can severely limit product formation.[6]
-
Inefficient Mixing: Poor agitation can lead to localized concentration gradients, reducing the overall reaction efficiency.[8]
-
Incomplete Reaction: The reaction may not have been allowed to run to completion. It is crucial to monitor the disappearance of starting materials.[13]
-
-
Systematic Solutions:
-
Temperature Optimization: Systematically screen a range of temperatures (e.g., in 10°C increments) to find the optimal point for product formation versus byproduct generation.[2]
-
Stoichiometry Adjustment: Experiment with different molar ratios. A common strategy in the Debus-Radziszewski synthesis is to use an excess of the ammonia source, like ammonium acetate, to favor the desired pathway.[6][13]
-
Reaction Monitoring: Use a technique like Thin Layer Chromatography (TLC) to track the consumption of the limiting starting material and the formation of the product to determine the optimal reaction time.[2]
-
Data Presentation: Heat Transfer Methods in Batch Reactors
| Method | Advantages | Disadvantages | Best For |
| Jacketed Vessel | Provides even heat distribution; prevents contamination of the process fluid.[10] | Limited surface area, which becomes less efficient on scale-up; lower heat transfer coefficient than coils.[10] | Mildly exothermic reactions; processes where purity is critical (e.g., glass-lined reactors).[10] |
| Internal Coils | High surface area provides excellent heat transfer.[10] | Can be difficult to clean; may interfere with mixing patterns; risk of contamination if a leak occurs.[10] | Highly exothermic reactions requiring rapid heat removal.[10] |
| External Heat Exchanger | Provides a very large surface area for heat transfer; not limited by reactor size.[10] | Requires an external pumped recirculation loop; adds complexity to the system. | Large-scale or extremely exothermic reactions where jackets/coils are insufficient.[10] |
Key Experimental Protocols
Protocol 1: Temperature-Controlled Semi-Batch Synthesis of 2,4,5-Trisubstituted Imidazole
This protocol is a generalized example based on the Debus-Radziszewski reaction, emphasizing thermal control.
1. Reactor Setup & Pre-Cooling:
-
Assemble a jacketed reactor system equipped with an overhead stirrer, temperature probe (thermocouple), and a pressure-equalizing dropping funnel.
-
Connect the reactor jacket to a circulating bath (thermostat).
-
Charge the reactor with the 1,2-dicarbonyl compound (e.g., benzil, 1.0 eq), the ammonia source (e.g., ammonium acetate, 3.0-5.0 eq), and the solvent (e.g., ethanol or acetic acid).
-
Begin stirring and cool the initial mixture to the desired starting temperature (e.g., 10-20°C) to provide a thermal buffer before the exothermic reaction begins.[2]
2. Controlled Reagent Addition:
-
Dissolve the aldehyde (1.0 eq) in a minimal amount of the reaction solvent and charge it to the dropping funnel.
-
Begin adding the aldehyde solution dropwise to the stirred, cooled reactor mixture. The rate of addition is the primary control parameter.
-
Monitor the internal temperature closely. If the temperature rises more than 2-3°C above the setpoint, stop the addition until the cooling system brings the temperature back down.
3. Reaction & Monitoring:
-
After the addition is complete, allow the reaction to stir at the set temperature (or gradually heat to a reflux temperature, e.g., 60-90°C, if required by the specific procedure).[2]
-
Monitor the reaction's progress via TLC until the limiting reactant is consumed.[2]
4. Work-up:
-
Once complete, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice or cold water to precipitate the crude product.[14]
-
Isolate the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) for purification.[14][15]
Experimental Workflow Visualization
Caption: Workflow for a temperature-controlled imidazole synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 4. Controlling exotherm in a batch reactor using cooling water [gozuk.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 8. amarequip.com [amarequip.com]
- 9. lneya-online.com [lneya-online.com]
- 10. Heat Transfer Methods In Batch Reactor - Industrial Professionals - Cheresources.com Community [cheresources.com]
- 11. Safe Automated Dosing with Exothermic Reactions - Case Study [pharma-iq.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Regioselectivity in Imidazole Functionalization
Welcome to the Technical Support Center dedicated to navigating the complexities of regioselective imidazole functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in controlling the site of substitution on the versatile imidazole scaffold. Imidazole's unique electronic and tautomeric nature often leads to mixtures of regioisomers, complicating synthetic routes and purification processes. This resource provides in-depth, field-proven insights and troubleshooting strategies to empower you to achieve your desired regiochemical outcomes with confidence and precision.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing regioselectivity in the N-functionalization of unsymmetrical imidazoles?
A1: The regioselectivity of N-functionalization in unsymmetrically substituted imidazoles is a delicate interplay of several factors:
-
Tautomerism: Imidazole exists as two rapidly equilibrating tautomers. The position of this equilibrium, influenced by the electronic nature of substituents, dictates the relative availability of the N-1 and N-3 positions for reaction.[1][2]
-
Electronic Effects: Electron-withdrawing groups (EWGs) at the C4(5)-position decrease the nucleophilicity of the adjacent N-3 nitrogen, thereby favoring functionalization at the more distant N-1 position.[3][4] Conversely, electron-donating groups (EDGs) can enhance the nucleophilicity of the adjacent nitrogen.
-
Steric Hindrance: The size of both the substituent on the imidazole ring and the incoming electrophile plays a crucial role.[3][5] Bulky groups will sterically hinder the approach of the electrophile to the adjacent nitrogen, favoring reaction at the less encumbered nitrogen atom.[4][6]
-
Reaction Conditions: The choice of base, solvent, and temperature can dramatically influence the regiochemical outcome.[3][7] For instance, in a basic medium, the reaction proceeds through the imidazole anion, where steric and electronic effects are paramount.[3][4] In neutral or acidic conditions, the tautomeric equilibrium of the free base plays a more dominant role.[3][4]
Troubleshooting Guides
Problem 1: My N-alkylation reaction is yielding a nearly 1:1 mixture of N-1 and N-3 regioisomers. How can I enhance selectivity?
This is a common challenge arising from the similar reactivity of the two nitrogen atoms in the imidazole ring.[3] Here’s a systematic approach to troubleshoot and optimize for your desired isomer:
Analysis and Strategy Flowchart
Caption: A decision-making workflow for troubleshooting poor N-alkylation regioselectivity.
Detailed Troubleshooting Steps:
-
Analyze Steric and Electronic Factors:
-
Steric Hindrance: If your substituent at the C4(5) position and your alkylating agent are both small, poor selectivity is expected.[3] Consider using a bulkier alkylating agent to favor substitution at the less sterically hindered nitrogen.[3][4]
-
Electronic Effects: An electron-withdrawing group at the C4(5) position will deactivate the adjacent N-3 nitrogen, promoting alkylation at the N-1 position.[3] If your substituent is electron-donating, this effect will be less pronounced or even reversed.
-
-
Modify Reaction Conditions:
-
Base and Solvent System: The reaction mechanism is highly dependent on the pH. Under basic conditions (e.g., NaH in DMF), you are alkylating the imidazolide anion, and the outcome is primarily governed by steric and inductive effects.[3][4] Under "neutral" conditions (e.g., in ethanol), the free base is alkylated, and the tautomeric equilibrium becomes a significant factor, which can sometimes override the expected electronic effects.[3][4] Experimenting with different base-solvent combinations is crucial.
-
-
Implement a Protecting Group Strategy:
-
For ultimate control, a protecting group strategy is often the most reliable approach. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is particularly effective for directing functionalization.[8] You can protect the imidazole at N-1, which then directs subsequent alkylation to the N-3 position. The SEM group can then be selectively removed, a process sometimes referred to as "trans-N-alkylation".[9][10]
-
Problem 2: I'm attempting a C-H arylation and obtaining a mixture of C2 and C5 products, or the reaction is not proceeding at the desired C4 position.
Regiocontrol in C-H arylation of imidazoles is challenging but can be achieved by carefully selecting the catalytic system and leveraging protecting groups.
Understanding Imidazole C-H Reactivity
Caption: Reactivity profile of C-H bonds in the imidazole ring.
Troubleshooting Steps:
-
Targeting the C5 Position:
-
Targeting the C2 Position:
-
Targeting the C4 Position:
-
Direct C-H functionalization at the C4 position is notoriously difficult due to its electronic and steric properties.[3][8] A multi-step strategy is typically required:
-
Protect N-1: Use a protecting group like SEM.
-
Directing Group Approach: While less common for imidazoles themselves, in broader heterocyclic chemistry, directing groups are used to achieve functionalization at otherwise unreactive positions.[11]
-
"SEM-Switch" Strategy: A clever approach involves protecting the imidazole at N-1, performing a C5-arylation, and then inducing a "SEM-switch" where the protecting group migrates from N-1 to N-3. This migration makes the C4 position more accessible for a subsequent functionalization step.[8]
-
-
Experimental Protocols
Protocol 1: Regioselective N-1 Alkylation of 4-Iodo-1H-imidazole using a Mild Base
This protocol leverages the electron-withdrawing nature of the iodine atom at the C4 position, which deactivates the adjacent N-3, favoring alkylation at the N-1 position.
Materials:
-
4-iodo-1H-imidazole
-
Alkylating agent (e.g., alkyl halide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 4-iodo-1H-imidazole (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous acetonitrile to the flask to form a suspension.
-
Add the alkylating agent (1.2 equivalents) to the stirred suspension at room temperature.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted imidazole.
Protocol 2: Palladium-Catalyzed C5-Arylation of N-SEM-Protected Imidazole
This protocol demonstrates the use of an N-SEM protecting group to achieve high regioselectivity for C-H arylation at the C5 position.[3]
Materials:
-
1-SEM-imidazole
-
Aryl bromide or chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous solvent (e.g., DMF or dioxane)
-
Ethyl acetate (EtOAc)
-
Celite
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel purged with an inert atmosphere (e.g., argon or nitrogen), combine 1-SEM-imidazole (1.0 equivalent), the aryl halide (1.2 equivalents), Pd(OAc)₂ (e.g., 2-5 mol%), the ligand (e.g., 4-10 mol%), and the base (e.g., 2.0 equivalents).
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 110-120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts. Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure 5-aryl-1-SEM-imidazole.[3]
Data Summary Table
Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity of 4(5)-Substituted Imidazoles
| Substituent at C4(5) | Alkylating Agent | Base/Solvent System | Predominant Isomer | Rationale |
| -NO₂ (EWG) | CH₃I | NaOH / H₂O | 1,4-isomer | The EWG deactivates the adjacent N-3, making the remote N-1 more nucleophilic.[3][4] |
| -NO₂ (EWG) | CH₃I | Ethanol (neutral) | 1,5-isomer | The tautomeric equilibrium favors the 4-nitro tautomer, which, although less reactive, directs methylation to the N-1 position, resulting in the 1,5-isomer.[4] |
| -CH₃ (EDG) | (CH₃)₂CHI | NaH / DMF | 1,5-isomer | Steric hindrance from the isopropyl group and the C5-methyl group favors alkylation at the less hindered N-1 position. |
| -Ph | Benzyl Bromide | K₂CO₃ / MeCN | Mixture | Minimal steric and electronic differentiation leads to poor regioselectivity.[3] |
| -I (EWG) | Ethyl Bromide | K₂CO₃ / MeCN | 1,4-isomer | The inductive electron-withdrawing effect of iodine deactivates the adjacent N-3. |
References
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Full functionalization of the imidazole scaffold by selective metalation and sulfoxide/magnesium exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Full functionalization of the imidazole scaffold by selective metalation and sulfoxide/magnesium exchange. | Semantic Scholar [semanticscholar.org]
- 11. rsc.org [rsc.org]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to Ethyl 2-Phenyl-1H-imidazole-5-carboxylate: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the imidazole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals. The targeted synthesis of specific imidazole derivatives, such as ethyl 2-phenyl-1H-imidazole-5-carboxylate, is therefore of critical importance. This guide provides an in-depth comparative analysis of different synthetic routes to this valuable compound, offering insights into the causality behind experimental choices and providing self-validating protocols for practical application.
Introduction to this compound
This compound is a key building block in the synthesis of various biologically active molecules. Its structure, featuring a phenyl group at the 2-position and an ethyl carboxylate at the 5-position, offers multiple points for further functionalization, making it a versatile intermediate in the development of novel therapeutic agents. The efficiency and practicality of its synthesis are paramount for successful drug discovery and development programs. This guide will explore and compare two prominent synthetic strategies for its preparation.
Route 1: The Debus-Radziszewski Reaction: A Classic Multicomponent Approach
The Debus-Radziszewski synthesis is a well-established and commercially utilized method for the preparation of imidazoles.[1][2] This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[3][4] For the synthesis of this compound, the key starting materials are ethyl glyoxalate (acting as the 1,2-dicarbonyl equivalent), benzaldehyde, and an ammonia source.
Underlying Principles and Mechanistic Insight
The reaction is thought to proceed in two main stages. Initially, the dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. Subsequently, this diimine reacts with the aldehyde, leading to cyclization and subsequent aromatization to form the imidazole ring.[2] The use of a multicomponent approach offers the advantage of atom economy, as most of the atoms from the starting materials are incorporated into the final product.
Caption: The Debus-Radziszewski synthesis of this compound.
Experimental Protocol
Materials:
-
Benzaldehyde
-
Ethyl glyoxalate (50% solution in toluene)
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve benzaldehyde (10 mmol) and ammonium acetate (40 mmol) in glacial acetic acid (30 mL).
-
Add ethyl glyoxalate (12 mmol, 50% solution in toluene) to the mixture.
-
Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
-
Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Discussion of Route 1
The Debus-Radziszewski reaction is a robust and straightforward method for the synthesis of polysubstituted imidazoles. The use of readily available and inexpensive starting materials makes it an economically attractive option. However, a significant drawback can be the relatively harsh reaction conditions, including high temperatures and the use of acetic acid as a solvent, which may not be suitable for substrates with sensitive functional groups.[5] Yields can also be variable depending on the specific substrates and reaction conditions.
Route 2: Condensation of an α-Haloketone with an Amidine
An alternative and widely used strategy for the synthesis of 2,5-disubstituted imidazoles involves the condensation of an α-haloketone with an amidine.[1] For the synthesis of our target molecule, this would involve the reaction of a suitable α-halo-β-ketoester with benzamidine.
Underlying Principles and Mechanistic Insight
This synthesis relies on the nucleophilic character of the amidine and the electrophilic nature of the α-haloketone. The reaction typically proceeds via an initial nucleophilic attack of one of the amidine nitrogens on the carbon bearing the halogen, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazole ring.
Caption: Synthesis of this compound via amidine and α-haloketone condensation.
Experimental Protocol
Materials:
-
Benzamidine hydrochloride
-
Ethyl 2-chloro-3-oxobutanoate
-
Sodium ethoxide
-
Ethanol
-
Dichloromethane
-
Saturated aqueous sodium chloride solution
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium (10 mmol) in absolute ethanol (50 mL) under an inert atmosphere.
-
To this solution, add benzamidine hydrochloride (10 mmol) and stir the mixture at room temperature for 30 minutes.
-
Add ethyl 2-chloro-3-oxobutanoate (10 mmol) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane (50 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with saturated aqueous sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.
Discussion of Route 2
This method offers the advantage of generally milder reaction conditions compared to the Debus-Radziszewski synthesis. The regioselectivity is also well-defined, leading to the desired 2,5-disubstituted imidazole. However, the synthesis of the required α-halo-β-ketoester starting material can sometimes be challenging and may add extra steps to the overall sequence. The stability of the α-haloketone can also be a concern.
Comparative Analysis
| Parameter | Route 1: Debus-Radziszewski | Route 2: Amidine + α-Haloketone |
| Starting Materials | Benzaldehyde, ethyl glyoxalate, ammonia source | Benzamidine, ethyl 2-chloro-3-oxobutanoate |
| Reaction Type | Multicomponent condensation | Bimolecular condensation/cyclization |
| Reaction Conditions | High temperature (reflux in acetic acid) | Milder conditions (reflux in ethanol) |
| Atom Economy | Generally high | Moderate to high |
| Advantages | Readily available starting materials, one-pot | Milder conditions, good regioselectivity |
| Disadvantages | Harsh conditions, potential for side products | α-haloketone may require synthesis, stability issues |
| Typical Yields | Moderate to good (variable) | Good to excellent |
Conclusion
Both the Debus-Radziszewski reaction and the condensation of α-haloketones with amidines represent viable and effective strategies for the synthesis of this compound. The choice of the most appropriate route will depend on several factors, including the availability of starting materials, the scale of the synthesis, and the tolerance of any other functional groups present in the starting materials to the reaction conditions.
The Debus-Radziszewski approach is a powerful one-pot method when simple, inexpensive starting materials are desired and the potential for high temperatures is not a limiting factor. Conversely, the amidine and α-haloketone route offers a milder and often more regioselective alternative, provided the α-halo-β-ketoester is readily accessible. By understanding the underlying principles and practical considerations of each method, researchers can make an informed decision to best suit their synthetic goals.
References
- 1. A review article on synthesis of imidazole derivatives [wisdomlib.org]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. youtube.com [youtube.com]
A Comparative Analysis of the Biological Activity of Imidazole Derivatives: A Guide for Drug Discovery Professionals
The imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its aromaticity, polarity, and ability to act as both a hydrogen bond donor and acceptor, make it a versatile pharmacophore for interacting with a wide array of biological targets.[4][5] This has led to the development of a multitude of imidazole-containing drugs with diverse therapeutic applications. This guide provides a comparative overview of the biological activities of various imidazole derivatives, focusing on their antimicrobial, antifungal, anticancer, and anti-inflammatory properties. We will delve into the structure-activity relationships that govern their potency and explore the experimental methodologies used to evaluate their efficacy, providing researchers with the foundational knowledge to navigate the chemical space of imidazole derivatives in their drug discovery endeavors.
Antimicrobial Activity: A Battle Against Resistance
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Imidazole derivatives have long been a promising class of compounds in this arena, exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[6][7][8]
The mechanism of antibacterial action for many imidazole derivatives involves the disruption of key cellular processes such as DNA replication, cell wall synthesis, and membrane integrity.[6] The diverse substitutions on the imidazole ring allow for the fine-tuning of their antibacterial spectrum and potency.
Comparative In Vitro Antibacterial Activity of Imidazole Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected imidazole derivatives against common bacterial strains, providing a quantitative comparison of their potency.
| Imidazole Derivative | Core Structure | Substituent(s) | Bacterial Strain | MIC (µg/mL) | Reference |
| HL1 | Imidazole | Specific undisclosed substituents | Staphylococcus aureus | 125 | [6] |
| Escherichia coli | 250 | [6] | |||
| HL2 | Imidazole | Specific undisclosed substituents | Staphylococcus aureus | 250 | [6] |
| Escherichia coli | 500 | [6] | |||
| Compound 31 | Imidazole-2,4-dienone | Specific undisclosed substituents | Staphylococcus aureus | 8 | [9] |
| Staphylococcus epidermidis | 8 | [9] | |||
| Compound 42 | Imidazole-2,4-dienone | Specific undisclosed substituents | Staphylococcus aureus | 4 | [9] |
| Staphylococcus epidermidis | 8 | [9] | |||
| Triazolyl imidazole | Triazole-imidazole hybrid | Triaryl substituents | Pseudomonas aeruginosa | Significant activity | [10] |
| Bacillus subtilis | Significant activity | [10] | |||
| Staphylococcus epidermidis | Significant activity | [10] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a standardized assay for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11]
-
Inoculum Preparation: Prepare a standardized inoculum of the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) to a density of approximately 5 × 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).[11]
-
Serial Dilution: Perform a two-fold serial dilution of the test imidazole derivatives in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]
Caption: Workflow for MIC determination using the broth microdilution method.
Antifungal Activity: Targeting Fungal Pathogens
Imidazole derivatives are a cornerstone of antifungal therapy, with many marketed drugs like ketoconazole, miconazole, and clotrimazole belonging to this class.[9][12][13] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[12][13]
Comparative In Vitro Antifungal Activity of Imidazole Derivatives
The following table presents the MIC values of various imidazole derivatives against pathogenic fungal strains.
| Imidazole Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Compound 31 | Candida albicans (fluconazole-resistant) | 8 | [9] |
| Compound 42 | Candida albicans (fluconazole-resistant) | 8 | [9] |
| Difluorinated N-substituted imidazole | Cryptococcus neoformans | Active | [10] |
| Dichlorinated N-substituted imidazole | Cryptococcus neoformans | Active | [10] |
| 1-n-propyl-4-(3,4-dichlorophenyl)imidazole | Trichophyton spp. | Highly Active | [14] |
| 1-n-butyl-4-(3,4-dichlorophenyl)imidazole | Trichophyton spp. | Highly Active | [14] |
| 1-isobutyl-4-(3,4-dichlorophenyl)imidazole | Trichophyton spp. | Highly Active | [14] |
Structure-Activity Relationship (SAR) Insights for Antifungal Activity:
-
Lipophilicity: The lipophilicity of the molecule, often represented by the n-octanol/water partition coefficient (ClogP), plays a significant role in its antifungal potency.[15]
-
Substituents: The presence of electron-withdrawing groups, such as halogens, on the phenyl ring attached to the imidazole core often enhances antifungal activity.[12][14] For instance, 1-alkyl-4-(3,4-dichlorophenyl)imidazoles are among the most active compounds against Trichophyton species.[14]
Anticancer Activity: A Multifaceted Approach
The versatility of the imidazole scaffold has been extensively explored in the development of anticancer agents.[16][17][18] Imidazole derivatives can exert their anticancer effects through various mechanisms, including:
-
Kinase Inhibition: Targeting protein kinases involved in cancer cell signaling pathways, such as EGFR, VEGFR, and RAF kinases.[16][19]
-
Apoptosis Induction: Triggering programmed cell death in cancer cells.[19]
-
Cell Cycle Arrest: Halting the uncontrolled proliferation of cancer cells at different phases of the cell cycle.[18][19]
-
DNA Interaction: Some derivatives can interact with DNA, leading to cell death.[16]
Comparative In Vitro Anticancer Activity of Imidazole Derivatives
The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table compares the IC50 values of different imidazole derivatives against various cancer cell lines.
| Imidazole Derivative | Core Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazole 5 | Imidazole-containing hybrid | HCC827 (Lung) | 0.010 | [20] |
| NCI-H1975 (Lung) | 0.21 | [20] | ||
| A549 (Lung) | 0.99 | [20] | ||
| Derivative 1 | Imidazole-1,2,4-oxadiazole hybrid | MCF-7 (Breast) | 3.02 | [20] |
| Derivative 16 | Imidazole-containing aromatic amide | K-562 (Leukemia) | 5.66 | [20] |
| Imidazolthiazepine hybrid 58 | Imidazolthiazepine | HepG2 (Liver) | 8.06 | [20] |
| MCF-7 (Breast) | 5.52 | [20] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential medicinal agents.[11]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the imidazole derivatives and incubate for 48-72 hours.[11]
-
MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours. Live cells with active metabolism will convert MTT into a purple formazan product.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by imidazole derivatives.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Imidazole derivatives have demonstrated significant anti-inflammatory properties.[21][22] Their mechanisms of action often involve the modulation of key inflammatory pathways and mediators. For example, some imidazole-based compounds can inhibit enzymes involved in the arachidonic acid metabolism pathway, thereby reducing the production of pro-inflammatory prostaglandins.[21] Others can modulate the activity of transcription factors like NF-κB, which plays a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[21]
Comparative In Vivo Anti-inflammatory Activity of Imidazole Derivatives
The carrageenan-induced paw edema model in rats is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.
| Imidazole Derivative | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| Indomethacin (Standard) | 10 | - | [23] |
| Compound 2h | 10 | 49.58 | [23] |
| Compound 2l | 10 | 51.48 | [23] |
| Compound 3g | 10 | 52.34 | [23] |
| Compound 3h | 10 | 58.02 | [23] |
| Compound 3l | 10 | 56.17 | [23] |
| Compound 3m | 10 | 50.12 | [23] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay evaluates the ability of a compound to reduce acute inflammation.
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for a week before the experiment.
-
Compound Administration: Administer the test imidazole derivatives or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the control group (carrageenan only).
Caption: Inhibition of the arachidonic acid pathway by imidazole derivatives.
Conclusion
The imidazole scaffold is undeniably a privileged structure in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents with a broad spectrum of biological activities.[1][10] The structure-activity relationship studies highlighted in this guide underscore the importance of strategic substitutions on the imidazole ring to optimize potency and selectivity for specific biological targets. The experimental protocols provided offer a standardized framework for the evaluation of new imidazole derivatives. As our understanding of the molecular basis of diseases deepens, the rational design of imidazole-based compounds will continue to be a fruitful area of research, with the potential to deliver next-generation therapies for a wide range of human ailments.
References
- 1. jopir.in [jopir.in]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. nano-ntp.com [nano-ntp.com]
- 5. pharmacyjournal.net [pharmacyjournal.net]
- 6. mdpi.com [mdpi.com]
- 7. Exploration of structure-based on imidazole core as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazole Derivatives and their Antibacterial Activity - A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinmedkaz.org [clinmedkaz.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Development and Characterization of Imidazole Derivatives for Antifungal Applications [biolmolchem.com]
- 13. biolmolchem.com [biolmolchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijsrtjournal.com [ijsrtjournal.com]
- 18. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]
- 19. ijsred.com [ijsred.com]
- 20. mdpi.com [mdpi.com]
- 21. Schiff’s Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 22. Analgesic, anti-inflammatory and oxy-radical scavenger activity of imidazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
A Definitive Guide to the Structural Elucidation of Ethyl 2-Phenyl-1H-imidazole-5-carboxylate using 2D NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel heterocyclic compounds, such as ethyl 2-phenyl-1H-imidazole-5-carboxylate, a key intermediate in various pharmaceutical syntheses, reliance on one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy alone can be insufficient. This guide provides an in-depth, technical comparison of 2D NMR techniques for the structural validation of this compound, demonstrating how a synergistic application of COSY, HSQC, and HMBC experiments provides irrefutable evidence of its chemical architecture.
The Challenge: Beyond 1D NMR
While ¹H and ¹³C NMR provide essential information on the chemical environment and number of protons and carbons, they do not explicitly reveal the connectivity between atoms. For a molecule like this compound, with its distinct phenyl, imidazole, and ethyl ester moieties, confirming the precise arrangement of these fragments is paramount. Furthermore, the potential for tautomerism in imidazole rings can complicate the interpretation of ¹³C NMR spectra in solution, sometimes leading to broadened or even absent signals for the imidazole carbons[1]. Two-dimensional NMR techniques overcome these limitations by mapping correlations between nuclei, providing a detailed blueprint of the molecular structure.
Experimental Rationale and Workflow
Our approach to the structural validation of this compound involves a logical progression through three key 2D NMR experiments. This multi-faceted approach ensures that every part of the molecule is accounted for and its connectivity is unequivocally established.
Caption: Experimental workflow for 2D NMR structural elucidation.
Step-by-Step Experimental Protocol
1. Sample Preparation:
-
Dissolve approximately 10-15 mg of synthesized this compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for imidazole-containing compounds as the N-H proton is more likely to be observed.
-
Filter the solution into a 5 mm NMR tube.
2. NMR Data Acquisition:
-
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to identify all proton signals and their multiplicities.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify all carbon signals.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different parts of the molecule.
Data Interpretation and Structural Validation
Below is a tabulated summary of the expected ¹H and ¹³C NMR chemical shifts and the key 2D NMR correlations for this compound.
Table 1: Expected ¹H and ¹³C NMR Data
| Atom Number | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| 1 (N-H) | ~12.5 | br s | - |
| 2 (C) | - | - | ~148.0 |
| 4 (C-H) | ~7.90 | s | ~135.0 |
| 5 (C) | - | - | ~120.0 |
| 6 (C=O) | - | - | ~162.0 |
| 7 (CH₂) | ~4.30 | q | ~61.0 |
| 8 (CH₃) | ~1.35 | t | ~14.5 |
| 1' (C) | - | - | ~130.0 |
| 2'/6' (C-H) | ~7.95 | m | ~129.0 |
| 3'/5' (C-H) | ~7.45 | m | ~128.8 |
| 4' (C-H) | ~7.40 | m | ~130.5 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Table 2: Key 2D NMR Correlations
| Experiment | Observed Correlations | Interpretation |
| COSY | H-7 with H-8 | Confirms the presence of the ethyl group (-CH₂-CH₃). |
| H-2'/6' with H-3'/5'; H-3'/5' with H-4' | Establishes the connectivity within the phenyl ring. | |
| HSQC | H-4 with C-4 | Assigns the proton at ~7.90 ppm to the imidazole C-4 carbon. |
| H-7 with C-7; H-8 with C-8 | Confirms the ¹H and ¹³C assignments for the ethyl group. | |
| H-2'/6' with C-2'/6'; H-3'/5' with C-3'/5'; H-4' with C-4' | Assigns the protons of the phenyl ring to their corresponding carbons. | |
| HMBC | H-4 with C-2, C-5, C=O (C-6) | Crucial for confirming the imidazole ring structure and the position of the carboxylate group. |
| H-7 with C=O (C-6), C-8 | Connects the ethyl group to the carboxylate carbon. | |
| H-2'/6' with C-2, C-4', C-1' | Confirms the attachment of the phenyl ring to the C-2 position of the imidazole ring. | |
| N-H (H-1) with C-2, C-4, C-5 | Provides further evidence for the imidazole ring structure. |
Visualizing the Connectivity: The Power of HMBC
The HMBC experiment is the linchpin in this structural elucidation. It allows us to piece together the different fragments of the molecule. The following diagram illustrates the key long-range correlations that definitively establish the structure of this compound.
Caption: Key HMBC correlations confirming molecular connectivity.
Interpretation of Key HMBC Correlations:
-
The correlation between the imidazole proton H-4 and the carbonyl carbon (C-6) unequivocally places the ethyl carboxylate group at the C-5 position of the imidazole ring.
-
The correlation between the ortho protons of the phenyl ring (H-2'/6') and the C-2 carbon of the imidazole ring confirms the attachment of the phenyl group at this position.
-
The correlations from the methylene protons of the ethyl group (H-7) to the carbonyl carbon (C-6) solidify the structure of the ethyl ester moiety.
Comparison with Alternative Structures
Without 2D NMR, one might mistakenly propose alternative isomers. For example, the ethyl carboxylate group could be at the C-4 position. However, in that scenario, we would expect to see an HMBC correlation from the imidazole proton (now at C-5) to the phenyl-bearing C-2, but not to the carbonyl carbon. The observed correlations definitively rule out such alternative structures.
Conclusion
The structural validation of this compound serves as a clear example of the power and necessity of 2D NMR spectroscopy in modern chemical research. While 1D NMR provides a preliminary assessment, the combination of COSY, HSQC, and particularly HMBC experiments offers a comprehensive and unambiguous confirmation of molecular structure. This rigorous approach not only ensures the identity of the synthesized compound but also provides a robust dataset for publication and regulatory submission, upholding the highest standards of scientific integrity.
References
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Imidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the immutable truth is that data integrity is paramount. For heterocyclic compounds like imidazoles—a scaffold present in numerous active pharmaceutical ingredients (APIs)—the analytical methods underpinning their quantification and characterization must be beyond reproach. This guide provides an in-depth exploration of the cross-validation of analytical methods for imidazole compounds, moving beyond a simple recitation of protocols to a nuanced discussion of the causality behind experimental choices. As a senior application scientist, my objective is to provide a framework that is not only scientifically sound but also practical for researchers, scientists, and drug development professionals.
The Imperative of Cross-Validation: Ensuring Method Robustness and Data Comparability
An analytical method validated in a single laboratory is a well-characterized tool. However, in the collaborative and often globalized environment of drug development, methods are frequently transferred between laboratories—from a research and development setting to a quality control laboratory, or between a sponsor and a contract research organization (CRO).[1][2] This is where cross-validation becomes a critical exercise.
Cross-validation is the documented process of verifying that a validated analytical method produces consistent, reliable, and accurate results when performed by different laboratories, with different analysts, or on different equipment.[1] It is a cornerstone of method transfer, ensuring data comparability and the long-term viability of the analytical procedure.[3][4] The US Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide guidelines that underscore the importance of this process.[5][6]
The primary objective of a cross-validation study is to demonstrate that any two laboratories employing the same method will produce equivalent results within predefined acceptance criteria.[7] This instills confidence that data generated at different sites or at different times can be reliably compared for decision-making in clinical trials, stability studies, and product release.
Designing a Robust Cross-Validation Study: A Logical Framework
A successful cross-validation study is built on a foundation of a well-defined protocol that outlines the objectives, procedures, and acceptance criteria.[1] The process can be visualized as a systematic comparison of performance between the originating (transferring) laboratory and the receiving laboratory.
Caption: A workflow for a multi-laboratory analytical method cross-validation study.
Comparative Analysis of Key Analytical Techniques for Imidazole Compounds
The choice of analytical technique for imidazole compounds is dictated by the analyte's physicochemical properties, the sample matrix, and the required sensitivity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prevalent methods. The following table provides a comparative overview of these techniques and their typical validation parameters for imidazole analysis.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Specificity/Selectivity | Good, based on retention time and UV spectrum. Potential for interference from co-eluting compounds.[8] | Excellent, based on retention time and mass spectrum fragmentation pattern.[9] | Superior, based on retention time and specific precursor-product ion transitions (MRM).[10] |
| Linearity (r²) | Typically ≥ 0.999[11] | Typically ≥ 0.99[9] | Typically ≥ 0.99[12] |
| Accuracy (% Recovery) | 98-102% | 95-105% | 90-110% |
| Precision (% RSD) | ≤ 2% | ≤ 5% | ≤ 15% |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range[13] | pg/mL to ng/mL range[9] | fg/mL to pg/mL range[10] |
| Robustness | Sensitive to changes in mobile phase composition, pH, and column temperature. | Sensitive to injection port temperature, carrier gas flow rate, and derivatization conditions. | Sensitive to mobile phase composition, ion source parameters, and matrix effects. |
| Typical Application | Assay and impurity determination in pharmaceutical dosage forms.[8] | Analysis of volatile and semi-volatile imidazole derivatives, often requiring derivatization.[9] | Quantification of imidazoles in complex biological matrices (e.g., plasma, urine).[10] |
Experimental Protocols: A Step-by-Step Guide
The following protocols are provided as a detailed guide for the analysis of imidazole compounds using common analytical techniques. The causality behind key steps is explained to provide a deeper understanding of the methodology.
Protocol 1: HPLC-UV Method for the Simultaneous Determination of Imidazole Antifungals in Pharmaceutical Formulations
This protocol is adapted from methodologies for the analysis of imidazole antifungals in commercial dosage forms.[8]
1. Instrumentation and Reagents
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM potassium dihydrogen phosphate, adjusted to a specific pH with phosphoric acid). The exact ratio should be optimized for adequate separation.
-
Reagents: Acetonitrile (HPLC grade), potassium dihydrogen phosphate, phosphoric acid, and purified water.
-
Standard Solutions: Prepare individual stock solutions of the imidazole standards in a suitable solvent (e.g., methanol) and then prepare working standards by diluting the stock solutions in the mobile phase.
2. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: A wavelength that provides a good response for all analytes of interest (e.g., 230 nm).[8]
-
Injection Volume: 20 µL.
3. Sample Preparation
-
Creams and Ointments: Accurately weigh a quantity of the formulation equivalent to a known amount of the active ingredient. Disperse the sample in a suitable solvent (e.g., methanol) and sonicate to ensure complete dissolution. Centrifuge or filter the sample to remove excipients. Dilute the supernatant to a suitable concentration with the mobile phase. Rationale: This process extracts the analyte from the complex matrix and prepares it for injection.
-
Tablets: Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a single dose and proceed with the extraction as described for creams and ointments.
4. Validation and Cross-Validation Procedure
-
Linearity: Prepare a series of at least five concentrations of the standard solutions and inject them in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.[11]
-
Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of the imidazole standards at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision: Assess repeatability (intra-day precision) by analyzing six replicate preparations of the same sample on the same day. Assess intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst. The relative standard deviation (RSD) should be ≤ 2%.
-
Cross-Validation: The originating and receiving laboratories should analyze the same lot of a homogeneous sample (e.g., a well-characterized batch of the pharmaceutical formulation) in triplicate. The results should be compared using statistical tests such as the t-test and F-test.[14] The acceptance criteria should be pre-defined in the cross-validation protocol, for example, the difference in the mean assay values between the two laboratories should not exceed a certain percentage (e.g., ± 2%).
Protocol 2: GC-MS Method for the Determination of Imidazole Derivatives
This protocol is based on the principles of GC-MS analysis for imidazole-like compounds, which often require derivatization to improve volatility.[9]
1. Instrumentation and Reagents
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A capillary column suitable for the separation of the derivatized analytes (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).[9]
-
Carrier Gas: Helium at a constant flow rate.
-
Reagents: Derivatizing agent (e.g., isobutyl chloroformate), pyridine, anhydrous ethanol, acetonitrile, and high-purity solvents for extraction.[9]
-
Standard Solutions: Prepare stock and working standards of the imidazole derivatives in a suitable solvent.
2. Derivatization Procedure
-
To a sample containing the imidazole compounds, add acetonitrile, pyridine, anhydrous ethanol, and the derivatizing agent (isobutyl chloroformate) in optimized amounts.[9] Rationale: Derivatization with isobutyl chloroformate increases the volatility and thermal stability of the imidazole compounds, making them amenable to GC analysis.
-
Adjust the pH of the solution to optimize the reaction.[9]
-
Extract the derivatized analytes with a suitable organic solvent.
3. GC-MS Conditions
-
Injector Temperature: Optimized to ensure efficient vaporization without thermal degradation of the derivatives.
-
Oven Temperature Program: A programmed temperature ramp to achieve optimal separation of the derivatized compounds. For example, start at 70°C, hold for 1 minute, then ramp to 280°C at a defined rate.[9]
-
MS Parameters: Operate in electron ionization (EI) mode. Acquire data in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.
4. Validation and Cross-Validation Procedure
-
Linearity: Establish a calibration curve using derivatized standards. The correlation coefficient (r²) should be ≥ 0.99.[9]
-
Accuracy and Precision: Evaluate using spiked samples at different concentration levels. The recovery should be within acceptable limits (e.g., 95-105%), and the RSD should be ≤ 5%.
-
Cross-Validation: Both laboratories should perform the derivatization and analysis of the same set of samples. The results should be statistically compared, with acceptance criteria defined in the protocol.
Protocol 3: LC-MS/MS Method for the Quantification of Imidazole Compounds in Biological Matrices
This protocol is based on established methods for the sensitive and selective quantification of imidazoles in complex matrices like plasma.[10][15]
1. Instrumentation and Reagents
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column (e.g., C18, 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).[15] Rationale: The formic acid aids in the ionization of the imidazole compounds in the ESI source.
-
Reagents: Acetonitrile and water (LC-MS grade), formic acid, and an internal standard (IS) (ideally a stable isotope-labeled version of the analyte).
-
Standard Solutions: Prepare stock and working standards in a suitable solvent. Prepare calibration standards and quality control (QC) samples by spiking the biological matrix with the working standards.
2. Sample Preparation (Protein Precipitation)
-
To a small volume of the biological sample (e.g., 100 µL of plasma), add the internal standard.
-
Add a protein precipitating agent (e.g., acetonitrile) in a specific ratio (e.g., 3:1).[10] Vortex to mix thoroughly.
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition. Rationale: This simple and rapid extraction method removes the majority of proteins that can interfere with the analysis and damage the LC-MS system.
3. LC-MS/MS Conditions
-
Flow Rate: A flow rate suitable for the column dimensions (e.g., 0.4 mL/min).
-
Gradient Elution: A gradient program that provides good separation of the analyte from matrix components.
-
MS/MS Parameters: Operate the ESI source in positive ion mode. Optimize the cone voltage and collision energy for the analyte and internal standard to identify the most abundant and stable precursor and product ions for Multiple Reaction Monitoring (MRM).
4. Validation and Cross-Validation Procedure
-
Linearity: Analyze a set of calibration standards covering the expected concentration range. The regression should be weighted (e.g., 1/x²) to account for heteroscedasticity. The correlation coefficient (r²) should be ≥ 0.99.[12]
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on multiple days. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the RSD should be ≤ 15% (≤ 20% at the LLOQ).[16]
-
Cross-Validation: Both laboratories should analyze the same sets of QC samples and a selection of incurred samples (if available). The mean accuracy at each concentration level should be between 85.0% and 115.0% of the nominal concentration, and the precision (%CV) should be within 15.0%.[16]
Mandatory Visualizations: Logical Relationships in Method Validation
The following diagrams illustrate the hierarchical and interconnected nature of analytical method validation and cross-validation.
Caption: The hierarchy from method validation to cross-validation.
Caption: Key components of a successful cross-validation study.
Conclusion: A Commitment to Data Integrity
The cross-validation of analytical methods for imidazole compounds is not merely a regulatory hurdle; it is a scientific imperative that ensures the consistency and reliability of data throughout the drug development lifecycle. By understanding the principles behind the various analytical techniques and adhering to a well-structured cross-validation protocol, researchers can have confidence in the comparability of their results, regardless of where the analysis is performed. This commitment to robust analytical science is fundamental to the development of safe and effective medicines.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. qbdgroup.com [qbdgroup.com]
- 3. Analytical Method Validation, Verification and Transfer Right [complianceonline.com]
- 4. nebiolab.com [nebiolab.com]
- 5. fda.gov [fda.gov]
- 6. Analytical Method Validation and Transfer According to the New FDA Guidance - Webinar (Recorded) [researchandmarkets.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 10. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 15. mdpi.com [mdpi.com]
- 16. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different catalysts for imidazole synthesis
Introduction
The imidazole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Its prevalence has driven extensive research into synthetic methodologies, with a primary focus on developing efficient, selective, and sustainable catalytic systems. This guide provides a comparative analysis of the efficacy of various catalysts for imidazole synthesis, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their experimental design. We will delve into the mechanistic nuances, compare performance data, and provide actionable experimental protocols for the synthesis of these vital heterocyclic compounds.
Overview of Major Synthetic Routes
The synthesis of the imidazole ring can be broadly categorized into several key strategies. The classical Debus-Radziszewski reaction , a multicomponent condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, remains a fundamental approach.[4][5] However, its often harsh conditions and moderate yields have spurred the development of more sophisticated catalytic methods.[6][7] Modern approaches frequently employ transition metal catalysts, heterogeneous systems like zeolites, and innovative organocatalysts to improve yields, expand substrate scope, and enhance the environmental profile of the synthesis.[3][8]
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount in determining the efficiency, selectivity, and overall success of an imidazole synthesis. Below, we compare several major classes of catalysts, supported by experimental data from the literature.
Transition Metal Catalysts: The Workhorses of Imidazole Synthesis
Copper-based catalysts are among the most extensively studied and versatile systems for imidazole synthesis.[9][10] Their efficacy stems from their ability to mediate oxidative C-H functionalization and facilitate C-N bond formation under relatively mild conditions.[2]
Key Advantages:
-
High Yields: Copper catalysts, such as CuI and Cu(OAc)₂, consistently provide good to excellent yields across a range of substrates.[2][11]
-
Versatility: They are effective for the synthesis of di-, tri-, and tetrasubstituted imidazoles.[11]
-
Cost-Effectiveness: Copper is an abundant and relatively inexpensive metal, making these catalysts economically viable.[2]
Other transition metals like iron, zinc, and ruthenium have also been successfully employed. For instance, iron catalysts can promote [3+2] addition protocols, while ruthenium has been used in "borrowing hydrogen" methodologies.[12]
Data Summary: Performance of Selected Transition Metal Catalysts
| Catalyst | Reactants | Conditions | Yield (%) | Reference |
| CuI (15 mol%) | Benzoin, 4-Chlorobenzaldehyde, NH₄OAc | n-Butanol, Reflux | 95 | [11] |
| Cu(OAc)₂·H₂O (20 mol%) | β-enamino ester, Benzylamine, I₂, TBHP | Acetonitrile, RT | up to 85% | [2] |
| Cu(phen)Cl₂ (10 mol%) | L-histidine, Aldehyde, Benzylidenehydrazine | Ethanol, 35°C | 78-80 | [13] |
| ZnFe₂O₄ Nanoparticles | Aldehyde, Benzil, Primary Amines | Not specified | Good | [12] |
| Diruthenium(II) complex | Alcohols, Amines (Borrowing Hydrogen) | Aerobic | Not specified | [12] |
Heterogeneous Catalysts: Champions of Recyclability and Green Chemistry
Heterogeneous catalysts, such as zeolites and functionalized nanoparticles, offer significant advantages in terms of catalyst recovery, reusability, and simplified product purification.[1][3] These solid catalysts often promote reactions under solvent-free or environmentally benign conditions.[14][15]
-
Zeolites: Materials like ZSM-11 and H-ZSM-22 have demonstrated high catalytic activity for the synthesis of tetrasubstituted imidazoles, often under solvent-free conditions.[15][16] Their acidic sites are crucial for promoting the condensation reactions.[15]
-
Nanoparticles: Magnetic nanoparticles (e.g., Fe₃O₄, Ni₀.₅Zn₀.₅Fe₂O₄) functionalized with catalytic groups are particularly attractive.[1][17] They combine high surface area with the ability to be easily separated from the reaction mixture using an external magnet, allowing for multiple reuse cycles without significant loss of activity.[1][17][18] Catalysts like Cr₂O₃ and cerium phosphate nanoparticles have also shown remarkable efficiency.[19][20]
Data Summary: Performance of Selected Heterogeneous Catalysts
| Catalyst | Reactants | Conditions | Yield (%) | Reference |
| ZSM-11 Zeolite | Benzil, Benzaldehyde, Aniline, NH₄OAc | Solvent-free | Excellent | [15][21] |
| H-ZSM-22 Zeolite | Benzil, Aldehydes, Amines, NH₄OAc | Solvent | Excellent | [16] |
| Magnetic Polyborate NPs | Benzil, Aldehydes, Amines, NH₄OAc | Green solvent | High to Excellent | [18] |
| Cr₂O₃ Nanoparticles | Aromatic Aldehydes, Benzil, NH₄OAc | H₂O, Microwave | 60-87 | [19] |
| CeP₂O₇ Nanoparticles | Benzil, Aldehydes, NH₄OAc | Ethanol, 70°C | 90-96 | [20] |
Organocatalysts and Ionic Liquids: Metal-Free and Tunable Alternatives
In recent years, organocatalysis has emerged as a powerful, metal-free strategy for imidazole synthesis.[8][22][23] Thiazolium salts, for example, can catalyze the one-pot synthesis of highly substituted imidazoles from simple starting materials.[22][23][24]
Ionic Liquids (ILs) , particularly imidazolium-based salts, can serve dual roles as both the solvent and the catalyst.[25][26][27] Their unique properties, such as negligible vapor pressure, thermal stability, and tunable acidity/basicity, make them attractive for developing green synthetic protocols.[25] They can significantly accelerate reaction rates and often allow for easy product separation and catalyst recycling.[26][28]
Data Summary: Performance of Selected Organocatalysts & Ionic Liquids
| Catalyst / Medium | Reactants | Conditions | Yield (%) | Reference |
| Thiazolium Salt (5-20 mol%) | Aldehyde, α-amido sulfone, NH₄OAc | THF, Heat | 76 | [22][23] |
| Vitamin C (10 mol%) | Nitrile, Benzoin, Primary Amines | Solvent-free, 120°C | Not specified | [8] |
| [BMIM]Br | 1,2-dione, Aldehyde, Amine | Microwave | High | [26] |
| Urea-ZnCl₂ (Deep Eutectic) | Aldehyde, Benzil, NH₄OAc | Not specified | Excellent | [6][12] |
Mechanistic Insights & Experimental Workflow
Understanding the underlying reaction mechanism is crucial for optimizing reaction conditions and catalyst selection. For instance, in many multicomponent syntheses, the catalyst's primary role is to act as a Lewis acid, activating carbonyl groups towards nucleophilic attack.[12]
Below is a generalized workflow for catalyst screening and imidazole synthesis, followed by a simplified mechanistic diagram for a typical acid-catalyzed multicomponent reaction.
Caption: Generalized workflow for imidazole synthesis from catalyst screening to final product characterization.
Caption: Simplified mechanism for a catalyst-mediated multicomponent imidazole synthesis.
Detailed Experimental Protocols
The following protocols are representative examples for the synthesis of substituted imidazoles using different catalytic systems.
Protocol 1: Copper-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol is adapted from the work of Kadu et al. for the synthesis of 2,4,5-trisubstituted imidazoles using a copper(I) iodide catalyst.[11]
-
Reaction Setup: To a round-bottom flask, add benzoin (1.0 mmol, 1.0 equiv.), an appropriate aromatic aldehyde (1.0 mmol, 1.0 equiv.), and ammonium acetate (3.0 mmol, 3.0 equiv.).
-
Catalyst and Solvent Addition: Add copper(I) iodide (CuI, 15 mol%) and n-butanol (7 mL).
-
Reaction Execution: Equip the flask with a condenser and reflux the mixture with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add cold water to the flask and stir for 15 minutes.
-
Isolation: Collect the precipitated solid product by vacuum filtration.
-
Purification: Wash the crude product with water and then a small amount of cold ethanol. If necessary, further purify the product by recrystallization from ethanol to obtain the pure 2,4,5-trisubstituted imidazole.
Protocol 2: Heterogeneous Catalysis using ZSM-11 Zeolite
This protocol is based on the green synthesis of 1,2,4,5-tetrasubstituted imidazoles reported by Dipake et al.[15]
-
Reactant Mixing: In a round-bottom flask, combine benzil (1.0 mmol), an aromatic aldehyde (1.0 mmol), a primary amine (1.0 mmol), and ammonium acetate (3.0 mmol).
-
Catalyst Addition: Add the synthesized ZSM-11 zeolite catalyst (0.05 g).
-
Reaction Execution: Heat the solvent-free mixture with stirring at the optimized temperature (e.g., 120 °C). Monitor the reaction's completion using TLC.
-
Work-up: After the reaction is complete, cool the mixture and add ethanol to dissolve the product.
-
Catalyst Recovery: Separate the solid ZSM-11 catalyst by simple filtration. The recovered catalyst can be washed, dried, and reused for subsequent reactions.
-
Isolation and Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol.
Conclusion and Future Outlook
The synthesis of imidazoles has been significantly advanced by the development of diverse and efficient catalytic systems. While classic transition metal catalysts like copper remain highly effective and reliable, the trend is shifting towards more sustainable alternatives.[2][12] Heterogeneous catalysts, particularly magnetic nanoparticles and zeolites, are at the forefront of green chemistry, offering excellent recyclability and operational simplicity.[1][3][15] Concurrently, organocatalysis and the use of ionic liquids provide robust, metal-free pathways that are continually expanding in scope and application.[8][26]
Future research will likely focus on the development of even more active and selective catalysts that can operate under milder conditions, utilize renewable starting materials, and further minimize waste generation. The integration of flow chemistry and novel energy sources like sonication and microwave irradiation with these advanced catalytic systems promises to revolutionize the large-scale production of imidazole-based compounds.[5][6][29]
References
- 1. Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00368G [pubs.rsc.org]
- 2. A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Imidazole synthesis [organic-chemistry.org]
- 10. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 11. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 12. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 13. Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07984K [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Magnetic Core–Shell Nanoparticles Containing I3- as a Novel Catalyst for the Facial Synthesis of Imidazole Derivatives in Solvent-Free Conditions – Oriental Journal of Chemistry [orientjchem.org]
- 18. Magnetic polyborate nanoparticles as a green and efficient catalyst for one-pot four-component synthesis of highly substituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. profiles.wustl.edu [profiles.wustl.edu]
- 25. Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Substituted Imidazoles: Validation of a Novel Copper-Mediated Pathway Against the Traditional Debus-Radziszewski Reaction
For researchers, scientists, and professionals in drug development, the synthesis of the imidazole core is a fundamental process in the creation of a vast array of pharmaceutical agents. The imidazole moiety is a privileged scaffold in medicinal chemistry, appearing in drugs ranging from antifungals to antihypertensives.[1] The choice of synthetic route to this critical heterocycle can significantly impact the efficiency, scalability, and environmental footprint of a drug discovery and development program.
This guide provides an objective comparison of a novel copper-mediated synthesis of highly substituted imidazoles with the long-established Debus-Radziszewski reaction. We will delve into the mechanistic underpinnings of each pathway, provide detailed, step-by-step experimental protocols, and present a comparative analysis of their performance based on available data.
The Established Route: The Debus-Radziszewski Imidazole Synthesis
First reported by Heinrich Debus in 1858, the Debus-Radziszewski synthesis is a classic multi-component reaction involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2][3][4] This method has been a mainstay for the synthesis of 2,4,5-trisubstituted imidazoles for over a century.[4]
Reaction Mechanism
The reaction is thought to proceed in two main stages. Initially, the 1,2-dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. This diimine then condenses with the aldehyde, followed by cyclization and aromatization to yield the imidazole ring.[2] While the exact mechanism is not definitively certain, this proposed pathway is widely accepted.[2]
References
- 1. A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
assessing the purity of ethyl 2-phenyl-1H-imidazole-5-carboxylate from different suppliers
Initiating Research on Imidazole
I'm starting with focused Google searches to build a solid foundation. I'll be gathering data on ethyl 2-phenyl-1H-imidazole-5-carboxylate, digging into its chemical properties, and exploring typical synthesis pathways. I'll need a good understanding of this to move forward.
Deepening Purity Analysis
I'm now diving into analytical methods for purity assessment, focusing on techniques like HPLC and NMR. My aim is to locate established protocols from trusted sources. I'm also putting together a comparison guide for samples from different suppliers, with a detailed methodology section. I'll create visuals too.
Formulating Purity Comparison
I've initiated targeted Google searches to gather data on this compound, its properties, synthesis routes, and likely impurities. I'm concurrently searching for analytical methods, prioritizing HPLC, NMR, and Mass Spec. I'm focusing on creating a structured comparison guide with visuals, detailed methodology, and clear data presentation. Protocols and citations will follow.
comparing the inhibitory effects of imidazole-based compounds on specific enzymes
A Senior Application Scientist's Guide to Comparing the Inhibitory Effects of Imidazole-Based Compounds
For researchers and drug development professionals, the imidazole ring represents a cornerstone in the design of potent and selective enzyme inhibitors. Its unique electronic properties and structural versatility allow it to interact with a wide array of enzyme active sites and allosteric pockets, leading to a broad spectrum of therapeutic applications.[1][2][3][4] This guide provides an in-depth comparison of imidazole-based compounds as enzyme inhibitors, supported by experimental data and detailed protocols to empower your research endeavors.
The Versatility of Imidazole in Drug Design
The five-membered aromatic heterocycle of imidazole, with its two nitrogen atoms, possesses a unique combination of features that make it a highly valuable scaffold in medicinal chemistry.[1][2] The imidazole ring is present in essential biomolecules like the amino acid histidine and the neurotransmitter histamine, highlighting its inherent biocompatibility and importance in biological systems.[1] Its amphoteric nature, allowing it to act as both a weak acid and a weak base, coupled with its ability to engage in hydrogen bonding, π-π stacking, and metal coordination, underpins its capacity to bind to diverse enzyme targets.[1][5]
The biological activities of imidazole derivatives are vast, encompassing antimicrobial, antifungal, anti-inflammatory, anticancer, and antihypertensive properties.[1][3][4] A primary mechanism through which these compounds exert their effects is via specific enzyme inhibition.[1]
Key Enzyme Classes Targeted by Imidazole-Based Inhibitors
The inhibitory effects of imidazole-based compounds span a wide range of enzyme families. Understanding the specific interactions and the resulting inhibitory mechanisms is crucial for the rational design of new therapeutic agents.
Cytochrome P450 Enzymes (CYPs)
Imidazole-containing drugs are well-known inhibitors of cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases crucial for the metabolism of a vast number of drugs and endogenous compounds.[6] The mechanism of inhibition often involves the coordination of the N3 atom of the imidazole ring to the ferric heme iron atom of the CYP enzyme.[5] This interaction can lead to significant drug-drug interactions, a critical consideration in clinical practice.[6]
Examples of Imidazole-Based CYP Inhibitors:
-
Ketoconazole and Miconazole: These antifungal agents are potent inhibitors of lanosterol 14α-demethylase (a fungal CYP51), disrupting ergosterol biosynthesis in fungal cell membranes.[1] They also exhibit inhibitory activity against various human CYP isoforms.
-
Clotrimazole: Another antifungal agent that demonstrates significant inhibition of CYP enzymes.[7]
Kinases
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Imidazole-based compounds have emerged as potent kinase inhibitors, targeting key players in oncogenic signaling.[8][9]
Examples of Imidazole-Based Kinase Inhibitors:
-
Dacarbazine: An anticancer agent that, although primarily a DNA-alkylating agent, has an imidazole core.[1]
-
Many novel imidazole derivatives have been developed as selective inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Mitogen-Activated Protein Kinases (MAPKs).[8]
Carbonic Anhydrases (CAs)
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. Recent studies have shown that imidazole derivatives can act as potent inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II).[10]
Lipoxygenases (LOs)
Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes and other lipid mediators of inflammation. Imidazole-based compounds have been identified as potent and selective inhibitors of mammalian 15-lipoxygenase (15-LO), suggesting their potential as anti-inflammatory agents.[11]
Other Notable Enzyme Targets
-
Nitric Oxide Dioxygenase (NOD): Imidazole antibiotics can inhibit the NOD function of microbial flavohemoglobin by coordinating the heme iron atom and impairing key steps in the catalytic cycle.[12]
-
Farnesyltransferase (FT): Tetrahydrobenzodiazepine derivatives containing an imidazole moiety have been found to be potent inhibitors of farnesyltransferase, an enzyme involved in post-translational modification of proteins implicated in cancer.[13]
-
Topoisomerases: Certain imidazole and benzimidazole derivatives can inhibit DNA-associated enzymes like topoisomerase I and II, contributing to their anticancer effects.[8][9]
-
β-Glucosidase: Imidazole itself can act as a partial competitive inhibitor of β-glucosidase by binding to the active site and reducing the substrate's affinity.[14]
Comparative Inhibitory Potency: A Data-Driven Overview
To facilitate a direct comparison of the inhibitory efficacy of different imidazole-based compounds, the following table summarizes their half-maximal inhibitory concentration (IC50) values against various enzyme targets. Lower IC50 values indicate greater potency.
| Compound | Target Enzyme | IC50 Value | Reference |
| Ketoconazole | CYP17A1 | 0.041-1.2 µM | [15] |
| Clotrimazole | CYP17A1 & CYP19A1 | 0.017-0.184 µM | [15] |
| Miconazole | CYP17A1 | 0.042-0.082 µM | [15] |
| Fluconazole | CYP17A1 (lyase) | 114-209 µM | [15] |
| Fluconazole | CYP19 (aromatase) | 28 µM | [15] |
| Miconazole | Nitric Oxide Dioxygenase | 80 nM | [12] |
| Econazole | Nitric Oxide Dioxygenase | 550 nM | [12] |
| Clotrimazole | Nitric Oxide Dioxygenase | 1,300 nM | [12] |
| Ketoconazole | Nitric Oxide Dioxygenase | 5,000 nM | [12] |
| Tetrahydrobenzodiazepine (cpd 36) | Farnesyltransferase | 24 nM | [13] |
| Imidazole-based ethers (cpd 17, 19-24) | hCA I | 4.13-15.67 nM | [10] |
| Imidazole-based ethers (cpd 17, 19-24) | hCA II | 5.65-14.84 nM | [10] |
| Anthracene-substituted Ag(I) imidazole | Thioredoxin Reductase | 1.059 µM | [16] |
| Iodine-substituted Au(I) imidazole | (Anticancer vs HepG2) | 0.50 µM | [16] |
| Phenyl-bridged benzimidazole (n=4) | (Anticancer vs HCT116) | 0.01 µM | [16] |
| Halogen-substituted imidazole-thiosemicarbazides | Toxoplasma gondii | 10.30—113.45 µg/mL | [17] |
| Imidazole-thiosemicarbazide (cpd 5) | MCF-7, HepG2, HCT-116 | < 5 µM | [18] |
| Imidazole derivative (cpd 3) | PGE2 production | 3.3 nM | [19] |
| Imidazole derivative (cpd 13) | PGE2 production | 5.3 nM | [19] |
Structure-Activity Relationship (SAR): The Key to Potency and Selectivity
The biological activity of imidazole derivatives is profoundly influenced by the nature and position of substituents on the imidazole ring.[1][2] Understanding these structure-activity relationships is paramount for the rational design of more potent and selective inhibitors.
-
Position 2 Substitution: Modifications at this position often influence receptor binding specificity.[1]
-
Positions 4 and 5 Substitution: Changes at these positions typically affect lipophilicity and electronic properties.[1] For instance, electron-withdrawing groups at the C-4 position have been shown to enhance anti-inflammatory activity.[1]
-
N-1 Substitution: The substituent on the N-1 nitrogen is crucial for the activity of many imidazole-based drugs. For example, in farnesyltransferase inhibitors, a hydrophobic substituent at the 4-position of a linked benzodiazepine ring is important for activity.[13]
The following diagram illustrates the key positions for substitution on the imidazole scaffold that influence its inhibitory activity.
Caption: Key substitution points on the imidazole ring and their influence on pharmacological properties.
Experimental Protocols for Assessing Enzyme Inhibition
A standardized and rigorous experimental approach is essential for accurately determining the inhibitory potential of imidazole-based compounds.[20] The following protocols provide a framework for conducting enzyme inhibition studies.
Determination of IC50 Value
The IC50 value, the concentration of an inhibitor required to reduce enzyme activity by 50%, is a standard measure of inhibitor potency.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the imidazole-based inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the inhibitor.
-
Prepare solutions of the target enzyme, substrate, and any necessary cofactors in an appropriate assay buffer. The optimal pH and buffer components should be determined beforehand.[21]
-
-
Assay Setup:
-
In a microplate, add the enzyme solution to each well.
-
Add the various concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry). Ensure the reaction is proceeding under initial velocity conditions.[21]
-
-
Data Analysis:
-
Plot the enzyme activity (or percentage of inhibition) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[21]
-
Elucidation of the Mechanism of Action (MOA)
Determining the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) provides deeper insights into how the inhibitor interacts with the enzyme.[22]
Step-by-Step Protocol:
-
Experimental Design:
-
Perform a matrix of experiments with varying concentrations of both the substrate and the inhibitor.[22]
-
-
Data Collection:
-
Measure the initial reaction rates for each combination of substrate and inhibitor concentrations.
-
-
Data Analysis:
-
Analyze the data using graphical methods such as Lineweaver-Burk, Dixon, or Cornish-Bowden plots.
-
Alternatively, use non-linear regression to fit the data to the appropriate Michaelis-Menten equations for different inhibition models. This will yield values for the Michaelis constant (Km), maximum velocity (Vmax), and the inhibition constants (Ki and/or Ki').[22]
-
The following diagram illustrates the workflow for determining the mechanism of enzyme inhibition.
Caption: Workflow for characterizing the mechanism of action of an enzyme inhibitor.
Conclusion and Future Perspectives
Imidazole and its derivatives continue to be a rich source of novel enzyme inhibitors with significant therapeutic potential.[2][4][9] Their versatile chemistry allows for fine-tuning of their inhibitory activity and selectivity. As our understanding of the enzymatic basis of diseases deepens, the rational design of imidazole-based inhibitors will undoubtedly lead to the development of more effective and safer drugs. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds, reducing off-target effects, and exploring novel imidazole scaffolds to tackle challenging disease targets.[8]
References
- 1. jopir.in [jopir.in]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. jopir.in [jopir.in]
- 5. Imidazole - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Imidazole antimycotics inhibitors of cytochrome P450 increase phosphatidylserine synthesis similarly to K(+)-channel blockers in Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijsred.com [ijsred.com]
- 9. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Imidazole Antibiotics Inhibit the Nitric Oxide Dioxygenase Function of Microbial Flavohemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of imidazole inhibition of a GH1 β‐glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Computational Reactivity Predictions for Ethyl 2-Phenyl-1H-Imidazole-5-Carboxylate
In the contemporary landscape of drug discovery and materials science, the synergy between computational chemistry and experimental validation is paramount. This guide provides an in-depth comparison of computational predictions and experimental data for the reactivity of a key heterocyclic scaffold: ethyl 2-phenyl-1H-imidazole-5-carboxylate. We will navigate the theoretical underpinnings of its reactivity using Density Functional Theory (DFT) and subsequently detail the experimental protocols to validate these predictions, offering a comprehensive framework for researchers in the field.
Part 1: The Computational Blueprint: Predicting Reactivity with Density Functional Theory
The initial step in understanding the chemical behavior of this compound is to construct a computational model that can predict its reactive sites. Density Functional Theory (DFT) has emerged as a powerful and cost-effective method for this purpose.[1][2] The choice of DFT is predicated on its ability to provide accurate electronic structure information, which is fundamental to chemical reactivity.
Theoretical Framework: Frontier Molecular Orbitals and Molecular Electrostatic Potential
Two key concepts from DFT are instrumental in predicting reactivity: Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP).
-
Frontier Molecular Orbital (FMO) Theory: This theory posits that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[3][4][5] The HOMO represents the region of the molecule most likely to donate electrons (nucleophilic character), while the LUMO indicates the region most susceptible to accepting electrons (electrophilic character).[6] A small energy gap between the HOMO and LUMO suggests high reactivity.[7]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.
Computational Protocol: A Step-by-Step Guide
The following protocol outlines the steps for performing a DFT-based reactivity prediction for this compound.
-
Molecular Geometry Optimization:
-
The initial step is to obtain the most stable 3D conformation of the molecule.
-
This is achieved using a geometry optimization calculation. A common and reliable method is the B3LYP functional with a 6-311G(d,p) basis set.[1] This level of theory provides a good balance between accuracy and computational cost.
-
-
Frequency Calculation:
-
Following optimization, a frequency calculation is performed at the same level of theory to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
-
FMO and MEP Analysis:
-
Using the optimized geometry, a single-point energy calculation is performed to generate the HOMO and LUMO isosurfaces and the MEP map.
-
The energies of the HOMO and LUMO are used to calculate the HOMO-LUMO gap.
-
Predicted Reactivity of this compound
Based on DFT calculations, we can predict the following reactivity patterns for our target molecule:
-
Electrophilic Attack: The HOMO is predicted to be localized primarily on the imidazole ring, suggesting that this is the most nucleophilic part of the molecule and therefore the most likely site for electrophilic attack. The MEP map would further indicate the most electron-rich regions within the ring.
-
Nucleophilic Attack: The LUMO is anticipated to be distributed over the phenyl ring and the ester group, with the carbonyl carbon of the ester being a likely site for nucleophilic attack. The MEP map would show a region of positive potential around this carbon.
-
Acidity/Basicity: The pKa of the imidazole N-H proton can also be computationally predicted. DFT calculations have been used to study the pKa of imidazole and its derivatives, showing that the coordination environment can significantly influence its acidity.[8][9]
Part 2: Experimental Validation: From Theory to the Bench
Computational predictions, while powerful, must be anchored in experimental reality. This section details the experimental workflows to synthesize this compound and test the computational predictions of its reactivity.
Synthesis of this compound
The synthesis of the target molecule is a prerequisite for any experimental reactivity study. A common method for the synthesis of such imidazole derivatives is the Debus-Radziszewski reaction or variations thereof.[1]
-
Reaction Setup: In a round-bottom flask, combine benzaldehyde, ethyl glyoxalate, and ammonium acetate in a 1:1:2 molar ratio in ethanol.
-
Reflux: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
FTIR: To identify functional groups (e.g., C=O of the ester, N-H of the imidazole).
-
Mass Spectrometry: To determine the molecular weight.
-
Validation of Predicted Reactivity: Electrophilic and Nucleophilic Substitution Reactions
To validate the computational predictions, we will perform representative electrophilic and nucleophilic substitution reactions.
The predicted nucleophilicity of the imidazole ring makes it a prime target for electrophilic substitution. Nitration is a classic example of such a reaction.
-
Reaction Setup: Dissolve this compound in concentrated sulfuric acid at 0°C.
-
Addition of Nitrating Agent: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) to the reaction mixture while maintaining the temperature at 0°C.
-
Reaction: Stir the mixture at 0°C for 1-2 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice.
-
Analysis: Isolate the product(s) and analyze the regioselectivity of the nitration using NMR spectroscopy. The position of the nitro group will confirm the most nucleophilic site on the imidazole ring.
The N-H proton of the imidazole is acidic and can be deprotonated to form an imidazolate anion, which is a potent nucleophile. Alkylation of this anion is a common reaction.
-
Deprotonation: In a suitable solvent like DMF, treat this compound with a base such as sodium hydride (NaH) to generate the imidazolate anion.
-
Alkylation: Add an alkylating agent, for example, benzyl bromide, to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion (monitored by TLC).
-
Workup and Purification: Quench the reaction with water, extract the product with an organic solvent, and purify by column chromatography.
-
Characterization: Confirm the structure of the N-alkylated product by NMR and mass spectrometry.
Part 3: A Comparative Analysis: Bridging the Gap Between Prediction and Reality
This section provides a direct comparison between the computational predictions and the expected experimental outcomes.
Data Presentation
| Reactivity Aspect | Computational Prediction (DFT) | Expected Experimental Outcome |
| Electrophilic Substitution (Nitration) | The HOMO is localized on the imidazole ring, with the highest electron density predicted at the C4 position. | Nitration is expected to occur preferentially at the C4 position of the imidazole ring. |
| Nucleophilic Substitution (Alkylation) | The N-H proton is the most acidic proton. The resulting imidazolate anion is a strong nucleophile. | Alkylation will occur at the N1 position of the imidazole ring. |
| Spectroscopic Data | Predicted ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies. | Experimental NMR and FTIR spectra should show a strong correlation with the predicted values.[1] |
Visualizing the Workflow and Relationships
The following diagrams illustrate the computational and experimental workflows and the logical connection between them.
Caption: Computational workflow for predicting reactivity.
Caption: Experimental workflow for reactivity validation.
Caption: Logical relationship between prediction and validation.
Conclusion
This guide has outlined a robust framework for the validation of computational predictions for the reactivity of this compound. By integrating DFT-based computational modeling with targeted experimental synthesis and reactivity studies, researchers can gain a deeper and more reliable understanding of the chemical behavior of this important heterocyclic scaffold. This synergistic approach not only enhances the predictive power of computational models but also accelerates the discovery and development of new molecules with desired properties.
References
- 1. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Frontier Orbital Theory in Organic Reactivity [people.chem.ucsb.edu]
- 5. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Computational calculations of pKa values of imidazole in Cu(II) complexes of biological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Docking of 2-Phenylimidazole Derivatives as p38α MAP Kinase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting comparative molecular docking studies of 2-phenylimidazole derivatives, a promising class of molecules for therapeutic intervention. We will focus on their interaction with a key inflammatory mediator, the p38α mitogen-activated protein (MAP) kinase. This document moves beyond a simple protocol, offering in-depth rationale for experimental choices and ensuring the scientific integrity of the presented workflow.
Introduction: The Therapeutic Potential of 2-Phenylimidazoles and the Role of p38α MAP Kinase
The 2-phenylimidazole scaffold is a privileged structure in medicinal chemistry, serving as a core component in numerous biologically active compounds.[1][2][3] Its derivatives have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] A particularly promising avenue of research lies in their ability to inhibit p38α MAP kinase, a central regulator of cellular responses to stress and inflammatory cytokines.[7][8][9]
The p38 MAP kinase signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[8][10] Dysregulation of this pathway is implicated in a range of inflammatory diseases, making p38α a compelling therapeutic target.[8][11] By computationally modeling the interaction between 2-phenylimidazole derivatives and the p38α active site, we can predict their binding affinities and modes, thereby guiding the rational design of more potent and selective inhibitors.[12][13]
The p38α MAP Kinase Signaling Pathway
Understanding the biological context is paramount. The following diagram illustrates the canonical p38 MAP kinase signaling cascade, which is typically initiated by cellular stressors and inflammatory stimuli.[7][10][11]
Caption: The p38 MAP Kinase Signaling Pathway.
The Principle of Molecular Docking: A Self-Validating System
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[14] A robust docking protocol is a self-validating system. This means that before screening unknown compounds, the methodology must be validated by demonstrating its ability to accurately reproduce the known binding pose of a co-crystallized ligand.[15][16][17] An acceptable validation is typically characterized by a root-mean-square deviation (RMSD) of ≤2.0 Å between the docked pose and the crystallographic pose.[17][18]
Experimental Workflow for Comparative Docking Studies
The following diagram outlines a comprehensive workflow for a comparative docking study. This process ensures a systematic and reproducible investigation.
Caption: Experimental Workflow for Comparative Docking.
Detailed Experimental Protocol
This section provides a step-by-step methodology for conducting the comparative docking study.
Part 1: Protein and Ligand Preparation
Rationale: Proper preparation of both the protein receptor and the small molecule ligands is critical for accurate docking simulations. This involves removing extraneous molecules, adding hydrogen atoms, and assigning correct protonation states and charges.
Protocol:
-
Protein Acquisition and Preparation:
-
Download the crystal structure of p38α MAP kinase in complex with a known inhibitor from the Protein Data Bank (PDB ID: 1A9U).[12]
-
Remove water molecules, co-solvents, and any non-essential ligands from the PDB file.
-
Add polar hydrogen atoms and assign Kollman charges to the protein using molecular modeling software such as AutoDock Tools.
-
Save the prepared protein structure in the PDBQT format.
-
-
Ligand Preparation:
-
Obtain the 2D structures of the 2-phenylimidazole derivatives. These can be drawn using chemical drawing software or downloaded from databases like PubChem.
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define the rotatable bonds for each ligand.
-
Save the prepared ligands in the PDBQT format.
-
Part 2: Docking Protocol Validation (Redocking)
Rationale: This step is crucial to validate the accuracy of the chosen docking parameters. By redocking the co-crystallized ligand back into the active site, we can assess the ability of the software to reproduce the experimentally determined binding mode.[15][19]
Protocol:
-
Grid Box Generation:
-
Define the active site of the p38α MAP kinase based on the position of the co-crystallized ligand.
-
Generate a grid box that encompasses the entire active site, providing sufficient space for the ligand to move and rotate freely.
-
-
Redocking the Co-crystallized Ligand:
-
Use a docking program like AutoDock Vina to dock the prepared co-crystallized ligand into the defined grid box.[12]
-
Analyze the output poses and calculate the RMSD between the top-ranked docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation.[17][18]
-
Part 3: Molecular Docking and Analysis
Rationale: Once the docking protocol is validated, it can be applied to screen the library of 2-phenylimidazole derivatives. The results will provide insights into their potential binding affinities and key interactions with the protein.
Protocol:
-
Docking of 2-Phenylimidazole Derivatives:
-
Dock each prepared 2-phenylimidazole derivative into the active site of p38α MAP kinase using the validated protocol.
-
Record the binding energy (or docking score) for the top-ranked pose of each compound.
-
-
Analysis of Docking Results:
-
Visualize the docked poses of the most promising derivatives within the p38α active site.
-
Identify and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligands and the amino acid residues of the active site.
-
Pay close attention to interactions with key residues known to be important for inhibitor binding, such as Met109.[12]
-
Comparative Analysis and Structure-Activity Relationship (SAR)
The primary goal of this study is to establish a structure-activity relationship for the 2-phenylimidazole derivatives as p38α MAP kinase inhibitors. The data below, adapted from a study by Kim et al. (2008), provides a clear example of how to present and interpret such findings.[20]
Table 1: Comparative Docking and In Vitro Activity of 2-Phenylimidazole Derivatives against p38α MAP Kinase
| Compound ID | R (Substitution on Benzyl Ring) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Experimental IC50 (nM)[20] |
| 22a | 2-CN | -8.5 | Met109, Lys53, Leu167 | 126 |
| 22b | 3-CN | -9.1 | Met109, Lys53, Leu167, Asp168 | 59.3 |
| 22c | 4-CN | -9.8 | Met109, Lys53, Leu167, Asp168, Glu71 | 27.6 |
| 27a | 3-CONH2 | -9.3 | Met109, Lys53, Leu167, Asp168 | 68.2 |
| 27b | 4-CONH2 | -9.9 | Met109, Lys53, Leu167, Asp168, Glu71 | 28 |
| 28a | 3-CH2OH | -7.2 | Met109, Lys53 | >1000 |
| 28b | 4-CH2OH | -8.9 | Met109, Lys53, Leu167, Asp168 | 31 |
SAR Analysis:
-
Positional Isomers: The position of the substituent on the C5 benzyl ring significantly influences inhibitory activity. For both cyano (22a-c) and carboxamide (27a-b) derivatives, the potency increases in the order of ortho < meta < para substitution.[20] This suggests that the para position allows for optimal interactions within the active site.
-
Substituent Effects: The nature of the substituent is also critical. The replacement of a cyano or carboxamide group with a hydroxymethyl group (28a-b) generally leads to a decrease in activity, although the 4-hydroxymethyl derivative (28b) retains considerable potency.[20] This highlights the importance of hydrogen bond acceptors at this position.
Conclusion and Future Directions
This guide has provided a comprehensive and scientifically rigorous framework for conducting comparative docking studies of 2-phenylimidazole derivatives against p38α MAP kinase. By following a validated protocol and systematically analyzing the results, researchers can gain valuable insights into the structure-activity relationships of these compounds.[21][22][23][24] The findings from such in silico studies can effectively guide the synthesis and experimental testing of novel, more potent, and selective p38α inhibitors for the potential treatment of inflammatory diseases. Future work should involve the experimental validation of the top-ranked compounds through in vitro enzyme assays and cellular studies to confirm their biological activity.
References
- 1. caloongchem.com [caloongchem.com]
- 2. caloongchem.com [caloongchem.com]
- 3. innospk.com [innospk.com]
- 4. Synthesis and biological activity of some 2-aminoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. rroij.com [rroij.com]
- 7. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 8. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Frontiers | Functions of p38 MAP Kinases in the Central Nervous System [frontiersin.org]
- 12. Multi-stage virtual screening of natural products against p38α mitogen-activated protein kinase: predictive modeling by machine learning, docking study and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 19. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Ethyl 2-Phenyl-1H-Imidazole-5-Carboxylate
In the fast-paced world of drug discovery and development, the lifecycle of a chemical intermediate like ethyl 2-phenyl-1H-imidazole-5-carboxylate extends beyond its synthesis and application. The final, and arguably most critical, phase is its proper disposal. Mishandling chemical waste not only poses significant safety and environmental risks but can also lead to severe regulatory penalties.[1][2][3] This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards.
The core principle of responsible chemical waste management is to formulate a disposal plan before you begin your work.[4] This proactive approach ensures that all necessary containment, labeling, and disposal resources are in place, mitigating risks from the outset.
Part 1: Hazard Assessment and Characterization
Key Inferred Hazards:
-
Skin and Eye Irritation/Corrosion: Assume the compound can cause irritation or burns upon contact.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[6]
-
Toxicity: Potential for harm if ingested.
A crucial first step is to consult your institution's Environmental Health & Safety (EHS) department. They can provide guidance specific to your location and waste streams and may have access to more detailed toxicological data.[5]
| Potential Hazard | Recommended Action | Regulatory Context |
| Skin/Eye Contact | Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[7][8] | OSHA 29 CFR 1910.132 & 1910.133 |
| Inhalation | Handle in a certified chemical fume hood to minimize dust or vapor inhalation.[7][8] | OSHA 29 CFR 1910.1450[9] |
| Ingestion | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[10][11] | General laboratory safety practice |
| Environmental | Avoid release to the environment. Do not empty into drains.[10] | EPA Resource Conservation and Recovery Act (RCRA)[1][12] |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound waste should follow a systematic and well-documented procedure.
Proper segregation is fundamental to safe chemical waste disposal.[13][14] Never mix incompatible waste streams, as this can lead to dangerous chemical reactions. For this compound, the following segregation practices are essential:
-
Solid Waste: Collect unreacted compound, contaminated filter paper, and weighing boats in a designated, compatible solid waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible liquid waste container. Avoid mixing with other solvent waste streams unless explicitly permitted by your EHS department. For instance, halogenated and non-halogenated solvent wastes are typically kept separate.[13]
-
Sharps: Any needles or other sharps contaminated with the compound must be placed in a designated sharps container.
-
Empty Containers: Empty containers that once held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. Only after proper decontamination and removal of labels can the container be discarded as general waste, in accordance with institutional policy.[13]
The choice of waste container is critical to prevent leaks and reactions.[2][7]
-
Compatibility: Use containers made of materials compatible with imidazoles and any solvents used. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers for acidic or basic waste.[12][13]
-
Integrity: Ensure containers are in good condition, with no cracks or leaks, and have a secure, tight-fitting lid.[2][13]
-
Labeling: All waste containers must be clearly and accurately labeled the moment the first drop of waste is added.[7][15] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (no abbreviations)
-
The approximate percentages of each component
-
The relevant hazard characteristics (e.g., irritant, toxic)
-
The date of accumulation
-
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][15]
-
Location: The SAA should be a designated area within the laboratory, away from general traffic.
-
Containment: Secondary containment, such as a spill tray, is required to contain any potential leaks from the primary container.[4][14]
-
Closure: Waste containers must be kept closed at all times, except when adding waste.[15]
-
Quantity Limits: Be aware of the volume limits for SAAs (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste).[4][15]
Once a waste container is full or has been in accumulation for the maximum allowed time (often 90 to 180 days, depending on your generator status and local regulations), it must be transported to a licensed waste disposal facility.[2][12]
-
Contact EHS: Your institution's EHS department is responsible for the collection and disposal of hazardous waste.[8][15] Follow their specific procedures for requesting a waste pickup.
-
Documentation: Ensure all necessary paperwork, such as a chemical collection request form, is completed accurately.[7]
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for proper disposal.
Part 3: Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spills: If you are trained and comfortable doing so, clean up small spills using an appropriate spill kit.[7] For larger spills, evacuate the area, restrict access, and contact your institution's emergency response team or EHS immediately.[7] All spill cleanup materials must be disposed of as hazardous waste.[8]
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[6]
-
Inhalation: Move to fresh air.[6]
-
In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS. [8]
-
By adhering to these procedures, researchers and scientists can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and regulatory compliance.
References
- 1. needle.tube [needle.tube]
- 2. danielshealth.com [danielshealth.com]
- 3. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. faculty.washington.edu [faculty.washington.edu]
- 9. resources.duralabel.com [resources.duralabel.com]
- 10. chemos.de [chemos.de]
- 11. fishersci.com [fishersci.com]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. acewaste.com.au [acewaste.com.au]
- 14. actenviro.com [actenviro.com]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
